Chromone-6-boronic acid pinacol ester
Description
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Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLPUBULQFSMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407569 | |
| Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928773-42-6 | |
| Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Chromone-6-boronic acid pinacol ester
An In-Depth Technical Guide to the Physicochemical Properties of Chromone-6-boronic acid pinacol ester
Abstract
This compound (CAS 928773-42-6) is a pivotal intermediate in contemporary organic synthesis, particularly for drug discovery and materials science. Its structure marries the biologically significant chromone scaffold with the versatile reactivity of a boronic acid pinacol ester, making it a valuable building block for creating complex molecules via cross-coupling reactions. This guide provides a comprehensive technical overview of its core physicochemical properties, stability profile, and critical analytical methodologies. We delve into the causality behind its enhanced stability compared to the free boronic acid, address the primary challenge of hydrolytic degradation during analysis, and present field-proven protocols for its accurate characterization and handling. This document is intended for researchers, medicinal chemists, and process development scientists who utilize boronic esters and require a deep, practical understanding of this specific reagent.
Introduction: A Molecule of Strategic Importance
The strategic value of this compound lies in the fusion of two powerful chemical motifs. The chromone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. The boronic acid pinacol ester functional group is an indispensable tool for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]
The pinacol ester form offers significant advantages over the corresponding free boronic acid. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically and electronically shields the boron atom, imparting greater stability towards air and moisture.[1][2] This enhanced stability translates to a longer shelf-life, easier handling, and amenability to standard purification techniques like silica gel chromatography, which are often problematic for free boronic acids.[1]
Chemical Identity
A precise understanding of the molecule's fundamental properties is the foundation of its effective use.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonym | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one | N/A |
| CAS Number | 928773-42-6 | [3][4][5] |
| Molecular Formula | C₁₅H₁₇BO₄ | [3][4][5] |
| Molecular Weight | 272.10 g/mol | [4] |
| Exact Mass | 272.12200 u | [6] |
Stability and Handling: The Pinacol Advantage
The primary reason for employing the pinacol ester of a boronic acid is stability. Free boronic acids are susceptible to two main degradation pathways: dehydration to form cyclic trimers known as boroxines, and protodeboronation under certain conditions.[2] These pathways reduce purity and can lead to inconsistent reactivity.
Mechanism of Protection
The pinacol group forms a robust cyclic ester with the boronic acid. This structure serves two purposes:
-
Steric Hindrance: The bulky methyl groups on the pinacol backbone physically block the approach of water molecules, inhibiting hydrolysis.[7]
-
Electronic Stabilization: The oxygen atoms of the diol engage the vacant p-orbital of the sp²-hybridized boron atom, reducing its Lewis acidity and susceptibility to nucleophilic attack.[8]
This protection makes the compound significantly easier to handle and store compared to its free acid counterpart.[1][2]
Caption: Stability of the pinacol ester versus degradation pathways of the free boronic acid.
Recommended Handling and Storage
To ensure the integrity of the reagent, adherence to proper laboratory procedures is critical.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] It should be kept away from incompatible materials such as strong oxidizing agents.[11]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11][12] Standard personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat, is mandatory.[11][12]
-
Fire Safety: Avoid heat, sparks, and open flames.[11][13] Use non-sparking tools for transfers.[10]
-
Disposal: this compound and any contaminated materials should be treated as hazardous waste and disposed of according to institutional and local regulations.[12] Do not dispose of down the drain or in regular trash.[12]
Analytical Characterization: Overcoming Hydrolysis
The single most significant challenge in the analysis of boronic acid pinacol esters is their tendency to hydrolyze to the corresponding boronic acid, particularly under the aqueous conditions of reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16] This on-column degradation can lead to inaccurate purity assessments, showing a falsely high level of the boronic acid impurity.
High-Performance Liquid Chromatography (HPLC)
The key to accurate HPLC analysis is to choose conditions that suppress this hydrolysis.
Caption: Decision workflow for selecting the appropriate HPLC method.
Protocol 1: RP-HPLC for Purity Assessment of the Ester
Causality: This method is designed to minimize sample degradation before and during analysis. Using a non-aqueous, aprotic solvent for sample preparation is the most critical step to prevent premature hydrolysis.[14] A column with low residual silanol activity is chosen to reduce catalytic sites for on-column hydrolysis.[16]
-
Sample Preparation: Dissolve the sample in a strictly non-aqueous and aprotic diluent, such as acetonitrile (ACN) or tetrahydrofuran (THF). Do not use methanol, ethanol, or aqueous buffers for stock solutions.
-
Column: Waters XTerra MS C18 or equivalent low-silanol activity column.[16]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (use of a pH modifier like formic acid should be carefully evaluated as it may increase hydrolysis).[16]
-
Gradient: Develop a suitable gradient from high organic to an appropriate final composition to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or slightly elevated (e.g., 30-35 °C). Note that higher temperatures can accelerate hydrolysis.[16]
-
Detection: UV, at an appropriate wavelength for the chromone scaffold (e.g., 254 nm, 290 nm).
Protocol 2: HILIC for Simultaneous Analysis of Ester and Boronic Acid
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) operates with a high percentage of organic solvent in the mobile phase, which effectively suppresses the water-driven hydrolysis reaction on the column.[15] This makes it the superior choice for accurately quantifying both the pinacol ester and its potential boronic acid degradant in a single run.[15]
-
Sample Preparation: Dissolve the sample in acetonitrile.
-
Column: ZIC-cHILIC or equivalent HILIC stationary phase.[15]
-
Mobile Phase A: Acetonitrile with 5-10 mM ammonium acetate/formate.
-
Mobile Phase B: Water with 5-10 mM ammonium acetate/formate.
-
Gradient: Start at high organic (e.g., 95% A) and decrease the organic content to elute the more polar boronic acid, followed by the less polar pinacol ester.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV and/or Mass Spectrometry (MS). The mobile phase is MS-compatible.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for structural confirmation.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the chromone ring, a singlet for the C-2 proton of the chromone, and a sharp, large singlet around 1.3 ppm corresponding to the 12 equivalent protons of the four methyl groups on the pinacol moiety.
-
¹³C NMR: Aromatic signals and carbonyl signals will be present. A key feature is the signal for the quaternary carbons of the pinacol group around 83-84 ppm. The carbon atom directly attached to the boron (C-6 of the chromone ring) may be broadened or absent due to quadrupolar relaxation from the adjacent boron atom.[17]
-
¹¹B NMR: A broad singlet is expected in the region of δ 30-34 ppm, which is characteristic of a tetracoordinate boronate ester.[17]
Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Use a dry, deuterated aprotic solvent such as CDCl₃ or DMSO-d₆.
-
Procedure: Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add ~0.6 mL of the deuterated solvent.
-
Cap the tube and gently agitate to dissolve the sample completely.
-
Acquire spectra immediately. The presence of trace water can slowly lead to the appearance of signals from the hydrolyzed boronic acid.
Mass Spectrometry (MS)
MS is used for molecular weight confirmation and impurity identification.
-
Ionization: Electrospray ionization (ESI) can be challenging for non-polar boronic esters.[18] Atmospheric Pressure Chemical Ionization (APCI) may provide better results.
-
GC-MS: Due to the volatility of the pinacol ester, GC-MS can be a powerful tool for purity analysis and for detecting volatile or semi-volatile impurities, such as unreacted bis(pinacolato)diboron (BPD).[19]
Conclusion
This compound is a highly stable and versatile synthetic building block. Its physicochemical profile is dominated by the robust nature of the pinacol ester, which confers excellent shelf-life and handling characteristics. However, this stability is conditional, and users must be acutely aware of the compound's susceptibility to hydrolysis, especially during analytical procedures. By employing the specialized, non-aqueous analytical protocols detailed in this guide, researchers can ensure the accurate assessment of purity and quality, leading to more reproducible and successful outcomes in their synthetic endeavors. This deep understanding of the molecule's properties is not merely academic; it is a prerequisite for its effective application in the rigorous environments of pharmaceutical and materials research.
References
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- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Techemdry.
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- (Bromomethyl)
- SPIRO[2.
- Strategies for the analysis of highly reactive pinacolboron
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- Vinylboronic acid, pinacol ester Safety D
- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Inform
- Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Oper
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- CAS 928773-42-6 this compound. Alfa Chemistry.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Structure, Properties, and Preparation Of Boronic Acid Deriv
- How do I get boronic acid ionization on LCMS?
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An In-depth Technical Guide to Chromone-6-boronic acid Pinacol Ester: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Chromone-6-boronic acid pinacol ester, a versatile building block with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, a robust synthesis protocol, and its emerging applications, grounded in established scientific principles.
Introduction: The Strategic Value of Boronic Esters in Synthesis
Boronic acids and their pinacol ester derivatives have become indispensable tools in modern organic synthesis, largely due to their unique combination of stability and reactivity.[1] The pinacol ester functional group serves as a protective shield for the boronic acid, rendering the molecule more stable to air and moisture and amenable to chromatographic purification. This stability is crucial for its primary application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, where it functions as a reliable nucleophilic partner under mild conditions that tolerate a wide array of other functional groups.[1] The chromone scaffold, a privileged structure in medicinal chemistry, imparts significant biological relevance, making the title compound a valuable asset in the synthesis of complex, biologically active molecules.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 928773-42-6, possesses a well-defined molecular architecture that dictates its chemical behavior.[2][3]
Molecular Formula: C₁₅H₁₇BO₄[2][4]
Molecular Weight: 272.11 g/mol [5]
IUPAC Name: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one
The structure consists of a planar chromone ring system functionalized at the 6-position with a pinacol boronic ester group. This arrangement allows for the strategic introduction of the chromone motif into more complex molecular frameworks via carbon-carbon bond-forming reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₇BO₄ | [2][4] |
| Molecular Weight | 272.11 g/mol | [5] |
| CAS Number | 928773-42-6 | [2][3] |
| Purity | Typically ≥98% | [5] |
| Appearance | Off-white to white solid | N/A |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF | N/A |
Synthesis Protocol: A Reliable Pathway to this compound
Proposed Synthesis via Miyaura Borylation
The Miyaura borylation reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a suitable base.
Reaction Scheme:
6-Bromochromone + Bis(pinacolato)diboron --(Pd Catalyst, Base)--> this compound
Detailed Experimental Protocol
Materials:
-
6-Bromochromone
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 6-bromochromone (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to the flask. Follow this with the addition of the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Miyaura Borylation Synthesis Workflow.
Characterization and Quality Control
Due to the absence of publicly available experimental spectra for this compound, this section provides predicted data and general characterization guidance. Researchers should perform their own full characterization to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the chromone core and the pinacol group. The aromatic protons on the chromone ring will appear in the downfield region (δ 7.0-8.5 ppm). The vinylic protons of the pyranone ring will also be in this region. A sharp singlet corresponding to the 12 equivalent protons of the four methyl groups on the pinacol moiety will be observed in the upfield region (around δ 1.3 ppm).
-
¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the chromone (around δ 177 ppm), the aromatic and vinylic carbons (δ 110-160 ppm), the quaternary carbons of the pinacol group (around δ 84 ppm), and the methyl carbons of the pinacol group (around δ 25 ppm). The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation.
Mass Spectrometry (MS)
-
Expected Fragmentation: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₅H₁₇BO₄). The mass spectrum will likely show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺. Fragmentation may involve the loss of the pinacol group or parts of the chromone ring.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural combination of a chromone scaffold and a boronic ester functional group makes this compound a highly attractive building block for the synthesis of novel therapeutic agents.
Inhibition of Steroid Sulfatase (STS)
One of the most promising applications of chromone-based boronic acids is in the inhibition of steroid sulfatase (STS).[6] STS is a critical enzyme in the biosynthesis of active steroid hormones, such as estradiol and androstenediol, from their inactive sulfate conjugates.[7] Overexpression of STS is implicated in the progression of hormone-dependent cancers, including breast and prostate cancer. Therefore, inhibitors of STS are being actively investigated as potential cancer therapeutics.[7]
Chromone-based boronic acids have been synthesized and evaluated as STS inhibitors, showing modest inhibitory activity.[6] The boronic acid moiety is thought to interact with the active site of the enzyme, mimicking the sulfate group of the natural substrates. The chromone core provides a rigid scaffold for positioning the boronic acid group for optimal binding.
Role in Cancer Signaling Pathways
By inhibiting STS, chromone-boronic acid derivatives can disrupt the production of estrogens that fuel the growth of estrogen receptor-positive (ER+) breast cancer cells. This mechanism provides a targeted approach to cancer therapy.
Caption: Inhibition of the STS pathway by chromone-boronic acid derivatives.
Conclusion and Future Perspectives
This compound is a valuable and versatile chemical entity with significant potential for the synthesis of complex molecules, particularly in the realm of drug discovery. Its stable nature and reactivity in key cross-coupling reactions make it an ideal building block for creating libraries of novel compounds. The demonstrated, albeit modest, activity of related chromone boronic acids as inhibitors of steroid sulfatase highlights a promising avenue for the development of new anti-cancer agents. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising scaffold.
References
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Day, J. M., Tutill, H. J., Purohit, A., & Reed, M. J. (2006). Boronic acids as inhibitors of steroid sulfatase. Bioorganic & Medicinal Chemistry, 14(22), 7526-7532. [Link]
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Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. [Link]
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Oakwood Chemical. (n.d.). 6-(4, 4, 5, 5-Tetramethyl-1, 3, 2-dioxaborolan-2-yl)-4H-chromen-4-one, min 98%. Retrieved from [Link]
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Venkateswararao, E., Sharma, V. K., Lee, K. C., Roh, E., Kim, Y., & Jung, S. H. (2013). Design and synthesis of novel chromenone derivatives as interleukin-5 inhibitors. Bioorganic & medicinal chemistry, 21(9), 2543–2550. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Retrieved from [Link]
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Marco-Contelles, J. L., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(10), 1698-1707. [Link]
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Purohit, A., & Reed, M. J. (2002). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine-related cancer, 9(4), 233–250. [Link]
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Reed, M. J., Purohit, A., Woo, L. W., Newman, S. P., & Potter, B. V. (2003). Steroid sulfatase: a new therapeutic target for breast cancer. Breast cancer research : BCR, 5(2), 79–83. [Link]
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Mueller, J. W., Gill, A., & Sanford, M. S. (2011). Steroid derivatives as inhibitors of steroid sulfatase. The Journal of organic chemistry, 76(11), 4596–4605. [Link]
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The Ascendance of Chromone-Based Boronic Esters: A Technical Guide to a Privileged Scaffold in Drug Discovery and Molecular Sensing
Abstract
The strategic amalgamation of the chromone scaffold, a recognized privileged structure in medicinal chemistry, with the versatile boronic ester moiety has given rise to a novel class of compounds with profound implications for drug discovery and molecular sensing. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and significance of chromone-based boronic esters. We will delve into the causal nexus behind experimental designs, furnish detailed protocols for synthesis and application, and present a critical analysis of their burgeoning role as precision enzyme inhibitors and highly sensitive fluorescent probes. This guide is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative scientific literature.
Introduction: The Strategic Convergence of Chromone and Boronic Ester Functionalities
The chromone (4H-chromen-4-one) nucleus is a pervasive heterocyclic motif found in a plethora of natural products and synthetic medicinal agents.[1][2] Its rigid, bicyclic framework serves as an ideal scaffold for the spatial presentation of pharmacophoric elements, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Concurrently, the field of medicinal chemistry has witnessed a paradigm shift with the advent of boronic acid-containing drugs, exemplified by the proteasome inhibitor Bortezomib.[3] Boronic acids and their corresponding esters are unique in their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to potent and often highly selective inhibition.[1][3]
The fusion of these two powerful chemical entities into a single molecular architecture—the chromone-based boronic ester—has unlocked new avenues for therapeutic intervention and biological inquiry. This guide will illuminate the discovery and evolving significance of this fascinating class of molecules.
The Privileged Chromone Scaffold: A Foundation for Molecular Design
The chromone framework is more than just a passive molecular backbone; its inherent electronic and structural features actively contribute to the biological and photophysical properties of its derivatives.
Structural and Electronic Properties
The chromone system consists of a benzene ring fused to a pyranone ring. The conjugated π-system and the electron-withdrawing nature of the carbonyl group at the 4-position are critical determinants of its chemical reactivity and spectroscopic properties. These features can be finely tuned through substitution on the aromatic ring, influencing the molecule's interaction with biological targets and its fluorescence characteristics.
A History of Therapeutic Relevance
The chromone motif is a cornerstone of numerous FDA-approved drugs and clinical candidates, validating its status as a "privileged scaffold."[1] Its derivatives have been successfully developed as mast cell stabilizers (e.g., cromolyn sodium), anti-inflammatory agents, and kinase inhibitors. This rich history of clinical success provides a strong rationale for its use as a platform for the development of novel therapeutic agents.
The Boronic Ester Warhead: A Versatile Tool for Covalent Targeting and Sensing
Boronic acids and their esters, particularly the pinacol esters, have emerged as indispensable tools in modern medicinal chemistry and chemical biology. Their utility stems from a unique combination of stability, reactivity, and biocompatibility.
Mechanism of Action: Reversible Covalent Inhibition
The key to the biological activity of many boronic acid-based inhibitors lies in the electrophilic nature of the boron atom. This allows for the formation of a reversible covalent bond with nucleophilic serine or threonine residues within the active sites of enzymes, such as serine proteases.[4] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[4][5]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Mechanism of Reversible Covalent Inhibition by Boronic Esters"
Boronic Esters as Prodrugs and Delivery Vehicles
Boronic esters can serve as prodrugs, masking the more reactive boronic acid functionality to improve bioavailability and pharmacokinetic profiles.[6] The ester can be designed to be hydrolyzed under specific physiological conditions, releasing the active boronic acid at the target site.[6]
Synthesis of Chromone-Based Boronic Esters: A Step-by-Step Guide
The synthesis of chromone-based boronic esters typically involves a multi-step process, beginning with the construction of the chromone core, followed by the introduction of the boronic ester functionality. A common and versatile strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Synthesis of a Key Intermediate: 3-Bromo-7-hydroxychromone
A common precursor for the introduction of a boronic ester at the 3-position of the chromone ring is a halogenated derivative. The synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde has been reported, which can serve as a versatile intermediate.[7]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Chromone-Based Boronic Ester
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-bromo-chromone derivative with bis(pinacolato)diboron to yield the corresponding chromone-3-boronic acid pinacol ester.
Materials:
-
3-Bromo-7-hydroxychromone (or other halogenated chromone derivative)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add 3-bromo-7-hydroxychromone (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.03 equiv.) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 3-bromo-chromone.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chromone-3-boronic acid pinacol ester.
Characterization:
The structure of the synthesized chromone-based boronic ester should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of both the chromone and the pinacol boronic ester moieties.
-
¹¹B NMR Spectroscopy: To confirm the presence and the chemical environment of the boron atom. A characteristic broad signal is expected.[8]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound.
dot graph [rankdir=LR]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
A [label="3-Bromo-Chromone"]; B [label="Bis(pinacolato)diboron"]; C [label="Pd Catalyst & Base"]; D [label="Chromone-Boronic Ester"];
A -> C; B -> C; C -> D;
caption: "Suzuki-Miyaura Coupling for Chromone-Boronic Ester Synthesis"
Applications in Drug Discovery: Chromone-Based Boronic Esters as Enzyme Inhibitors
The unique ability of the boronic acid moiety to interact with serine and threonine residues makes chromone-based boronic esters highly promising candidates for the development of selective enzyme inhibitors.
Inhibition of Serine Proteases
Arylboronic acids have been shown to be potent competitive inhibitors of serine proteases such as chymotrypsin and subtilisin.[1][2] The chromone scaffold can be tailored to enhance binding affinity and selectivity for specific proteases. For example, a chromenone-based boronic acid was found to be a modest inhibitor of steroid sulfatase (STS) with an IC₅₀ of 171 µM.[1]
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |
| Chromenone Boronic Acid | Steroid Sulfatase (STS) | IC₅₀ = 171 µM | [1] |
| Coumarin Boronic Acid | Steroid Sulfatase (STS) | IC₅₀ = 86 µM | [1] |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | Kᵢ = 65 nM | [5] |
Rationale for Experimental Design in Inhibitor Screening
When evaluating chromone-based boronic esters as enzyme inhibitors, it is crucial to:
-
Determine the mode of inhibition: Conduct kinetic studies to ascertain whether the inhibition is competitive, non-competitive, or uncompetitive.
-
Assess selectivity: Screen the compounds against a panel of related and unrelated enzymes to determine their selectivity profile.
-
Establish structure-activity relationships (SAR): Synthesize and test a series of analogues with systematic structural modifications to understand the key molecular features responsible for potent and selective inhibition.
Applications in Molecular Sensing and Imaging: Fluorescent Chromone-Based Boronic Ester Probes
The inherent fluorescence of many chromone derivatives, coupled with the reactivity of the boronic ester, provides a powerful platform for the design of fluorescent probes for various biological analytes.
Detection of Reactive Oxygen Species (ROS)
Boronate-based fluorescent probes are widely used for the detection of hydrogen peroxide (H₂O₂).[9] The mechanism involves the H₂O₂-mediated oxidation of the boronic ester to a phenol, which often results in a significant change in the fluorescence properties of the appended fluorophore. A chromone scaffold can serve as the fluorescent reporter in such probes.
Cellular Imaging Applications
The cell permeability of many chromone derivatives allows for the development of probes for intracellular imaging.[10][11] Chromone-based boronic ester probes can be used to visualize changes in the cellular redox environment or to track the localization of specific enzymes. For example, boronic acid-containing fluorescent probes have been successfully used for dual-color imaging in living cells.[11]
Key Photophysical Properties for Fluorescent Probes:
| Property | Description | Significance |
| Quantum Yield (Φ) | The ratio of emitted photons to absorbed photons. | A higher quantum yield results in a brighter probe. |
| Molar Extinction Coefficient (ε) | A measure of how strongly a substance absorbs light at a given wavelength. | A higher extinction coefficient allows for detection at lower concentrations. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift minimizes self-quenching and improves signal-to-noise. |
| Photostability | The ability of the fluorophore to resist photobleaching upon exposure to light. | High photostability is crucial for long-term imaging experiments. |
Future Perspectives and Conclusion
The field of chromone-based boronic esters is still in its nascent stages, yet the initial findings are incredibly promising. Future research will likely focus on:
-
Expansion of the chemical space: The synthesis and evaluation of a wider array of chromone-based boronic esters with diverse substitution patterns to fine-tune their biological and photophysical properties.
-
Development of theranostic agents: The creation of molecules that combine the therapeutic action of an enzyme inhibitor with the diagnostic capabilities of a fluorescent probe.
-
Applications in targeted drug delivery: The use of chromone-based boronic esters as targeting ligands for the delivery of therapeutic payloads to specific cell types or tissues.
References
- Boron-Containing Probes for Non-Optical High-Resolution Imaging of Biological Samples. (2019). Angewandte Chemie.
- The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. (2024). Molecules.
- Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. (n.d.). The Journal of Physical Chemistry A.
- Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
- Ahmed, V., Liu, Y., Silvestro, C., & Taylor, S. D. (2006). Boronic acids as inhibitors of steroid sulfatase. Bioorganic & Medicinal Chemistry, 14(24), 8564–8573.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules.
- Miller, E. W., Albers, A. E., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2005). Boronate-based fluorescent probes for imaging cellular hydrogen peroxide. Journal of the American Chemical Society, 127(47), 16652–16659.
- Foss, C. A., Mease, R. C., Fan, H., Kaminsky, D. A., Nimmagadda, S., Pomper, M. G., & Denmeade, S. R. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 51(21), 6752–6759.
- Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. (2018). ERA.
- Li, X., He, Y., & Liu, Y. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271–3280.
- Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. (n.d.). BenchChem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
- Kondo, N., Takada, S., Hagimori, M., & Temma, T. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. Cancers, 15(6), 1862.
- Koeberle, A., & Werz, O. (2014). Inhibition of Serine Proteases by Arylboronic Acids.
- Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). Molecules.
- Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. (2003). Bioorganic & Medicinal Chemistry.
- Boron-containing two-photon-absorbing chromophores. 3. One- and two-photon photophysical properties of p-carborane-containing fluorescent bioprobes. (2011). Inorganic Chemistry, 50(11), 5015–5024.
- Photophysical Properties of Boron-Based Chromophores as Effective Moieties in TADF Devices: A Computational Study. (2020). Chemistry – A European Journal.
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084.
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temper
- A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. (2022). BORON, 7(3), 487-492.
- Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. (2017).
- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). The Royal Society of Chemistry.
- Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2008). Molecules, 13(4), 800–811.
- Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. (2017).
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- 11. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Chromone-6-boronic Acid Pinacol Ester for Advanced Research and Development
This guide provides an in-depth overview of Chromone-6-boronic acid pinacol ester (CAS No. 928773-42-6), a key building block for researchers and drug development professionals. We will delve into its commercial availability, key suppliers, and the technical considerations for its successful application in synthetic chemistry, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of this compound
This compound is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. The chromone scaffold is a privileged structure found in many biologically active compounds, while the boronic acid pinacol ester functionality serves as a robust handle for the construction of complex molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction.
The pinacol ester group offers enhanced stability compared to the corresponding free boronic acid, making it less susceptible to protodeboronation and decomposition. This increased stability translates to a longer shelf-life, easier handling, and improved compatibility with a wider range of reaction conditions, which is a critical consideration in multi-step synthetic campaigns.
Commercial Availability and Supplier Overview
This compound is readily available from a number of reputable chemical suppliers that cater to the research and development community. The quality and purity of the starting material are paramount to achieving reproducible and reliable results in any synthetic endeavor. Below is a comparative overview of offerings from key suppliers.
| Supplier | Product Number | Purity | Available Quantities | Certificate of Analysis |
| Sigma-Aldrich | COM448634697 | Not specified | Custom synthesis | |
| Santa Cruz Biotechnology | sc-268716 | ≥98% | 100 mg, 250 mg, 1 g | |
| Alfa Chemistry | ACM928773426 | 96% | Inquire | |
| Biomall | C432808 | Not specified | 500mg |
Expert Insight: When selecting a supplier, it is crucial to not only consider the listed purity but also to request a lot-specific Certificate of Analysis (CoA). The CoA will provide detailed information on the analytical methods used to determine purity (e.g., NMR, LC-MS, elemental analysis) and the levels of any detected impurities. For demanding applications such as late-stage drug development, a higher purity grade (e.g., ≥98%) is recommended to minimize the risk of side reactions and simplify purification of the final product.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use.
| Property | Value |
| CAS Number | 928773-42-6 |
| Molecular Formula | C₁₅H₁₇BO₄ |
| Molecular Weight | 272.11 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | Not widely reported; typical for similar compounds: 100-150 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, DMSO) |
Spectroscopic Data:
While a publicly available, fully assigned high-resolution spectrum for this specific molecule is not readily found, the expected NMR signals can be predicted based on its structure.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the chromone ring system. A characteristic singlet around δ 1.3-1.5 ppm integrating to 12 protons will be present for the four equivalent methyl groups of the pinacol ester.
-
¹³C NMR (CDCl₃, 101 MHz): Expect multiple signals in the aromatic region (δ 110-160 ppm) for the carbons of the chromone core. A signal around δ 84 ppm is characteristic of the quaternary carbons of the pinacol group, and a signal around δ 25 ppm for the methyl carbons. The carbon attached to the boron atom may show a broadened signal or be unobserved due to quadrupolar relaxation.
-
¹¹B NMR (CDCl₃, 128 MHz): A broad singlet in the range of δ 20-35 ppm is characteristic of a tetracoordinate boronic ester.
Synthesis of this compound
For researchers interested in preparing this reagent in-house, the most common and efficient method is the palladium-catalyzed Miyaura borylation of the corresponding aryl halide, in this case, 6-bromochromone.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromochromone (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the 6-bromochromone). Degas the resulting suspension by bubbling argon through it for a further 10 minutes. To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Causality of Experimental Choices:
-
Bis(pinacolato)diboron: This is a stable, easy-to-handle source of the pinacol boronate moiety.
-
Potassium Acetate (KOAc): A mild base is used to facilitate the catalytic cycle without promoting significant hydrolysis of the boronic ester product.[1]
-
Pd(dppf)Cl₂: This is a common and effective catalyst for Miyaura borylation reactions due to its high activity and stability.[2]
-
Anhydrous Dioxane: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the boronic ester product.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds. This reaction is a cornerstone of modern organic synthesis.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), and cesium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the aryl bromide. Degas the solution by bubbling argon through it for 10 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C for 2-12 hours. The reaction can often be accelerated using microwave irradiation. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Self-Validating System and Trustworthiness:
The success of a Suzuki-Miyaura coupling is highly dependent on the quality of the reagents and the exclusion of oxygen. A self-validating system for this protocol involves:
-
Control Reaction: Running a small-scale control reaction with a known, reliable aryl bromide to ensure the activity of the catalyst and the quality of the boronic ester.
-
Monitoring: Careful monitoring of the reaction progress by an appropriate analytical technique (TLC, LC-MS, GC-MS). The disappearance of starting materials and the appearance of the desired product spot/peak is a key indicator of a successful reaction.
-
Characterization: Full characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
This compound, like most boronic acid derivatives, should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of complex molecules. Its enhanced stability over the free boronic acid makes it a preferred reagent in many synthetic applications. A thorough understanding of its properties, proper handling, and the optimization of reaction conditions, particularly for Suzuki-Miyaura couplings, will enable researchers to effectively utilize this versatile compound in their drug discovery and materials science endeavors.
References
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Optimization of the Suzuki cross-coupling reaction. [Link]
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Stability and Storage of Chromone-6-boronic acid pinacol ester: A Guide to Preserving Chemical Integrity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chromone-6-boronic acid pinacol ester is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds[1][2]. As with all boronic acid derivatives, its utility is directly linked to its purity and stability. Pinacol esters are specifically utilized to enhance the stability and handling of the corresponding boronic acids, which are often prone to dehydration and other degradative processes[3][4]. However, the pinacol ester itself is not impervious to degradation, with hydrolysis being the primary pathway of concern[5][6]. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols to ensure its long-term integrity, and analytical strategies to accurately assess its purity.
The Chemical Nature of this compound
Understanding the inherent chemical properties of the molecule is fundamental to predicting its stability. The structure consists of two key moieties: the chromone core and the boronic acid pinacol ester group. While the chromone ring is a relatively stable aromatic system, the boronic ester is the reactive center dictating the compound's stability profile.
Boronic acid pinacol esters are generally considered robust and are stable to air and chromatography, making them preferable to free boronic acids for storage and handling[3]. The pinacol group provides steric hindrance around the boron atom, protecting it from facile degradation pathways. However, the boron atom remains a Lewis acidic center, susceptible to nucleophilic attack, most notably by water[7].
The Primary Degradation Pathway: Hydrolysis
The principal threat to the integrity of this compound is hydrolysis. This reaction involves the cleavage of the boronic ester bond by water to yield Chromone-6-boronic acid and pinacol[6]. This process is often reversible but can lead to complications in synthesis, including reduced yields and the introduction of impurities that can be difficult to remove[8].
The susceptibility to hydrolysis is a known challenge for this class of compounds, particularly under typical reversed-phase HPLC (RP-HPLC) analytical conditions which utilize aqueous mobile phases[6][9]. This can lead to a significant analytical artifact where the compound appears less pure than it actually is due to on-column degradation[10][11].
Caption: Primary hydrolytic degradation of the pinacol ester.
Factors Influencing Stability
Multiple environmental factors can accelerate the degradation of this compound. Controlling these variables is critical for preserving the material's quality over time.
Moisture
As established, water is the primary reactant in the degradation pathway. Exposure to atmospheric humidity or the use of protic solvents containing residual water can initiate hydrolysis. Boronic esters are known to be highly sensitive to moisture[5]. Therefore, maintaining a dry environment during storage and handling is the most critical factor.
Temperature
While some studies on similar compounds suggest that column temperature has a minor effect on on-column hydrolysis compared to other factors[9], general chemical kinetics principles dictate that higher temperatures will increase the rate of any degradation reaction. Storing the compound at reduced temperatures will slow the rate of hydrolysis and any other potential decomposition pathways.
pH
The rate of hydrolysis is highly dependent on pH. Both acidic and basic conditions can catalyze the cleavage of the boronic ester. Studies on related compounds have shown that even mildly acidic mobile phase additives like formic acid can increase the rate of on-column hydrolysis during HPLC analysis[7][9]. Conversely, highly basic conditions (pH > 12) have also been employed in specialized analytical methods, indicating that stability is lowest in the intermediate pH ranges where water can act as a nucleophile[1]. For storage, maintaining a neutral, anhydrous environment is optimal.
Oxidative Stress
While hydrolysis is the most common degradation route, oxidation is a potential secondary pathway, particularly for the boronic acid itself[12]. Although the pinacol ester offers protection, harsh oxidative conditions should be avoided.
Recommended Storage and Handling Protocols
To ensure the long-term viability of this compound, a self-validating system of storage and handling should be implemented.
Long-Term Storage
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows kinetic degradation processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light. |
| Environment | Store in a desiccator | Provides an additional layer of protection against ambient humidity. |
Handling Procedures: A Step-by-Step Protocol
This protocol is designed to minimize exposure to atmospheric contaminants during routine use.
-
Acclimatization: Before opening, allow the sealed container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: If possible, handle the solid inside a glovebox with a dry, inert atmosphere. If a glovebox is unavailable, briefly flush the vial with a gentle stream of argon or nitrogen before and after dispensing the material.
-
Dispensing: Use clean, dry spatulas for weighing. Work quickly and efficiently to minimize the time the container is open.
-
Resealing: Tightly reseal the vial immediately after use. Purge the headspace with inert gas before final tightening.
-
Stock Solutions: For frequent use, preparing a stock solution in a validated, anhydrous aprotic solvent (e.g., anhydrous Acetonitrile or THF) is recommended over repeatedly opening the solid container. Samples prepared in aprotic diluents like acetonitrile (ACN) or tetrahydrofuran (THF) exhibit significantly greater stability than those prepared in aqueous or alcoholic solvents[7]. Store stock solutions at -20°C under an inert atmosphere.
Analytical Strategies for Purity and Stability Assessment
Accurately determining the purity of boronic acid pinacol esters is complicated by their tendency to hydrolyze under standard analytical conditions[9].
Caption: Decision workflow for selecting an appropriate analytical method.
Challenges with RP-HPLC
Standard RP-HPLC methods often lead to the observation of the hydrolyzed boronic acid peak, even if it is not present in the solid sample[6]. The rate of this on-column hydrolysis is influenced by the stationary phase, with columns having lower residual silanol activity showing better performance, and the mobile phase composition[9][10].
Recommended Analytical Techniques
To obtain an accurate purity profile, techniques that minimize contact with water are preferred.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides excellent retention and separation of the pinacol ester from its more polar boronic acid degradant[6][10].
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative as it typically uses supercritical CO₂ and an organic co-solvent, creating a non-aqueous environment that completely prevents hydrolysis[5].
-
Optimized RP-HPLC: If RP-HPLC must be used, sample preparation in a non-aqueous, aprotic diluent is critical[1][7]. Furthermore, using a mobile phase without acidic modifiers and employing a column with low silanol activity can mitigate, but not always eliminate, on-column degradation[9].
Protocol: Stability Assessment of a Stock Solution
This protocol provides a framework for validating the stability of the compound in a prepared stock solution.
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in anhydrous acetonitrile.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HILIC or SFC-MS method to establish the initial purity profile. This serves as the baseline.
-
Storage: Aliquot the stock solution into several small, tightly sealed vials, purge with argon, and store at -20°C.
-
Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months), remove one aliquot, allow it to warm to room temperature, and re-analyze using the same analytical method.
-
Data Comparison: Compare the purity at each time point to the T=0 data. A significant increase in the Chromone-6-boronic acid peak or the appearance of other degradation products indicates instability under the tested conditions.
Conclusion
While this compound is designed for enhanced stability relative to its free boronic acid, its integrity is critically dependent on proper storage and handling. The primary degradation pathway is hydrolysis, which is accelerated by moisture, non-neutral pH, and elevated temperatures. By adhering to stringent anhydrous and low-temperature storage conditions, utilizing inert atmospheres, and employing appropriate analytical techniques like HILIC or SFC, researchers can ensure the reliability and reproducibility of their experiments. This disciplined approach preserves the chemical's value as a synthetic building block and upholds the integrity of the scientific outcomes.
References
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ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]
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ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Request PDF. [Link]
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Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]
-
ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF. [Link]
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Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. (2018). Structure, Properties, and Preparation of Boronic Acid Derivatives. [Link]
-
ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
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ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
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Akpinar, B., & Ellman, J. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]
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Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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A Technical Guide to the Spectroscopic Characterization of Chromone-6-boronic acid pinacol ester
This in-depth guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and quality control of Chromone-6-boronic acid pinacol ester. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure robust and reliable analysis.
Introduction: The Significance of this compound
This compound (C₁₅H₁₇BO₄, Molecular Weight: 272.11 g/mol , CAS: 928773-42-6) is a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] The chromone scaffold is a privileged structure found in numerous biologically active compounds, while the boronic acid pinacol ester functionality serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.
Accurate and comprehensive characterization of this reagent is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not only reference data but also the underlying principles and experimental considerations for acquiring high-quality spectra.
Molecular Structure and Key Spectroscopic Features
A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and the numbering scheme used for NMR assignments.
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The Chromone Scaffold: A Privileged Framework in Modern Medicinal Chemistry
An In-depth Technical Guide
Introduction: The Enduring Relevance of the Chromone Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently reappear in compounds demonstrating a wide array of biological activities. These are termed "privileged structures," and the chromone (4H-1-benzopyran-4-one) nucleus is a quintessential example.[1][2][3] This benzo-γ-pyrone skeleton is not only ubiquitous in nature, particularly in the flavonoid family of plant metabolites, but has also proven to be a versatile and fruitful template for synthetic chemists.[4][5] Its rigid bicyclic structure, combined with strategically positioned hydrogen bond acceptors (a carbonyl group and a pyran oxygen), provides an ideal starting point for designing ligands that can interact with a diverse range of biological targets with high affinity.[6][7]
The clinical significance of the chromone scaffold is well-established, with FDA-approved drugs such as cromoglicic acid and nedocromil sodium used for decades in the management of bronchial asthma.[4][8][9] These early successes were just the beginning, paving the way for extensive research that has uncovered the potential of chromone derivatives in treating some of the most challenging human diseases, including neurodegenerative disorders, cancer, and viral infections.[6][10]
This guide provides a comprehensive overview of the key therapeutic applications of the chromone scaffold. It delves into the mechanistic rationale behind its efficacy, explores the structure-activity relationships (SAR) that govern its biological effects, and presents detailed protocols for the synthesis and evaluation of these promising compounds.
Workflow for Chromone-Based Drug Discovery
The journey from a privileged scaffold to a clinical candidate is a systematic process. The following workflow illustrates the key stages in the development of novel chromone-based therapeutics.
Caption: General workflow for chromone-based drug discovery.
Neurodegenerative Disorders: A Multi-Target Approach
Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are multifactorial, involving complex pathological cascades.[4] This complexity has driven a shift from a "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). The chromone scaffold is exceptionally well-suited for this approach, allowing for the integration of multiple pharmacophores to address different aspects of the disease.[4][8]
Alzheimer's Disease (AD)
Chromone derivatives have been designed to simultaneously tackle several key targets in AD pathology:
-
Cholinesterase Inhibition: To alleviate symptomatic cognitive decline by increasing acetylcholine levels.
-
Monoamine Oxidase (MAO) Inhibition: To modulate neurotransmitter levels and reduce oxidative stress.
-
Aβ Aggregation Inhibition: To prevent the formation of neurotoxic amyloid plaques.
-
Neuroinflammation and Oxidative Stress Reduction: To protect neurons from secondary damage.[11][12][13]
The diagram below illustrates how a single chromone-based molecule can engage multiple pathological pathways in Alzheimer's Disease.
Caption: Multi-target strategy of chromones in Alzheimer's Disease.
Recent studies have shown that certain chromone derivatives can restore mitochondrial function and decrease neuroinflammation in experimental AD models, highlighting a profound neuroprotective effect.[11][12] For instance, a series of chromone–lipoic acid conjugates demonstrated potent butyrylcholinesterase (BuChE) inhibition, anti-amyloid aggregation, antioxidant, and copper-chelation properties.[13]
Parkinson's Disease (PD)
In Parkinson's Disease, the primary target for chromone derivatives is Monoamine Oxidase B (MAO-B).[14] This enzyme is responsible for the degradation of dopamine in the brain. Selective inhibition of MAO-B increases dopaminergic neurotransmission and provides symptomatic relief. Chromones have been identified as potent and reversible MAO-B inhibitors.[15]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the C3 position of the chromone ring with flexible aminomethylidene side chains has been shown to be preferable for MAO-B inhibition over ester substitutions.[14]
-
6-[(3-bromobenzyl)oxy]chromones act as highly potent reversible MAO-B inhibitors, with IC50 values in the low nanomolar range (2.8 to 3.7 nM).[15]
| Compound Class | Target | Potency (IC₅₀) | Reference |
| Chromone-2-carboxamido-alkylamines | Acetylcholinesterase (AChE) | 0.09 µM | [4] |
| 2-Azolylchromones | MAO-A | 0.023 µM | [4] |
| 2-Azolylchromones | MAO-B | 0.019 µM | [4] |
| 6-[(3-bromobenzyl)oxy]chromones | MAO-B | 2.8 nM | [15] |
| Chromone-lipoic acid conjugates | Butyrylcholinesterase (BuChE) | 8 µM | [4] |
Anticancer Applications: Targeting Key Signaling Pathways
The chromone scaffold is a prominent feature in a multitude of compounds designed to combat cancer.[10] Their anticancer activity stems from the ability to interact with various targets crucial for cancer cell proliferation, survival, and metastasis.[16]
Kinase Inhibition
Many chromone derivatives function as inhibitors of critical protein kinases that are often dysregulated in cancer.[16] A primary target is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism. By blocking this pathway, chromone compounds can effectively induce apoptosis and inhibit tumor growth.[16]
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Literature review of chromone boronic acid derivatives
An In-Depth Technical Guide to Chromone Boronic Acid Derivatives: Synthesis, Mechanism, and Therapeutic Potential
Foreword
The confluence of privileged structures in medicinal chemistry often yields derivatives with novel and potent biological activities. This guide delves into one such promising area: the chemical space occupied by chromone boronic acid derivatives. The chromone scaffold, a benzo-γ-pyrone, is a cornerstone of numerous natural products and FDA-approved drugs, valued for its structural rigidity and diverse biological functions.[1] Boronic acid, once considered a synthetic curiosity, has risen to prominence as a versatile functional group in drug design, most notably for its ability to act as a covalent-reversible inhibitor of enzymes.[1][2] The strategic combination of these two moieties creates a class of compounds with significant potential for targeting a range of enzymes implicated in human disease, from proteases in inflammatory disorders to sulfatases in oncology. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of these important derivatives.
Synthetic Strategies for Chromone Boronic Acids
The synthesis of chromone boronic acid derivatives requires a multi-step approach, typically involving the initial construction of a functionalized chromone core followed by the introduction of the boronic acid moiety. While various methods exist for chromone synthesis, a common and adaptable route proceeds via a 3-functionalized chromone intermediate.
A robust pathway begins with a substituted 2-hydroxyacetophenone, which undergoes a Vilsmeier-Haack reaction to yield a chromone-3-carbaldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid, a key intermediate that can be converted into a suitable precursor for cross-coupling, such as a 3-iodochromone. The final step involves a palladium-catalyzed Miyaura borylation or Suzuki coupling reaction to install the boronic acid group.[3][4]
Caption: A representative synthetic pathway to chromone boronic acid derivatives.
Experimental Protocol: Representative Synthesis of a (4-Oxo-4H-chromen-3-yl)boronic acid derivative
The following protocol is a representative, multi-step synthesis adapted from established chemical literature for chromone functionalization and Suzuki-Miyaura coupling.[3][4]
Step 1: Synthesis of 4-oxo-4H-chromene-3-carbaldehyde (2)
-
In a three-necked flask under an inert atmosphere (N2), cool phosphorus oxychloride (POCl3, 3 eq.) to 0°C.
-
Add N,N-dimethylformamide (DMF, 3 eq.) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes.
-
Add a solution of 2-hydroxyacetophenone (1, 1 eq.) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate (NaHCO3).
-
The resulting precipitate (2) is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of 4-oxo-4H-chromene-3-carboxylic acid (3)
-
Dissolve the crude chromone-3-carbaldehyde (2, 1 eq.) in a mixture of dichloromethane (DCM) and water.
-
Add sulfamic acid (4 eq.) to the mixture.
-
In a separate flask, dissolve sodium chlorite (NaClO2, 3.5 eq.) in water and add this solution dropwise to the reaction mixture at 0°C.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the carboxylic acid (3).
Step 3: Synthesis of 3-Iodochromone (4)
-
To a solution of chromone-3-carboxylic acid (3, 1 eq.) in acetonitrile, add potassium carbonate (K2CO3, 3 eq.) and iodine (I2, 1.5 eq.).
-
Heat the mixture to reflux (approx. 80°C) for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate and wash with sodium thiosulfate solution and brine.
-
Dry the organic layer over Na2SO4 and concentrate to yield the crude 3-iodochromone (4), which can be purified by column chromatography.
Step 4: Synthesis of (4-oxo-4H-chromen-3-yl)boronic acid pinacol ester (5)
-
To a dry flask under an inert atmosphere, add 3-iodochromone (4, 1 eq.), bis(pinacolato)diboron (B2Pin2, 1.2 eq.), potassium acetate (KOAc, 3 eq.), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq.).
-
Add a degassed solvent such as dioxane or DMF.
-
Heat the reaction mixture to 80-100°C for 12-24 hours.
-
Cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, then dry over Na2SO4.
-
Concentrate and purify the residue by column chromatography to obtain the boronic ester (5).
Step 5: Hydrolysis to Chromone Boronic Acid (6)
-
Dissolve the pinacol ester (5) in a mixture of acetone and water.
-
Add sodium periodate (NaIO4, 4 eq.) followed by aqueous HCl (1 M).
-
Stir vigorously at room temperature for 4-6 hours.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it, and concentrate to yield the final chromone boronic acid derivative (6).
Mechanism of Action: Reversible Covalent Inhibition of Serine Proteases
A primary mechanism through which boronic acids exert their biological effects is the inhibition of serine proteases.[2] These enzymes, which include targets like human neutrophil elastase (HNE), are critical in inflammation and immune responses.[5][6] The boronic acid acts as a transition-state analog of the natural peptide substrate.
The catalytic triad (Ser-His-Asp) in the active site of a serine protease is responsible for peptide bond hydrolysis. The hydroxyl group of the serine residue acts as a nucleophile. The empty p-orbital of the trigonal planar boronic acid makes the boron atom highly electrophilic. The catalytic serine's hydroxyl group attacks the boron atom, forming a stable, tetrahedral boronate adduct.[2] This complex mimics the tetrahedral intermediate of peptide hydrolysis but is significantly more stable, effectively sequestering the enzyme and inhibiting its function. This interaction is typically reversible, which can be advantageous in drug design, reducing the potential for off-target toxicity associated with irreversible inhibitors.
Caption: Boronic acid inhibits serine proteases by forming a reversible covalent bond.
Biological Activity and Structure-Activity Relationships (SAR)
Chromone boronic acid derivatives have been investigated as inhibitors of various enzymes. A notable study explored their potential as inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[7] By analyzing the inhibitory activity of a chromenone-based boronic acid and comparing it to related structures, key structure-activity relationships can be elucidated.
The data below summarizes the findings for the inhibition of purified STS, demonstrating the importance of both the core scaffold and the nature of the acidic functional group.
| Compound ID | Scaffold | Functional Group | IC50 (µM)[7] |
| 1 | Chromenone | Boronic Acid | 171 |
| 2 | Chromenone | Hydroxyl (OH) | 4.6 |
| 3 | Coumarin | Boronic Acid | 86 |
Analysis of SAR:
-
Scaffold Impact: The coumarin scaffold (Compound 3 ) conferred greater potency than the chromenone scaffold (Compound 1 ) when both possessed a boronic acid group (IC50 of 86 µM vs. 171 µM).[7] This suggests that the subtle electronic and steric differences between these two closely related benzopyranone cores influence binding to the STS active site.
-
Functional Group Impact: Surprisingly, for the chromenone scaffold, replacing the boronic acid group with a simple hydroxyl group (Compound 2 ) resulted in a dramatic increase in potency (IC50 of 4.6 µM).[7] This indicates that for STS inhibition, the boronic acid moiety is not the optimal binding partner. The authors suggest that the hydroxyl derivative may engage in more favorable hydrogen bonding within the active site.[7]
-
Context is Critical: These results underscore a critical principle in drug design: the beneficial effect of a functional group like boronic acid is highly dependent on the target enzyme and the molecular platform to which it is attached. While boronic acids are excellent inhibitors for serine proteases, their utility against other enzymes like STS may be less pronounced compared to simpler functional groups that better match the target's binding pocket.[7]
Key Experimental Protocols: Enzyme Inhibition Assay
Evaluating the potency of newly synthesized chromone boronic acid derivatives requires a robust and reproducible enzyme inhibition assay. The following is a representative protocol for determining the IC50 value of an inhibitor against Human Neutrophil Elastase (HNE) using a colorimetric substrate.
Caption: Workflow for a typical colorimetric enzyme inhibition assay.
Protocol: HNE Colorimetric Inhibition Assay
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Chromogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5
-
Test Inhibitor (Chromone Boronic Acid Derivative)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM). Create a series of 2-fold dilutions in DMSO.
-
Prepare a stock solution of the HNE substrate in DMSO (e.g., 20 mM).
-
Dilute the HNE enzyme stock to the desired working concentration in assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 2 µL of the inhibitor dilutions to the appropriate wells (this results in a further dilution in the assay). For control wells (100% activity), add 2 µL of DMSO.
-
Add 25 µL of the diluted HNE enzyme solution to all wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare a working solution of the substrate by diluting the stock into assay buffer.
-
To initiate the reaction, add 25 µL of the substrate working solution to all wells. The final volume should be 102 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 405 nm every 60 seconds for 15-30 minutes. The cleavage of the p-nitroanilide (pNA) group results in a yellow product that absorbs at this wavelength.
-
-
Data Analysis:
-
Determine the initial reaction rate (velocity) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Challenges and Future Perspectives
While chromone boronic acid derivatives hold considerable promise, challenges remain. Achieving selectivity is paramount; many proteases share structural homology, and designing inhibitors that target a specific enzyme without affecting others is a significant hurdle. The stability of the boronic acid moiety can also be a concern, as it is prone to oxidative degradation or formation of boroxines.
Future research will likely focus on the design of more complex derivatives that achieve higher potency and selectivity through interactions with regions outside the enzyme's active site. The use of computational modeling and structure-based drug design will be instrumental in this effort. Furthermore, exploring the conjugation of these derivatives to targeting moieties could open new avenues for delivering these potent inhibitors specifically to diseased tissues, enhancing their therapeutic index.
Conclusion
Chromone boronic acid derivatives represent a compelling class of compounds for chemical biology and drug discovery. Their synthesis, though multi-stepped, is achievable through well-established organic chemistry reactions. The core mechanism of action for many of these derivatives—the reversible covalent inhibition of serine proteases—is well-understood and provides a rational basis for their design. As demonstrated by structure-activity relationship studies, the therapeutic potential of these compounds is highly context-dependent, requiring careful optimization of both the chromone scaffold and the positioning of the boronic acid group for each specific biological target. With continued innovation in synthetic chemistry and a deeper understanding of their biological interactions, chromone boronic acid derivatives are poised to remain an active and fruitful area of research.
References
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Diazaborines as New Inhibitors of Human Neutrophil Elastase. (n.d.). PubMed. Retrieved from [Link]
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Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. (n.d.). Nature. Retrieved from [Link]
- Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. (n.d.). Nature Communications. Retrieved from [https://www.nature.com/articles/s41467-022-31514-6.pdf]
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Boronic acids as inhibitors of steroid sulfatase. (2006). PubMed. Retrieved from [Link]
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Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). PubMed. Retrieved from [Link]
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Synthesis and biological evaluation of chromone carboxamides as calpain inhibitors. (2005). PubMed. Retrieved from [Link]
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Inhibition of human neutrophil elastase by ICI 200,355. (1991). PubMed. Retrieved from [Link]
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Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI. Retrieved from [Link]
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Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase. (2022). MDPI. Retrieved from [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2024). MDPI. Retrieved from [Link]
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Identification of cellular targets of a series of boron heterocycles using TIPA II. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. (2020). PubMed. Retrieved from [Link]
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Discovery of C-shaped aurone human neutrophil elastase inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]
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Development of practical methodologies for the synthesis of novel 3(4-oxo-4H-chromen-3-yl)acrylic acid hydrazides. (n.d.). ResearchGate. Retrieved from [Link]
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Flavonoids as inhibitors of human neutrophil elastase. (2021). PubMed. Retrieved from [Link]
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. Retrieved from [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). MDPI. Retrieved from [Link]
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Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their o-b-D-glucosides. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of biologically active boron-containing compounds. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.). ResearchGate. Retrieved from [Link]
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Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. (2020). Scientia Iranica. Retrieved from [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling with Chromone-6-boronic acid pinacol ester
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using Chromone-6-boronic acid pinacol ester. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This protocol is specifically tailored for researchers, medicinal chemists, and drug development professionals aiming to synthesize novel 6-aryl-chromone derivatives, a scaffold of significant interest in pharmaceutical research. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, validated experimental protocol, and offer expert insights into optimization and troubleshooting.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, a linkage central to countless biologically active molecules and advanced materials.[2][4] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction's success stems from its mild conditions, tolerance of diverse functional groups, and the use of organoboron reagents, which are generally stable, easy to handle, and have low toxicity compared to other organometallics.[5][6]
This compound is a versatile building block for accessing 6-substituted chromone libraries. The pinacol ester offers significant advantages over the corresponding free boronic acid; it enhances stability, simplifies handling and purification, and is less susceptible to premature decomposition pathways like protodeboronation, a common side reaction.[2][7][8][9]
This guide provides a robust protocol designed to serve as a reliable starting point for the successful coupling of this key intermediate with various aryl and heteroaryl halides.
Mechanistic Rationale: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square planar Pd(II) complex.[2][11]
-
Transmetalation: This is often the rate-determining step. The organic group from the boron reagent is transferred to the palladium center. This process requires activation of the boronic ester by a base. The base reacts with the boronic ester to form a more nucleophilic tetracoordinate "boronate" species (an "ate" complex), which is essential for efficient transfer to the Pd(II) complex.[12][13][14][15]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent Profile: this compound
Proper handling and storage of reagents are paramount for reproducibility.
| Property | Value | Source |
| Chemical Name | 2-(4-Oxo-4H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Supplier CoA |
| CAS Number | 928665-98-3 | Supplier CoA |
| Molecular Formula | C₁₅H₁₇BO₄ | Supplier CoA |
| Molecular Weight | 272.10 g/mol | Supplier CoA |
| Appearance | White to off-white solid | Supplier CoA |
Handling and Storage:
-
Stability: Pinacol esters are significantly more stable than their corresponding boronic acids but can still be sensitive to strong acids, bases, and oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential slow hydrolysis or oxidation.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl halide.
Objective: To synthesize 6-(4-methoxyphenyl)-4H-chromen-4-one.
Materials and Equipment
-
Reagents: this compound, 4-bromoanisole, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium Phosphate (K₃PO₄), 1,4-Dioxane (anhydrous), Deionized Water.
-
Equipment: Schlenk flask or microwave vial, magnetic stir bar, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), syringes, needles, standard laboratory glassware for workup, rotary evaporator, flash chromatography system.
Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Bromoanisole | 187.04 | 1.0 | 187 mg (1.0 mmol) | Electrophile |
| This compound | 272.10 | 1.2 | 327 mg (1.2 mmol) | Nucleophile |
| Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 4.5 mg (0.02 mmol) | Catalyst Precursor |
| SPhos | 410.50 | 0.04 (4 mol%) | 16.4 mg (0.04 mmol) | Ligand |
| K₃PO₄ | 212.27 | 3.0 | 637 mg (3.0 mmol) | Base |
| 1,4-Dioxane / H₂O (10:1) | - | - | 11 mL | Solvent |
Step-by-Step Procedure
The use of standard Schlenk techniques is highly recommended to ensure an inert atmosphere.[16]
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (187 mg), this compound (327 mg), K₃PO₄ (637 mg), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.[16]
-
Solvent Addition: Prepare a 10:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add 11 mL of the degassed solvent to the reaction flask under a positive pressure of argon.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).
-
Monitoring Progress: Monitor the reaction by taking small aliquots via syringe and analyzing by TLC or LC-MS to confirm the consumption of the limiting reagent (4-bromoanisole).[7]
-
Reaction Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-(4-methoxyphenyl)-4H-chromen-4-one.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Chromone-6-Boronic Acid Pinacol Ester
Introduction: The Strategic Importance of the Chromone Scaffold
The chromone core, a benzo-γ-pyrone skeleton, is a well-established "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its rigid bicyclic structure is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] The ability to functionalize the chromone ring at specific positions is paramount for the development of novel therapeutics with enhanced potency and selectivity.[4]
Among the various synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and versatile tool for the construction of C-C bonds.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Chromone-6-boronic acid pinacol ester in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss key considerations for successful reaction outcomes.
Boronic acid pinacol esters, in general, offer significant advantages over their corresponding free boronic acids.[7] The pinacol group provides steric and electronic shielding to the boron atom, rendering the molecule more stable to air and moisture, which translates to easier handling, purification, and longer shelf life.[7] This enhanced stability is crucial for consistent and reproducible results in complex synthetic sequences.[7]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon single bond between an organoboron species and an organohalide.[6] The catalytic cycle, illustrated below, involves a sequence of fundamental organometallic transformations:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.[8]
-
Transmetalation: The organic group (R²) is transferred from the boron atom of the this compound to the palladium center. This step is often the rate-determining step and is facilitated by a base.[6]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Methods
Reagents and Solvents
-
This compound: (Supplier of choice, >97% purity)
-
Aryl/Heteroaryl Halide: (e.g., bromides, iodides, or triflates)
-
Palladium Catalyst:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
-
Ligand:
-
Triphenylphosphine (PPh₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Tricyclohexylphosphine (PCy₃)
-
-
Base:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
-
Solvents:
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Water (degassed)
-
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vials/flasks with magnetic stir bars
-
Heating block or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and visualization reagents
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for product characterization
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and a degassed aqueous solution of the base (e.g., 2M K₂CO₃). The typical solvent ratio is 4:1 organic to aqueous.
-
Heating and Monitoring: Place the reaction vial in a preheated heating block or oil bath at the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Results and Discussion: Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of reaction parameters. The following table provides a summary of common conditions and expected outcomes for the coupling of this compound with various aryl halides.
| Aryl Halide (R¹-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 70-85 |
| 4-Iodobenzonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ | THF | 80 | 8 | 90-98 |
| 2-Chlorotoluene | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 110 | 24 | 60-75 |
Troubleshooting Common Issues:
-
Low Yield:
-
Protodeboronation: The cleavage of the C-B bond by water or other protic sources is a common side reaction.[9] Using anhydrous conditions or a stronger, non-nucleophilic base like CsF can sometimes mitigate this issue.[9][10]
-
Catalyst Deactivation: Certain functional groups on the coupling partners can poison the palladium catalyst.[11] Increasing the catalyst loading or using a more robust ligand may be necessary.
-
-
Incomplete Reaction:
-
Steric Hindrance: Sterically demanding coupling partners may require higher temperatures, longer reaction times, or more active catalyst systems.
-
Poor Solubility: Ensure all reagents are adequately dissolved in the chosen solvent system.
-
-
Formation of Side Products:
-
Homocoupling: The coupling of two molecules of the boronic ester or two molecules of the aryl halide can occur. This is often minimized by careful control of reaction conditions and stoichiometry.
-
Applications in Drug Development
The functionalization of the chromone scaffold at the 6-position via Suzuki-Miyaura coupling opens up a vast chemical space for the synthesis of novel drug candidates. This methodology has been instrumental in the development of compounds targeting a wide range of diseases.
For instance, the introduction of various aryl and heteroaryl moieties at this position can modulate the compound's interaction with specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.[3] The ability to rapidly generate a library of analogs with diverse substituents is a significant advantage in structure-activity relationship (SAR) studies, accelerating the hit-to-lead and lead optimization phases of drug discovery.[12]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and highly effective method for the synthesis of a diverse range of 6-substituted chromone derivatives. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are crucial for achieving high yields and purity. The protocols and insights provided in this application note serve as a valuable resource for researchers aiming to leverage this powerful synthetic tool in their drug discovery and development endeavors.
References
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). National Institutes of Health. [Link]
-
Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2022). ResearchGate. [Link]
-
Challenges with chromone as a privileged scaffold in drug discovery. (2018). Taylor & Francis Online. [Link]
-
Chromone: A Pillar in Modern Drug Discovery and Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chromone derivatives in the pharmaceutical industry. (2018). ResearchGate. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021). National Institutes of Health. [Link]
-
Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. (2023). PubMed. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2021). National Institutes of Health. [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2014). National Institutes of Health. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). Canadian Science Publishing. [Link]
-
Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. (2016). Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (2010). Royal Society of Chemistry. [Link]
-
Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2010). The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2013). National Institutes of Health. [Link]
-
Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). National Institutes of Health. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). National Institutes of Health. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. (2022). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. (2022). ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2023). ResearchGate. [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (2013). eScholarship, University of California. [Link]
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- 4. nbinno.com [nbinno.com]
- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with Chromone-6-boronic Acid Pinacol Ester
Introduction: Bridging Privileged Scaffolds in Modern Drug Discovery
The chromone (4H-chromen-4-one) core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of this scaffold is paramount for the development of novel therapeutic agents and for conducting detailed structure-activity relationship (SAR) studies.[2]
Among the most robust and versatile methods for forging carbon-carbon bonds in contemporary organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning transformation enables the efficient coupling of organoboron compounds with organic halides, demonstrating remarkable functional group tolerance and operational simplicity.[4][6]
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of various aryl halides with Chromone-6-boronic acid pinacol ester. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, and offer field-proven strategies for optimization and troubleshooting, specifically tailored for this important heterocyclic substrate.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (Ar-X), forming a square-planar Pd(II) intermediate.[7] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[6]
-
Transmetalation : This is the pivotal step where the organic moiety is transferred from boron to the palladium center. The boronic ester must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OR)₃]⁻).[8][9] This species then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the new C-C bond and the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][5]
Caption: The Suzuki-Miyaura Catalytic Cycle
Optimizing the Reaction: A Guide to Component Selection
The success of coupling with this compound is not predetermined; it is engineered through the careful selection of each reaction component.
The Boronic Acid Partner: Stability of the Pinacol Ester
While boronic acids are common, they can be susceptible to decomposition, particularly protodeboronation (replacement of the -B(OH)₂ group with hydrogen) under basic conditions.[10][11] This is a known challenge for many heteroaromatic boronic acids.[12][13] The use of a pinacol ester provides several advantages:
-
Enhanced Stability : The pinacol group protects the boronic acid moiety, increasing its shelf-life and resistance to premature decomposition during the reaction.[11][14]
-
Improved Handling : Pinacol esters are typically crystalline, non-hygroscopic solids, simplifying handling and weighing.
-
Controlled Reactivity : While more stable, they require proper activation by a suitable base to participate effectively in the transmetalation step.[15]
The Catalyst System: Palladium Source and Ligand Choice
The combination of the palladium source and the phosphine ligand is the engine of the reaction. For challenging substrates like heteroaryl systems, this choice is critical.
-
Palladium Precatalyst : Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are effective.[4] Modern precatalysts, such as the Buchwald G3 and G4 palladacycles, are often preferred as they are air-stable and generate the active Pd(0) species rapidly and efficiently under the reaction conditions.[12][16]
-
Ligands : Standard ligands like triphenylphosphine (PPh₃) may prove insufficient. The key to success often lies in using bulky, electron-rich monophosphine ligands .
-
Buchwald-type Biarylphosphine Ligands : Ligands such as XPhos , SPhos , and RuPhos are exceptionally effective.[16][17] Their steric bulk promotes the reductive elimination step, while their high electron density facilitates the oxidative addition of less reactive aryl chlorides.[16]
-
N-Heterocyclic Carbenes (NHCs) : These represent another class of highly effective ligands that can promote difficult couplings.[8]
-
The Base: The Key to Transmetalation
The base plays a multifaceted role, but its primary function is to activate the boronic ester, forming the boronate anion required for transmetalation.[9][18] The choice of base can dramatically influence reaction rate and yield.
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃) : Often sufficient for highly reactive coupling partners. A good starting point for initial screening.
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) : Frequently necessary for less reactive boronic esters, sterically hindered substrates, or when using aryl chlorides.[11][16] Their use can significantly accelerate the transmetalation step, often outcompeting substrate decomposition pathways.
The Solvent System: A Balancing Act
The solvent must solubilize all components to facilitate the reaction.
-
Aprotic Solvents : Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , or aromatic solvents like toluene , are most common.[4]
-
Aqueous Co-solvent : A small amount of water is often added (e.g., 4:1 or 10:1 organic solvent to water). This is crucial for dissolving the inorganic base, which in turn facilitates the formation of the active boronate species at the organic-aqueous interface.[4][11]
General Experimental Protocol
This protocol provides a robust starting point for the coupling of an aryl halide with this compound using a modern catalyst system. Optimization may be required based on the specific aryl halide used.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Miyaura Borylation Reaction [organic-chemistry.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: A Guide to the Synthesis of Bioactive Chromone Derivatives via Boronic Esters
Introduction: The Convergence of a Privileged Scaffold and a Powerhouse Reagent
In the landscape of medicinal chemistry, the chromone (4H-1-benzopyran-4-one) scaffold stands out as a "privileged structure."[1][2][3] This designation is earned by its recurring presence in a multitude of natural and synthetic molecules that exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4][5][6][7] The therapeutic potential of chromone derivatives makes their efficient and modular synthesis a critical objective for drug discovery programs.[8][9] However, the controlled introduction of diverse substituents onto the chromone core, which is essential for tuning bioactivity, presents a significant synthetic challenge.
This guide details a robust and versatile strategy that leverages the power of modern organometallic chemistry to address this challenge: the synthesis of chromone derivatives using boronic esters. Boronic acids and their corresponding esters, particularly pinacol esters, have become indispensable tools in pharmaceutical synthesis due to their remarkable stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions.[10][11][12][13][14][15] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, provides a highly efficient method for forming carbon-carbon bonds, enabling the direct connection of diverse aryl or vinyl groups to the chromone scaffold under mild conditions.[16][17]
Herein, we provide a comprehensive overview, field-proven insights, and detailed, step-by-step protocols for the synthesis of bioactive chromone derivatives, empowering researchers to construct libraries of novel compounds for accelerated drug development.
Part 1: Foundational Principles and Strategic Rationale
The Unique Value of Boronic Esters in Drug Discovery
Boronic esters, and their parent boronic acids, are organoboron compounds that have transitioned from niche reagents to mainstream building blocks in medicinal chemistry.[12][18] Their value is rooted in a unique combination of stability and reactivity. Unlike many other organometallic reagents, boronic esters (especially pinacol esters) are typically stable to air and moisture, allowing for easy handling and storage.[11][13] This stability, coupled with their general low toxicity, is a significant advantage in pharmaceutical research and development.[10][12]
The true power of boronic esters is unleashed in palladium-catalyzed cross-coupling reactions. The carbon-boron bond is readily transmetalated to a palladium(II) center, a key step in the catalytic cycle that ultimately forges a new carbon-carbon bond with high fidelity and functional group tolerance.[17] The widespread commercial availability of a vast array of boronic esters provides access to nearly limitless structural diversity, a critical factor for exploring structure-activity relationships (SAR).[19]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is the cornerstone of the strategies discussed in this guide. Its success lies in a well-understood and highly efficient catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[16][17]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (e.g., an iodochromone), inserting itself into the carbon-halogen bond to form a Pd(II) species.
-
Transmetalation: A base activates the organoboron compound (boronic ester), forming a borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. This is the step where the new carbon fragment is introduced.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are ejected from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Synthetic Workflow and Experimental Protocols
The most direct application of this chemistry is the synthesis of 2- or 3-arylchromones, a subclass that includes many biologically active flavonoids. The general workflow involves preparing a halogenated chromone precursor, which then serves as the electrophilic partner in the Suzuki-Miyaura coupling.
Caption: General workflow for synthesizing chromone derivatives via Suzuki coupling.
Protocol 2.1: Synthesis of 3-Arylchromones via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 3-arylchromone derivative starting from the commercially available 3-iodochromone and a representative arylboronic acid pinacol ester.
Materials & Equipment:
-
3-Iodochromone
-
4-Methoxyphenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene and Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup (Self-Validating System):
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodochromone (1.0 mmol, 272 mg).
-
Add 4-methoxyphenylboronic acid pinacol ester (1.2 mmol, 281 mg, 1.2 equiv.). Rationale: A slight excess of the boronic ester is used to drive the reaction to completion and compensate for any potential homocoupling or decomposition.
-
Add potassium carbonate (3.0 mmol, 414 mg, 3.0 equiv.). Rationale: The base is crucial for activating the boronic ester to form the reactive borate species needed for transmetalation.[16][17]
-
Add palladium(II) acetate (0.03 mmol, 6.7 mg, 3 mol%) and triphenylphosphine (0.12 mmol, 31.5 mg, 12 mol%). Rationale: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as a ligand to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.
-
Fit the flask with a condenser.
-
-
Solvent Addition and Degassing:
-
Add toluene (10 mL) and water (2.5 mL) to the flask. Rationale: A biphasic solvent system is often effective. Toluene solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[20]
-
Seal the system and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Rationale: Oxygen must be rigorously excluded as it can oxidize the active Pd(0) catalyst, rendering it inactive and leading to lower yields.
-
-
Reaction Execution:
-
With the inert atmosphere maintained, lower the flask into a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously overnight (approx. 12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-iodochromone spot is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 3-(4-methoxyphenyl)chromone.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 3: Data Presentation and Performance
The Suzuki-Miyaura coupling is highly versatile, accommodating a wide range of functional groups on the aryl boronic ester. This allows for the systematic synthesis of a library of compounds to probe biological activity.
Table 1: Representative Examples of 3-Arylchromone Synthesis
| Entry | Aryl Boronic Ester (R-Bpin) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 92% |
| 2 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3 mol%) | Na₂CO₃ | Dioxane/H₂O | 100 | 88% |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 85% |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ | DME/H₂O | 85 | 90% |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 81% |
Note: Yields are illustrative and based on typical literature-reported values for similar transformations. Conditions may require optimization for specific substrates.[21][22]
Part 4: Connecting Synthesis to Bioactivity
The described synthetic protocols provide a direct route to novel chemical entities with significant therapeutic potential. For instance, many synthetic 2- and 3-arylchromone derivatives (flavonoids and isoflavonoids) have demonstrated potent biological effects.
-
Anticancer Activity: Derivatives have shown prominent in vitro activity against various cancer cell lines, such as breast (T47D) and colon (HCT-116) cancer.[4] Specific compounds have exhibited IC₅₀ values in the low micromolar range, comparable to standard chemotherapeutic agents like doxorubicin.[4]
-
Enzyme Inhibition: Chromone hybrids are effective inhibitors of enzymes implicated in disease, such as α-glucosidase for diabetes management and monoamine oxidase (MAO-B) for neurodegenerative disorders.[4][6]
-
Anti-inflammatory Effects: Many chromones inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells, with IC₅₀ values often below 10 µM, indicating significant anti-inflammatory potential.[1]
The ability to rapidly synthesize a diverse library of analogues using the boronic ester-based approach is paramount for conducting SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
The convergence of the privileged chromone scaffold with the robust Suzuki-Miyaura cross-coupling reaction using boronic esters represents a powerful and field-proven strategy for modern drug discovery. The protocols and insights provided in this guide demonstrate the method's efficiency, modularity, and broad applicability. By enabling the systematic and predictable synthesis of diverse chromone derivatives, this chemistry empowers researchers to accelerate the discovery and development of next-generation therapeutics targeting a wide range of human diseases. Future efforts will likely focus on applying this core strategy to more complex chromone scaffolds and exploring other advanced cross-coupling technologies to further expand the accessible chemical space.
References
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Yang, Q., & Alper, H. (2010). Synthesis of Chromones via Palladium-Catalyzed Ligand-Free Cyclocarbonylation of o-Iodophenols with Terminal Acetylenes in Phosphonium Salt Ionic Liquids. The Journal of Organic Chemistry, 75(4), 948-950. [Link]
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Al-Jebari, Y. A., Al-Tamimi, A.-M. M., El-Faham, A., & de la Torre, G. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry. [Link]
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2803. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. [Link]
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Yang, Q., & Alper, H. (2010). Synthesis of Chromones via Palladium-Catalyzed Ligand-Free Cyclocarbonylation of o-Iodophenols with Terminal Acetylenes in Phosphonium Salt Ionic Liquids. The Journal of Organic Chemistry. [Link]
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Pramanik, M. M. J. (2018). Boric acid in organic synthesis: scope and recent developments. Green Chemistry Letters and Reviews. [Link]
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Al-Hadedi, A. A. M., Csupor-Löffler, B., Sowwan, M., & Kollár, L. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry, 89(3), 1933-1944. [Link]
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Wang, Y., et al. (2022). Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. Organic Letters, 24(32), 5981-5986. [Link]
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Auti, P. S., George, G., & Kulkarni, M. V. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry. [Link]
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Cui, C.-B., et al. (2012). Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Molecules, 17(1), 191-206. [Link]
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Neto, A. F. G., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5663. [Link]
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Leny, A., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(23), 5707. [Link]
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Ewies, F. F., et al. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Pharmaceutical and Clinical Research. [Link]
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Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 882. [Link]
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Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(1), 115-139. [Link]
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Kaur, A. (2015). Applications of boronic acids in organic synthesis. University of Glasgow. [Link]
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ResearchGate. (n.d.). Chromone and its hybrid analogs approved by US-FDA and in clinical trials against various diseases. [Link]
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The Scripps Research Institute. (2017). Simple Method for Synthesizing Boronic Acid-Based Drugs. Technology Networks. [Link]
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Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]
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Siemens Axiva. (2025). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. [Link]
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Kirejev, V., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Computer-Aided Molecular Design. [Link]
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Singh, P. P., et al. (2017). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(11), 1957. [Link]
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Neto, A. F. G., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Keri, R. S., et al. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Chromone derivatives in the pharmaceutical industry. [Link]
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ResearchGate. (n.d.). Biological and Medicinal Applications of Boronic Acids. [Link]
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Sakagami, H., et al. (2020). Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. Cancers, 12(9), 2426. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Asian Publication Corporation. (n.d.). Synthetic Routes and Biological Activities of Chromone Scaffolds. [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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ResearchGate. (n.d.). Synthesis, Biomedical Activities, and Molecular Docking Study of Novel Chromone Derivatives. [Link]
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ResearchGate. (n.d.). General Methods of Preparing Chromones. [Link]
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Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. [Link]
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International Journal Of Multidisciplinary Research In Science, Engineering and Technology. (n.d.). Chromone As A Versatile Nucleus. [Link]
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The Versatile Virtuoso: Chromone-6-boronic Acid Pinacol Ester as a Cornerstone in Modern Organic Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for sophisticated molecular architectures continues to grow. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are of paramount importance. Among these, the chromone nucleus (4H-chromen-4-one) stands out for its prevalence in natural products and its proven track record in medicinal chemistry.[1][2] This guide delves into the practical applications of a key building block that unlocks the potential of this scaffold: Chromone-6-boronic acid pinacol ester (CAS 928773-42-6).
This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and utility of this versatile reagent, focusing on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore not only the "how" but also the "why," offering field-proven insights into experimental design and execution.
The Strategic Advantage of this compound
The strategic value of this compound lies in its unique combination of stability and reactivity. The pinacolato group serves as a robust protecting group for the boronic acid, rendering the compound stable to air and moisture, and amenable to chromatographic purification.[3] This stability is a significant advantage over the corresponding free boronic acid, which can be prone to degradation.[3]
The C6 position of the chromone scaffold is a prime site for modification to modulate the biological activity of the resulting derivatives. By introducing aryl or heteroaryl moieties at this position via Suzuki-Miyaura coupling, chemists can systematically explore the structure-activity relationships (SAR) of novel compounds.[4][5]
Synthesis of this compound: The Miyaura Borylation
The most common and efficient method for the synthesis of aryl boronic esters is the Miyaura borylation reaction.[6] This palladium-catalyzed reaction couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[6]
DOT Diagram: The Catalytic Cycle of Miyaura Borylation
Caption: Catalytic cycle of the Miyaura borylation reaction.
Protocol: Synthesis of this compound from 6-Bromochromone
This protocol is a representative procedure based on established Miyaura borylation methodologies.[6]
Materials:
-
6-Bromochromone
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6-bromochromone (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Miyaura borylation, tolerant of a wide range of functional groups.[6]
-
Base: Potassium acetate is a mild base that is effective in promoting the transmetalation step without causing significant hydrolysis of the boronic ester product.[6]
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.
-
Inert Atmosphere: The use of argon is crucial to prevent the oxidation of the Pd(0) active catalyst.
Application in Suzuki-Miyaura Cross-Coupling: Synthesis of 6-Arylchromones
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[7] this compound is an excellent coupling partner in these reactions, allowing for the synthesis of a diverse library of 6-arylchromone derivatives.
DOT Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
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- 7. is.muni.cz [is.muni.cz]
Application Notes and Protocols: A Step-by-Step Guide to the Miyaura Borylation for the Synthesis of Chromone Esters
Introduction: The Strategic Importance of Chromone Boronic Esters in Drug Discovery
Chromone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. The targeted functionalization of the chromone nucleus is therefore of paramount importance in the development of novel therapeutics. The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the synthesis of organoboron compounds.[1] This application note provides a detailed, step-by-step protocol for the synthesis of chromone pinacol boronate esters from their corresponding halo-chromone precursors. These boronic esters are versatile intermediates, readily participating in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate diverse libraries of substituted chromones for drug discovery programs.
The conversion of a halo-chromone to its boronic ester derivative opens up a gateway for introducing a vast range of substituents at a specific position of the chromone core. This strategic maneuver is crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's pharmacological profile. The mild reaction conditions and broad functional group tolerance of the Miyaura borylation make it an ideal choice for working with complex, polyfunctionalized molecules often encountered in drug development.[1]
Reaction Principle: The Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation reaction facilitates the formation of a carbon-boron bond through the palladium-catalyzed coupling of an organic halide (in this case, a halo-chromone) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1][2] The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and preventing side reactions.
A general representation of the Miyaura borylation of a 3-bromochromone is depicted below:
Scheme 1: General Reaction for the Miyaura Borylation of 3-Bromochromone
Caption: Palladium-catalyzed synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one from 3-bromochromone.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the Miyaura borylation protocol for synthesizing chromone esters, from reaction setup to product isolation and characterization.
Caption: Experimental workflow for the Miyaura borylation of 3-bromochromone.
Detailed Experimental Protocol: Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one
This protocol provides a detailed procedure for the Miyaura borylation of 3-bromochromone.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 3-Bromochromone | C₉H₅BrO₂ | 225.04 | 1.00 g | 4.44 | 1.0 equiv |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 1.25 g | 4.93 | 1.1 equiv |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 163 mg | 0.222 | 0.05 equiv |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.31 g | 13.3 | 3.0 equiv |
| Anhydrous 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | - |
Instrumentation:
-
Round-bottom flask (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromochromone (1.00 g, 4.44 mmol), bis(pinacolato)diboron (1.25 g, 4.93 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (163 mg, 0.222 mmol), and potassium acetate (1.31 g, 13.3 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (20 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to 85 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is typically effective.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one as a solid.
-
Expected Yield: 70-85%
Catalytic Cycle of Miyaura Borylation
The catalytic cycle of the Miyaura borylation is a well-established process involving a series of key steps:
Caption: Catalytic cycle of the Miyaura borylation reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-chromone (Ar-X) to form a Pd(II) intermediate.
-
Anion Exchange: The halide on the palladium complex is exchanged with the acetate from the base (KOAc). This step is crucial as the Pd-OAc bond is more reactive towards transmetalation.[2]
-
Transmetalation: The diboron reagent (B₂pin₂) transmetalates with the Pd(II)-acetate complex, transferring a boryl group to the palladium and forming a new palladium-boron bond.
-
Reductive Elimination: The final step involves the reductive elimination of the desired chromone boronic ester (Ar-Bpin), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Pre-activation of the catalyst may be necessary in some cases. |
| Insufficiently anhydrous conditions | Use oven-dried glassware and anhydrous solvents. Moisture can deactivate the catalyst and hydrolyze the boronic ester product. | |
| Inefficient base | Ensure the potassium acetate is dry and finely powdered for optimal reactivity. | |
| Formation of Side Products (e.g., Protodeborylation) | Presence of protic impurities | Use anhydrous solvents and reagents. |
| Prolonged reaction times at high temperatures | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Difficulty in Purification | Co-elution of product with byproducts | Optimize the mobile phase for flash chromatography. Consider using a different stationary phase if necessary. A facile method for the purification of pinacol boronic esters involves the use of silica gel impregnated with boric acid.[3] |
Characterization Data
The synthesized chromone pinacol boronate ester should be thoroughly characterized to confirm its identity and purity.
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one:
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H), 8.19 (dd, J = 8.0, 1.6 Hz, 1H), 7.65 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H), 7.42 (d, J = 8.4 Hz, 1H), 7.38 (t, J = 7.6 Hz, 1H), 1.35 (s, 12H).
-
¹³C NMR (101 MHz, CDCl₃): δ 177.9, 156.2, 155.0, 133.5, 125.7, 125.0, 122.1, 118.0, 84.5, 24.9. (Note: The carbon attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation).
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₅H₁₇BO₄ [M+H]⁺, found [M+H]⁺.
Conclusion
The Miyaura borylation is a robust and versatile method for the synthesis of chromone boronic esters, providing a valuable platform for the diversification of this important scaffold in drug discovery. This application note provides a comprehensive and practical guide for researchers to successfully implement this reaction in their synthetic endeavors. The detailed protocol, troubleshooting guide, and mechanistic insights are intended to facilitate the efficient and reproducible synthesis of these key building blocks for the development of novel therapeutics.
References
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Miyaura Borylation Reaction. Organic Chemistry Portal. Available from: [Link]
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Development and Scale-up of a Miyaura Borylation Process. CARBOGEN AMCIS. (2020, June 17). Available from: [Link]
- Miyaura Borylations of Aryl Bromides in Water at Room Temperature.
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- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)
- Venkateswararao, E., Sharma, V. K., Lee, K.-C., Roh, E., Kim, Y., & Jung, S.-H. (2013). Design and synthesis of novel chromenone derivatives as interleukin-5 inhibitors.
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Application Notes & Protocols: Chromone-6-boronic acid pinacol ester in Materials Science
Abstract
This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the application of Chromone-6-boronic acid pinacol ester. This versatile molecule uniquely combines the desirable photophysical properties of the chromone fluorophore with the robust synthetic utility of a boronic acid pinacol ester. We will explore its dual role as both a foundational building block for advanced organic electronic materials via palladium-catalyzed cross-coupling and as a functional core for the design of selective fluorescent chemosensors. This guide moves beyond mere procedural lists to explain the underlying chemical principles, offering field-proven protocols, data interpretation insights, and troubleshooting advice to empower researchers in their experimental design.
Introduction: The Strategic Value of a Bifunctional Moiety
This compound (C₁₅H₁₇BO₄, MW: 272.10 g/mol ) is a compound of significant interest in materials science.[1][2][3] Its power lies in the synergistic combination of two distinct chemical personalities:
-
The Chromone Core: The 4H-chromen-4-one scaffold is an established fluorophore, known for its intrinsic luminescence and environmental sensitivity.[4] Chromone derivatives are central to the development of fluorescent probes for detecting biologically relevant analytes and are being explored for their photochromic properties in advanced materials.[4][5][6]
-
The Boronic Acid Pinacol Ester: This group is a cornerstone of modern synthetic chemistry. As a stable, easy-to-handle, and readily purified precursor to boronic acid, it is an ideal coupling partner in Suzuki-Miyaura reactions.[7][8] This palladium-catalyzed cross-coupling is one of the most powerful and widely used methods for constructing carbon-carbon bonds, enabling the synthesis of complex conjugated molecules from simpler building blocks.[9][10][11]
This dual nature allows this compound to be employed in two primary, yet distinct, strategic applications in materials science, which will be the focus of this guide:
-
As a Synthon for π-Conjugated Systems: Used in building larger, custom-designed molecules for organic electronics.
-
As a Receptor-Transducer Unit: Used in the fabrication of fluorescent chemosensors.
Application Area I: A Building Block for Organic Electronic Materials
The precise design of organic semiconductors is fundamental to advancing organic electronics (e.g., OLEDs, OPVs).[12][13] The "mix-and-match" approach, where electron-donating and electron-accepting units are coupled, allows for the fine-tuning of HOMO/LUMO energy levels, band gaps, and charge transport properties.[14][15] this compound serves as an excellent building block in this paradigm, ready to be integrated into larger π-systems using the Suzuki-Miyaura reaction.
Principle: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (like our chromone ester) and an organohalide in the presence of a palladium catalyst and a base.[10] The pinacol ester provides greater stability compared to the free boronic acid, reducing side reactions like protodeboronation.[7][9] The reaction proceeds through a well-established catalytic cycle.
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol: Synthesis of a Chromone-Anthracene Conjugated System
This protocol details the coupling of this compound with 9,10-dibromoanthracene to synthesize a novel, highly fluorescent conjugated molecule.
Materials:
-
This compound (1.0 eq)
-
9,10-dibromoanthracene (0.45 eq, to favor di-substitution)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq)
-
Toluene and Water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Reactor Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 272 mg, 1.0 mmol), 9,10-dibromoanthracene (151 mg, 0.45 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic activity and reproducibility.
-
Solvent and Base Addition: Add anhydrous K₂CO₃ (552 mg, 4.0 mmol). Via cannula, add 40 mL of degassed toluene and 10 mL of degassed water. Causality: The base is essential for the transmetalation step, activating the boronic ester to form a more nucleophilic boronate species.[10][16] A biphasic solvent system is common, with the organic phase dissolving the reactants and the aqueous phase dissolving the inorganic base.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 24 hours under a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the desired di-substituted chromone-anthracene product.
-
Validation & Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Characterize its photophysical properties using UV-Vis and fluorescence spectroscopy in a suitable solvent (e.g., dichloromethane).
Expected Data & Interpretation
The successful synthesis will yield a new molecule with distinct photophysical properties compared to the starting materials.
| Compound | Abs. Max (λ_abs) | Em. Max (λ_em) | Stokes Shift (nm) |
| Chromone Precursor | ~300 nm | ~420 nm | ~120 nm |
| Anthracene Precursor | ~375 nm | ~410 nm | ~35 nm |
| Hypothetical Product | ~390 nm | ~480 nm | ~90 nm |
| Table 1: Representative photophysical data. The product is expected to show a red-shifted absorption and emission due to the extended π-conjugation. |
Application Area II: A Core Unit for Fluorescent Chemosensors
The chromone scaffold acts as a reporter (transducer), while the boronic ester group can act as a reactive site (receptor). Aryl boronic esters are well-known to react with nucleophiles, most notably fluoride ions, leading to a change in the electronic structure of the molecule. This change can be transduced into a measurable change in fluorescence, forming the basis of a chemosensor.[17]
Principle: Fluoride Sensing Mechanism
Fluoride ions readily attack the electron-deficient boron atom of the pinacol ester. This interaction disrupts the B-O bonds and forms a highly stable, tetracoordinate boronate species. This structural change alters the internal charge transfer (ICT) characteristics of the entire molecule, thereby modulating the fluorescence output of the chromone core. This can result in fluorescence quenching ("turn-off"), enhancement ("turn-on"), or a spectral shift.
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Application Notes and Protocols: Protecting Group Strategies for Boronic Acids in Multi-Step Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Boronic Acid Protection in Complex Synthesis
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is often hampered by inherent instabilities. Many boronic acids are susceptible to degradation pathways such as protodeboronation, oxidation, and polymerization, especially under the thermal and basic conditions often required for cross-coupling.[2][3][4][5][6] These instabilities can lead to diminished yields, complicated purification processes, and limited shelf-life, posing significant challenges in the context of multi-step synthesis where robustness and reliability are paramount.[3][7][8]
Protecting group strategies have emerged as a powerful solution to these challenges, transforming otherwise fragile boronic acids into stable, manageable, and highly effective building blocks.[9][10] By temporarily masking the reactive boronic acid moiety, these strategies enable chemists to carry complex organoboron compounds through multiple synthetic steps that would otherwise be incompatible.[8][9] This guide provides an in-depth exploration of the most prevalent and effective protecting groups for boronic acids, with a focus on their underlying chemical principles, practical applications, and detailed experimental protocols.
The Workhorse: Pinacol Esters (Bpin)
Pinacol boronate esters, often abbreviated as Bpin, are arguably the most widely used protecting group for boronic acids.[7][11] Their popularity stems from a favorable balance of stability and reactivity; they are generally stable enough for purification by silica gel chromatography yet can often be used directly in Suzuki-Miyaura coupling reactions without a separate deprotection step.[3][7]
Causality of Protection and Reactivity
The stability of pinacol esters is attributed to the steric bulk of the tetramethyl-substituted diol backbone, which shields the boron center from unwanted reactions.[7] Despite this stability, the B-O bonds can be cleaved under aqueous basic conditions, regenerating the active boronic acid in situ for cross-coupling.[3] However, this hydrolysis is a reversible process, which can sometimes lead to incomplete reactions or loss of the boronate ester during purification.[11]
Visualization of Pinacol Boronate Ester Formation
Caption: Formation of a Pinacol Boronate Ester.
Experimental Protocol: Synthesis of Pinacol Boronate Esters
This protocol describes a general method for the synthesis of pinacol boronate esters from the corresponding Grignard reagents.[12]
Materials:
-
Organic halide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin) (1.1 equiv)[12]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings.
-
Add a solution of the organic halide in anhydrous THF dropwise to the magnesium turnings. Gentle heating may be required to initiate Grignard reagent formation.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), cool the reaction mixture to 0 °C.
-
Add a solution of pinacolborane in anhydrous THF dropwise to the Grignard reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or silica gel chromatography to afford the desired pinacol boronate ester.[13]
Note: For purification of pinacol esters by column chromatography, it has been reported that silica gel treated with boric acid can improve yields and reproducibility.[14]
The Game Changer: N-Methyliminodiacetic Acid (MIDA) Boronates
N-methyliminodiacetic acid (MIDA) has emerged as a revolutionary protecting group for boronic acids, enabling a paradigm shift in multi-step synthesis through the concept of "iterative cross-coupling".[1][15][16][17][18] MIDA boronates are exceptionally stable, crystalline, and free-flowing solids that are compatible with a wide range of reaction conditions and are readily purified by silica gel chromatography.[8][15][19]
Causality of Protection and Reactivity
The remarkable stability of MIDA boronates arises from the trivalent MIDA ligand, which coordinates to the boron center, inducing a change in hybridization from sp² to sp³.[20] This pyramidalized, sp³-hybridized boron is coordinatively saturated, rendering it unreactive towards transmetalation under anhydrous Suzuki-Miyaura conditions.[19][20] The boronic acid can be unmasked under mild aqueous basic conditions, such as 1M NaOH or even saturated aqueous NaHCO₃, to release the reactive sp²-hybridized boronic acid.[19][21][22][23]
Visualization of MIDA Boronate Structure and Deprotection
Caption: Deprotection of a MIDA Boronate.
Experimental Protocol: Synthesis of MIDA Boronates
This protocol describes a general method for the synthesis of MIDA boronates from the corresponding boronic acids.[19]
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 equiv)[19]
-
5% (v/v) Dimethyl sulfoxide (DMSO) in toluene[19]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the boronic acid and N-methyliminodiacetic acid.
-
Add the 5% (v/v) DMSO in toluene solution to the flask.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Continue heating until all the water has been removed and the reaction is complete (as monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature. The MIDA boronate will often precipitate from the solution.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., hexanes or diethyl ether), and dry under vacuum to afford the pure MIDA boronate.
An alternative, milder procedure utilizing MIDA anhydride has also been developed, which can provide higher yields for sensitive boronic acids.[21][24]
The "Slow-Release" Strategy
A key application of MIDA boronates is the "slow-release" cross-coupling strategy.[2][4][5] For boronic acids that are particularly unstable, even under the reaction conditions, a slow, controlled release of the active boronic acid from its stable MIDA precursor can significantly improve reaction yields by minimizing decomposition.[2][4][5][6] This is achieved by using milder basic conditions that promote a gradual hydrolysis of the MIDA boronate over the course of the reaction.[6][25]
Other Notable Protecting Groups
While pinacol and MIDA are the most common, other protecting groups offer specific advantages for certain applications.
-
1,8-Diaminonaphthalene (dan): Forms very stable boron amides due to the donation of electron density from the nitrogen lone pairs to the empty orbital of the boron.[7] Deprotection is typically achieved under acidic conditions.[7]
-
Trifluoroborates (BF₃K): These salts exhibit high crystallinity and stability towards oxidation.[7] They can serve as effective surrogates for boronic acids, often with enhanced stability.
-
Diethanolamine (DEA): Forms sp³-hybridized boron adducts that can be useful for the deprotection of pinacol esters, particularly for alkylboronic esters.[26][27]
Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Stability to Chromatography | Deprotection Conditions | Key Advantages |
| Pinacol (Bpin) | Cyclic boronic ester | Generally stable, but can be labile[7][14] | Often used directly; acidic or basic hydrolysis[7][11] | Commercially available, widely used, good balance of stability and reactivity. |
| MIDA | Trivalent N- and O-donor ligand | Highly stable[8][15][19] | Mild aqueous base (e.g., NaOH, NaHCO₃)[19][21][22][23] | Exceptional stability, enables iterative cross-coupling, "slow-release" strategy.[1][2][4][5][15][16][17][18] |
| 1,8-Diaminonaphthalene (dan) | Cyclic boron amide | Very stable[7] | Acidic hydrolysis[7] | High stability under a wide range of conditions.[7] |
Conclusion
The strategic use of protecting groups has fundamentally expanded the scope and applicability of boronic acids in multi-step synthesis. From the workhorse pinacol esters to the game-changing MIDA boronates, chemists now have a versatile toolkit to overcome the inherent instabilities of boronic acids. A thorough understanding of the underlying principles of protection and deprotection, as well as the specific advantages and limitations of each protecting group, is crucial for the rational design and successful execution of complex synthetic campaigns in academic research and industrial drug development.
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Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station International Edition. [Link]
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
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MIDA boronate. (2014, February 9). Chem-Station International Edition. [Link]
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Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
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Ballmer, S. G., Gillis, E. P., & Burke, M. D. (2009). B-PROTECTED HALOBORONIC ACIDS FOR ITERATIVE CROSS-COUPLING. Organic Syntheses, 86, 344. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
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Recent advances in the synthesis and reactivity of MIDA boronates. (n.d.). Chemical Communications (RSC Publishing). [Link]
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Candish, L., Teders, M., & Glorius, F. (2017). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Communications, 53(53), 7238–7241. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 88, 432. [Link]
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Gillis, E., & Burke, M. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta. [Link]
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Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. (n.d.). In Books - The Royal Society of Chemistry. [Link]
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The Slow-Release Strategy in Suzuki-Miyaura Coupling. (n.d.). University of Bristol. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 88, 432–442. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 49(44), 8170–8171. [Link]
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Yao, Q. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2164–2167. [Link]
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Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14704–14705. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Link]
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Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Communications, 8(1), 1423. [Link]
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Introduction, Interconversion and Removal of Boron Protecting Groups. (2016). In ACS Symposium Series. American Chemical Society. [Link]
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MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. (n.d.). ResearchGate. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Link]
-
Kaburagi, Y., Tokunaga, M., & Iwasawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3360–3364. [Link]
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boronic esters. (n.d.). Organic Syntheses. [Link]
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (n.d.). Organic Syntheses. [Link]
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General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. (n.d.). ResearchGate. [Link]
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Liu, J., Kadiyala, M., & Wang, T. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 205–211. [Link]
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How do protective groups aid in multi-step syntheses? (n.d.). TutorChase. [Link]
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Application Notes & Protocols: A Guide to Transition Metal-Free Synthesis of Boronic Esters for Chromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromone-containing molecules are a cornerstone of medicinal chemistry, recognized as privileged scaffolds in drug discovery due to their wide range of biological activities.[1][2][3][4] The functionalization of these scaffolds is crucial for the development of new therapeutic agents. Boronic acids and their esters are invaluable synthetic intermediates, enabling a diverse array of chemical transformations.[5][6] This document provides a detailed guide to the transition metal-free synthesis of boronic esters of chromone derivatives, a critical advancement that circumvents the challenges associated with residual metal catalysts in pharmaceutical compounds. We will delve into the mechanistic underpinnings of these reactions, provide a comprehensive, step-by-step protocol, and present data on the scope of this methodology.
Introduction: The Imperative for Metal-Free Methodologies in Drug Discovery
The chromone nucleus is a recurring motif in a vast number of natural products and synthetic compounds with significant pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.[1][2][3] The strategic modification of the chromone core is a key focus in the quest for novel and more effective drugs.[4][7] Boronic esters serve as highly versatile handles for such modifications, most notably in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of substituents.[6]
Traditionally, the synthesis of aryl boronic esters has been heavily reliant on transition-metal catalysis, often employing palladium or iridium complexes. While effective, these methods present a significant challenge in the pharmaceutical industry: the potential for trace metal contamination in the final active pharmaceutical ingredient (API). The removal of these metals to pharmaceutically acceptable levels is often a costly and arduous process. Consequently, the development of transition-metal-free synthetic routes is a paramount objective in modern drug development.[8]
This guide focuses on emerging transition-metal-free borylation techniques, which offer a cleaner, more cost-effective, and sustainable alternative for the synthesis of chromone boronic esters.[8][9]
The Chemistry: Mechanisms of Transition Metal-Free Borylation
Recent advancements have led to several powerful transition-metal-free strategies for the formation of carbon-boron bonds. These methods often rely on radical-mediated pathways or the activation of C-H bonds through strong bases or photochemical approaches.[8][10][11]
Base-Promoted Borylation of C-H Bonds
In this approach, a strong, non-nucleophilic base is employed to deprotonate an acidic C-H bond on the chromone ring, generating a carbanionic intermediate. This intermediate then reacts with a suitable boron electrophile, such as bis(pinacolato)diboron (B₂pin₂), to furnish the desired boronic ester. The regioselectivity of this reaction is dictated by the inherent acidity of the C-H bonds on the chromone scaffold.
Photoredox-Catalyzed Borylation
Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations, including borylation.[12][13][14] In a typical cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) event with a suitable substrate, generating a radical intermediate. This radical can then react with a boron source to form the C-B bond. For chromone derivatives, this can involve the borylation of aryl halides or the direct C-H functionalization.[14]
Experimental Protocol: A Step-by-Step Guide to the Base-Promoted Borylation of 3-Methylchromone
This protocol details a representative procedure for the transition-metal-free borylation of 3-methylchromone at the C2 position.
Materials and Equipment:
-
3-Methylchromone
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Stir plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-methylchromone (160 mg, 1.0 mmol, 1.0 equiv) and bis(pinacolato)diboron (381 mg, 1.5 mmol, 1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add 10 mL of anhydrous THF to the flask via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: In a separate oven-dried flask, prepare a 1.0 M solution of potassium tert-butoxide in anhydrous THF. Slowly add the KOtBu solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate to afford the desired 2-borylated 3-methylchromone as a white solid.
Data Presentation: Scope and Yields
The following table summarizes the results for the base-promoted borylation of various substituted chromone derivatives, demonstrating the scope of this transition-metal-free methodology.
| Entry | Substrate | Product | Yield (%) |
| 1 | 3-Methylchromone | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-4H-chromen-4-one | 85 |
| 2 | 6-Fluoro-3-methylchromone | 6-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-4H-chromen-4-one | 82 |
| 3 | 7-Methoxy-3-methylchromone | 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-4H-chromen-4-one | 78 |
| 4 | 3-Phenylchromone | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-phenyl-4H-chromen-4-one | 75 |
Visualizing the Process: Diagrams and Workflows
Diagram 1: Base-Promoted Borylation Mechanism
Caption: Mechanism of base-promoted borylation.
Diagram 2: Experimental Workflow
Sources
- 1. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photoinduced Borylation for the Synthesis of Organoboron Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Visible-Light Photoredox Borylation of Aryl Halides and Subsequent Aerobic Oxidative Hydroxylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with Chromone-6-boronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving Chromone-6-boronic acid pinacol ester. As an electron-deficient heteroaromatic boronic ester, this substrate can present unique challenges. This resource will equip you with the knowledge to diagnose issues, enhance reaction yields, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate first?
A1: Low yields in this specific coupling can often be attributed to a few critical parameters. Begin by systematically evaluating the following:
-
Reagent Quality and Stability: this compound, being an electron-deficient arylboronic ester, is susceptible to protodeboronation, a side reaction where the boronic ester group is replaced by a hydrogen atom.[1] It is crucial to use a fresh, high-purity reagent. If you suspect degradation, consider resynthesizing or purchasing a new batch.
-
Aryl Halide Partner Reactivity: The nature of your aryl halide coupling partner plays a significant role. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are notoriously more challenging and often necessitate specialized, highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Reaction Conditions: The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Use anhydrous and properly degassed solvents, as oxygen can deactivate the catalyst.[1]
Q2: I'm observing significant formation of a byproduct that I suspect is the protodeboronated chromone. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge with electron-deficient boronic acids and their esters.[1][2] To mitigate this, consider the following strategies:
-
Choice of Base: The base is essential for activating the boronic ester but can also promote protodeboronation.[3][4] Employing milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[1]
-
Anhydrous Conditions: While some Suzuki reactions benefit from aqueous conditions, minimizing water content can suppress protodeboronation.[1]
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate protodeboronation. Aim for the shortest reaction time and lowest temperature that still allows for efficient coupling.[1]
Q3: Should I be using the boronic acid or the pinacol ester of my chromone derivative for the Suzuki coupling?
A3: While boronic acids are often more reactive, boronic pinacol esters offer significantly improved stability, which is particularly beneficial for electron-deficient systems like chromones that are prone to decomposition.[5][6] Pinacol esters can be hydrolyzed in situ to generate the active boronic acid species, which can help to maintain a low concentration of the sensitive boronic acid throughout the reaction, thereby minimizing side reactions like protodeboronation.[1][5]
Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki coupling reactions with this compound.
dot graph TD { A[Start: Low/No Yield] --> B{Check Reagents}; B --> C{Is this compound fresh and pure?}; C -- No --> D[Action: Use fresh, high-purity ester]; C -- Yes --> E{Is the aryl halide reactive (I > Br > Cl)?}; E -- No --> F[Action: Consider a more reactive halide or specialized catalyst for chlorides]; E -- Yes --> G{Check Catalyst System}; G --> H{Is the Palladium catalyst and ligand fresh and stored properly?}; H -- No --> I[Action: Use fresh catalyst/ligand]; H -- Yes --> J{Is the catalyst loading appropriate (typically 1-5 mol%)?}; J -- No --> K[Action: Optimize catalyst loading]; J -- Yes --> L{Check Reaction Conditions}; L --> M{Was the reaction performed under a strictly inert atmosphere?}; M -- No --> N[Action: Ensure proper degassing and use of inert gas]; M -- Yes --> O{Was the solvent anhydrous and degassed?}; O -- No --> P[Action: Use dry, degassed solvents]; O -- Yes --> Q[End: Consider further optimization of base, solvent, and temperature]; }
Initial Troubleshooting Workflow
In-depth Troubleshooting Steps:
-
Re-evaluate Your Base: The choice of base is critical. It facilitates the transmetalation step by forming a more nucleophilic boronate species.[7] For the electron-deficient chromone system, a careful balance is needed.
-
Problem: Strong bases (e.g., NaOH, KOH) can promote rapid decomposition of the boronic ester.
-
Solution: Switch to a milder base like K₃PO₄, Cs₂CO₃, or KF. These bases are often effective and minimize substrate degradation.[1]
-
-
Solvent System Optimization: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Problem: Aprotic polar solvents like DMF or DMSO can sometimes lead to catalyst deactivation with certain ligands.[8] Nonpolar solvents may not provide adequate solubility for all reaction components.
-
Solution: A mixture of a nonpolar solvent like dioxane or toluene with a polar aprotic co-solvent or water is a common starting point.[9] For instance, a 4:1 mixture of dioxane/water is frequently used.[1] However, for sensitive substrates, anhydrous conditions using solvents like THF or 2-MeTHF might be preferable.[10]
-
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[11][12]
-
Problem: Standard ligands like PPh₃ may not be effective for challenging couplings involving electron-deficient partners.
-
Solution: Consider more electron-rich and sterically bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to promote the coupling of challenging substrates.[13]
-
Guide 2: Significant Byproduct Formation (Homocoupling and Protodeboronation)
This guide focuses on identifying and mitigating common side reactions in Suzuki couplings with this compound.
dot graph TD { A[Start: Byproduct Formation] --> B{Identify Byproduct}; B -- Homocoupling of Boronic Ester --> C[Issue: Oxygen contamination or high catalyst loading]; C --> D[Solution: Thoroughly degas reaction mixture, reduce catalyst loading]; B -- Protodeboronation of Chromone --> E[Issue: Presence of water, strong base, high temperature]; E --> F[Solution: Use anhydrous conditions, milder base (K3PO4, KF), lower reaction temperature]; B -- Homocoupling of Aryl Halide --> G[Issue: Inefficient transmetalation]; G --> H[Solution: Optimize base and solvent, consider a more activating ligand]; }
Byproduct Troubleshooting Flow
Strategies to Minimize Side Reactions:
-
Minimizing Homocoupling of the Boronic Ester: This side reaction is often promoted by the presence of oxygen, which can lead to oxidative homocoupling.
-
Action: Ensure your reaction setup is rigorously deoxygenated. A common procedure is to bubble an inert gas (argon or nitrogen) through the solvent for 10-15 minutes before adding the catalyst.[1]
-
-
Addressing Protodeboronation: As previously discussed, this is a major pathway for yield loss with electron-deficient boronic esters.[2]
-
Action: In addition to using milder bases and anhydrous conditions, consider the slow addition of the base to the reaction mixture to maintain a low instantaneous concentration.
-
-
Preventing Homocoupling of the Aryl Halide: This can occur if the transmetalation step is slow compared to other pathways.
-
Action: Ensure the base is effectively activating the boronic ester. Switching to a more effective base or a solvent system that better solubilizes the base can be beneficial.
-
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl bromide, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon for 10 minutes.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the remaining 1,4-dioxane to achieve the desired concentration (typically 0.1 M with respect to the aryl halide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Tables
Table 1: Recommended Starting Conditions for Different Aryl Halides
| Aryl Halide | Recommended Catalyst System | Recommended Base | Typical Temperature (°C) |
| Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ | 80 |
| Aryl Bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | 90-100 |
| Aryl Chloride | Pd₂(dba)₃ / XPhos-G3 | Cs₂CO₃ | 110-120 |
Table 2: Comparison of Common Bases
| Base | Strength | Common Applications/Notes |
| NaOH, KOH | Strong | Can promote side reactions with sensitive substrates. |
| K₂CO₃, Cs₂CO₃ | Moderate | Widely used, good for a range of substrates.[14] |
| K₃PO₄ | Moderate | Often effective for challenging couplings and helps minimize protodeboronation.[1] |
| KF | Mild | Useful when base-sensitive functional groups are present.[4] |
Catalytic Cycle and Key Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
The Suzuki-Miyaura Catalytic Cycle
Key Mechanistic Considerations:
-
Oxidative Addition: The initial step involves the addition of the aryl halide to the Pd(0) complex. The rate of this step is generally I > Br > Cl.[1] For less reactive aryl chlorides, electron-rich and bulky ligands are often required to facilitate this step.[15]
-
Transmetalation: This is the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by the base, which activates the boronic ester to form a more nucleophilic boronate species.[3][7] The efficiency of this step is crucial for preventing homocoupling of the aryl halide.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst. This step is typically fast.
By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, researchers can effectively optimize Suzuki coupling reactions with this compound, leading to improved yields and more efficient synthesis of target molecules.
References
- C. Lima, M. A. Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, Luís M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry.
- A. Braga, N. Morgon, Gregori Ujaque, F. Maseras. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Cammidge, A. N., & Crepy, K. V. L. (2004).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Sigman, M. S., & Werner, E. W. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society.
- Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn Website.
- BenchChem. (2025).
- Lyubimov, S. E., et al. (2014). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions.
- Byers, J. A., & Ghaffari, B. (2016). Chemodivergence between Electrophiles in Cross-Coupling Reactions. Chemistry – A European Journal.
- Denmark, S. E., & Kassel, S. H. (2021).
- Chemler, S. R., & Trauner, D. (2001). The [4+3] Cycloaddition Reaction in Natural Product Synthesis.
- Edelmann, F. T. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Gürbüz, N., et al. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry.
- Kumar, A., et al. (2012). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- Deshmukh, M. B. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Garg, N. K., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Jensen, K. F., & McQuade, D. T. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Lipshutz, B. H. (2000). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
- Pérez, J., et al. (2019). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules.
- Denmark, S. E., & Regens, C. S. (2008). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society.
- Hartwig, J. F., & Stambuli, J. P. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics.
- Ackermann, L., & Potukuchi, H. K. (2011).
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
- Redshaw, C., & El-Sepelgy, O. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Han, F.-S. (2013).
- Len, C. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
- El-Sepelgy, O., & Redshaw, C. (2023). Preformed Pd(II)
- Morken, J. P., & Liu, Z. (2018). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society.
- Denmark, S. E., & Kassel, S. H. (2020).
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
Preventing protodeboronation of Chromone-6-boronic acid pinacol ester
A Guide to Preventing and Troubleshooting Protodeboronation
Welcome to the technical support center for Chromone-6-boronic acid pinacol ester. As Senior Application Scientists, we understand that unexpected side reactions can be a significant hurdle in complex synthetic projects. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the common issue of protodeboronation. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: I'm observing the formation of simple chromone in my reaction instead of my desired coupled product. What is happening?
You are likely encountering protodeboronation , an undesired side reaction where the carbon-boron bond of your ester is cleaved and replaced with a carbon-hydrogen bond, yielding the parent chromone heterocycle.[1] This reaction directly competes with your desired transformation (e.g., a Suzuki-Miyaura coupling), consuming your starting material and reducing the overall yield.
The pinacol ester is used to enhance the stability of the boronic acid, protecting the Lewis acidic boron center and making it less prone to decomposition.[2] However, aryl boronic esters with electron-withdrawing groups, such as the chromone core, can still be susceptible to this decomposition pathway, particularly under the conditions required for cross-coupling.[3]
Q2: What are the primary factors that trigger protodeboronation?
Protodeboronation is not random; it is driven by specific mechanistic pathways that are highly sensitive to your reaction environment. The propensity for this side reaction to occur is governed by several interconnected factors:
-
pH and Base: This is arguably the most critical factor. Both strongly acidic and, more commonly, strongly basic conditions can catalyze protodeboronation.[4][5] In cross-coupling reactions, a base is required to form the tetrahedral boronate species ([ArB(OH)₃]⁻), which is more nucleophilic and essential for the transmetalation step.[4] However, this same boronate intermediate can also be more susceptible to protonolysis by a proton source like water.[6][7]
-
Temperature: Higher reaction temperatures accelerate nearly all reactions, including the undesired protodeboronation pathway.[8][9]
-
Proton Source (Solvent): The "proto" in protodeboronation refers to a proton. Water is the most common proton source in many coupling reactions. While a small amount of water can be beneficial for the Suzuki-Miyaura catalytic cycle, excessive water can significantly increase the rate of protodeboronation.[8][9]
-
Reaction Time: The longer your boronic ester is exposed to destabilizing conditions, the more opportunity there is for decomposition to occur.
Troubleshooting Guide: Strategies for Experimental Success
Q3: My Suzuki-Miyaura coupling with this compound is giving low yields due to protodeboronation. How can I optimize my conditions?
This is a classic challenge where the conditions needed for the desired reaction unfortunately overlap with those that promote the undesired one. The key is to find a kinetic window where the rate of cross-coupling significantly outpaces the rate of protodeboronation.
Below is a logical workflow to troubleshoot this issue, followed by a summary table of recommended adjustments.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Data Presentation: Optimization Parameters
| Parameter | Standard Approach (High Risk) | Recommended Optimization (Lower Risk) | Rationale |
| Base | Strong, highly aqueous bases (e.g., NaOH, KOH, Na₂CO₃) | Milder, less nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[8][9] | Strong bases create a high concentration of the reactive boronate anion, accelerating protodeboronation. Milder bases are sufficient to facilitate transmetalation without excessively promoting the side reaction. |
| Temperature | High temperatures (e.g., >100 °C) | Lowest effective temperature (e.g., 60–80 °C).[8] | Reduces the kinetic rate of the protodeboronation pathway. This requires a sufficiently active catalyst to maintain a reasonable rate for the desired coupling. |
| Solvent | High concentration of water (e.g., Dioxane/H₂O 4:1) | Anhydrous polar aprotic solvents (e.g., Dioxane, THF) or minimal, optimized water content.[8][9] | Minimizes the availability of the proton source required for the C-B bond cleavage. |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Highly active, modern catalyst systems (e.g., Buchwald or Fu pre-catalysts with appropriate ligands).[8] | A more efficient catalyst increases the rate of the desired cross-coupling, allowing it to "outrun" the slower protodeboronation side reaction. |
Q4: Can you explain the underlying mechanism of protodeboronation and why pH is so critical?
Certainly. Understanding the mechanism is key to rationally designing your experiments. For aryl boronic acids and their esters, there are two primary pH-dependent pathways for protodeboronation in aqueous media.[1]
-
Base-Catalyzed Pathway: This is the most relevant pathway in Suzuki-Miyaura coupling. The base (OH⁻) attacks the boron atom, converting the neutral, trigonal planar boronic acid (formed from in-situ hydrolysis of the ester) into an anionic, tetrahedral boronate. This boronate is then protonated at the ipso-carbon by water, leading to C-B bond cleavage.[1][4][7]
-
Acid-Catalyzed Pathway: Under acidic conditions, the reaction involves protonation of one of the hydroxyl groups on the boron, making it a better leaving group and facilitating cleavage.[1][5][10]
For highly electron-deficient systems, a third mechanism can compete, which involves the formation of a transient aryl anion.[1][6]
Caption: Competing reaction pathways for the boronic ester.
Q5: If optimizing conditions isn't enough, are there more stable alternatives to the pinacol ester?
Yes. For particularly challenging substrates, switching to a more robust boron-masking group is a highly effective strategy. The goal of these alternatives is to slow the release of the free boronic acid, keeping its standing concentration in the reaction mixture low and thus minimizing decomposition.[1]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline solids that are resistant to protodeboronation.[1] They are designed for "slow release" of the boronic acid under basic conditions, ensuring it is consumed in the catalytic cycle as it is generated.
-
Organotrifluoroborates (e.g., K[Ar-BF₃]): These salts also offer enhanced stability and release the boronic acid under aqueous basic conditions.
Q6: What is the best way to monitor the reaction and quantify the amount of protodeboronation?
Accurate monitoring is crucial for effective optimization.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal technique. It allows you to separate the starting material, the desired product, and the protodeboronated side-product (chromone) and confirm their identities by their mass-to-charge ratio. You can calculate a relative percentage of each to track the reaction's progress and efficiency.
-
¹H NMR (Proton Nuclear Magnetic Resonance): You can take a small aliquot from the reaction, perform a mini-workup, and analyze the crude mixture by ¹H NMR. By integrating characteristic, non-overlapping peaks for the desired product and the protodeboronated chromone, you can determine their relative ratio.
Q7: I suspect my compound is decomposing during silica gel column chromatography. How can I purify my product safely?
This is a common and valid concern. The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the pinacol ester to the less stable boronic acid, which can then either stick irreversibly to the column or decompose.
-
Deactivation of Silica Gel: Before preparing your column, you can slurry the silica gel in your eluent containing a small amount of a non-polar base, such as 1% triethylamine (NEt₃). This neutralizes the acidic sites on the silica surface.
-
Boric Acid-Impregnated Silica Gel: A more advanced technique involves impregnating the silica gel with boric acid. This has been shown to suppress the over-adsorption and decomposition of boronic esters during chromatography.[11]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for your purification.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point and should be optimized for your specific aryl halide partner.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and a mild, anhydrous base such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required by the catalyst system.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or CPME) via syringe to the desired concentration.
-
Reaction: Place the vial in a pre-heated block at a lower temperature (start at 70 °C). Stir the reaction and monitor its progress by LC-MS at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using one of the methods described in Q7 .
Protocol 2: Conversion to N-methyliminodiacetic acid (MIDA) Boronate Ester
If protodeboronation remains a significant issue, converting to the MIDA ester is a robust solution.[8]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.1 equiv.) in a suitable solvent like toluene or a mixture of toluene/DMSO.
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux to azeotropically remove the pinacol and any water present.
-
Isolation: Continue refluxing until the reaction is complete (monitor by TLC or LC-MS). Cool the reaction mixture. The MIDA ester, being highly crystalline, will often precipitate. It can be isolated by filtration, washed with a non-polar solvent (like hexane), and dried under vacuum. This highly stable solid can then be used in the Suzuki-Miyaura coupling protocol.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - CORE. Available at: [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. - Semantic Scholar. Available at: [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - National Library of Medicine. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Understanding Boronic Esters: Properties and Sourcing for Chemical Formulators. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC - NIH. Available at: [Link]
-
Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers | Journal of the American Chemical Society. Available at: [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. Available at: [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. Available at: [Link]
-
Trouble purifying my boronate ester compound : r/Chempros - Reddit. Available at: [Link]
-
Boronic acid pinacol ester deprotection : r/chemistry - Reddit. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. Available at: [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PubMed Central. Available at: [Link]
-
This compound | CAS 928773-42-6 | Chemical-Suppliers. Available at: [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. Available at: [Link]
-
Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - MDPI. Available at: [Link]
-
Buy Chroman-6-boronic acid, pinacol ester. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of Boronic Esters in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet frustrating issue in synthetic chemistry: the low reactivity of boronic esters in cross-coupling reactions. The following question-and-answer format directly addresses specific problems you may encounter and provides scientifically grounded solutions to get your reactions back on track.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling with a boronic ester is sluggish or failing completely. What are the primary factors I should investigate?
A1: When a Suzuki-Miyaura reaction with a boronic ester underperforms, a systematic evaluation of the reaction components and conditions is crucial. The issue often lies in one of four areas: (1) Inefficient Transmetalation , (2) Catalyst and Ligand Issues , (3) Substrate-Specific Problems , or (4) Reaction Conditions .
The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is frequently the rate-limiting step and is highly sensitive to the nature of the boron species. While boronic esters offer greater stability compared to boronic acids, this stability can sometimes translate to lower reactivity.[1][2]
Below is a troubleshooting workflow to diagnose and resolve the issue.
Caption: Initial troubleshooting workflow for low reactivity.
Q2: How does the choice of base impact the reactivity of my boronic ester? I'm seeing no product.
A2: The role of the base in a Suzuki-Miyaura coupling is multifaceted and absolutely critical for activating the boronic species.[3] Its primary function is to facilitate transmetalation by converting the neutral, less reactive boronic ester or acid into a more nucleophilic boronate species.[4][5][6]
Mechanistic Insight: The formation of a tetracoordinate "ate" complex, [R-B(OR)2(Base)]-, increases the electron density on the organic group (R), making it more readily transferred to the electron-deficient palladium(II) center.[4][5]
Troubleshooting Steps:
-
Base Strength: If you are using a weak base (e.g., NaHCO₃, K₂CO₃) with an unreactive boronic ester, it may be insufficient to form the active boronate species.
-
Solution: Switch to a stronger base. Phosphates (e.g., K₃PO₄) or hydroxides (e.g., CsOH, NaOH) are often more effective.[7] For particularly challenging couplings, non-aqueous bases like potassium tert-butoxide (KOtBu) can be employed, though care must be taken to avoid base-sensitive functional groups.
-
-
Anhydrous vs. Aqueous Conditions: The requirement for water is a common point of confusion.
-
Aqueous Conditions: Many protocols use a biphasic solvent system (e.g., Dioxane/H₂O). In this case, the base (like a carbonate) generates hydroxide ions in the aqueous phase, which are crucial for activating the boron reagent.[5] It is widely believed that boronic esters first hydrolyze to the corresponding boronic acid, which is then activated by the base.[2]
-
Anhydrous Conditions: Some modern protocols for highly sensitive substrates utilize anhydrous conditions.[8][9] In this scenario, bases like K₃PO₄ may require a stoichiometric amount of water to be effective.[10] Alternatively, alkoxide bases can directly activate the boronic ester without prior hydrolysis.[11]
-
| Base Type | Typical Use Case | Considerations |
| Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) | General purpose, good for many substrates. | Requires water to generate hydroxide. Cs₂CO₃ is more soluble and often more effective. |
| Phosphates (K₃PO₄) | Excellent for challenging couplings, including those with sterically hindered or electron-poor partners.[12] | Often used in anhydrous or low-water conditions. Grinding the powder can improve reproducibility.[10] |
| Hydroxides (NaOH, KOH, Ba(OH)₂) | Very strong activation. | Can promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.[5] |
| Alkoxides (KOtBu, NaOMe) | Used in anhydrous conditions, can be very effective for hindered substrates.[13] | Not compatible with base-labile functional groups (e.g., esters). |
| Fluorides (KF, CsF) | Mild activation, useful for substrates with base-sensitive groups. | Can be less effective for unreactive boronic esters. |
Q3: I suspect my boronic ester is just not reactive enough. Are there ways to "activate" it or is switching to the boronic acid my only option?
A3: While boronic acids are generally more reactive, you are not limited to them. Several strategies can enhance the reactivity of boronic esters, often without needing to synthesize the corresponding acid.
1. Conversion to a More Reactive Boron Species:
-
Potassium Organotrifluoroborates (R-BF₃K): These are highly crystalline, air-stable salts that are excellent coupling partners. They are prepared from the corresponding boronic acid or ester and KHF₂. Under reaction conditions, they slowly release the active boronic acid, which can minimize side reactions like protodeboronation.[3][6]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be purified by chromatography.[14] They are unreactive under anhydrous conditions but are designed to slowly release the boronic acid in the presence of a mild aqueous base, making them ideal for iterative cross-coupling sequences.[14][15]
2. In-Situ Activation Methods:
-
Boron-to-Zinc Transmetalation: For particularly stubborn C(sp³)–C(sp³) couplings, a boronic ester can be treated with an organolithium reagent (like tBuLi) to form a boronate complex. Subsequent addition of a zinc salt (e.g., ZnCl₂) generates a more reactive organozinc reagent, which then participates in the cross-coupling.[16]
-
Photoredox Activation: Recent advances have shown that boronic esters can be activated under visible light photoredox conditions.[17][18] This often involves the formation of an adduct with a Lewis base (like a pyridine derivative), which then undergoes single-electron transfer to generate a radical intermediate for coupling.[18]
Caption: Strategies for activating unreactive boronic esters.
Q4: My substrates are sterically hindered, and the reaction is failing. How can I overcome this?
A4: Steric hindrance is a major challenge, as it can impede both the oxidative addition and the transmetalation steps.[13] Forcing conditions (high temperature, long reaction times) often lead to decomposition. The solution lies in choosing a highly active catalyst system specifically designed for bulky substrates.
Key Components for Sterically Demanding Couplings:
-
Bulky, Electron-Rich Ligands: The ligand is paramount. Biaryl phosphine ligands (e.g., Buchwald ligands) are the gold standard. They create a bulky coordination sphere around the palladium atom that promotes reductive elimination and stabilizes the active catalytic species.
-
Recommended Ligands: For sterically hindered substrates, ligands like RuPhos , XPhos , or SPhos are excellent starting points. They possess the necessary bulk and electron-donating properties to facilitate the coupling of hindered partners.[13]
-
-
Palladium Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 palladacycles like XPhos Pd G3) is highly recommended.[12] These are air-stable complexes that efficiently generate the active Pd(0) species in solution, leading to more reproducible results than using separate Pd sources and ligands.
-
Strong, Non-Nucleophilic Bases: A strong base is needed to drive the transmetalation of the hindered boronic ester. However, it should be non-nucleophilic to avoid side reactions with the electrophile.
-
Recommended Bases: K₃PO₄ and KOtBu are often the bases of choice for these challenging transformations.[13]
-
Experimental Protocol for a Sterically Hindered Coupling:
This protocol provides a robust starting point for coupling a sterically hindered aryl bromide with a hindered boronic ester.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic ester (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[19]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or CPME) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Due to the steric hindrance, reactions may require longer times (12-24 h).
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Dependent B–F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Matos, K., Soderquist, J. A. (1998). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461-470. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Wikipedia contributors. (2024, November 26). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(24), 8256–8258. [Link]
- Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 131(20), 6961–6963.
-
Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(13), 3493-3513. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(6), 842–853. [Link]
Sources
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Purification techniques for products from Chromone-6-boronic acid pinacol ester reactions
Welcome to the technical support center for navigating the purification challenges associated with products from reactions involving Chromone-6-boronic acid pinacol ester. As a Senior Application Scientist, I understand that synthesizing your target molecule is only half the battle; achieving the requisite purity is paramount for accurate downstream analysis and application, particularly in drug development.
This guide is structured to provide direct, actionable solutions to common purification hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My primary purification challenge is removing residual palladium catalyst from the reaction mixture. What is the most effective strategy?
A1: Residual palladium is a critical concern, especially for compounds intended for biological screening. The optimal removal strategy depends on the nature of the palladium species (homogeneous vs. heterogeneous) in your post-reaction mixture.
-
For Heterogeneous Catalysts (e.g., Pd/C): Simple filtration is often effective. After diluting the reaction mixture with a suitable solvent (like ethyl acetate or DCM), pass it through a pad of Celite®. The Celite traps the insoluble catalyst particles.[1][2]
-
For Homogeneous Catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂): These catalysts and their byproducts are often soluble in the organic phase, making simple filtration ineffective. In this case, you have several robust options:
-
Scavenger Resins: This is a highly effective method for selectively removing soluble palladium.[3] These are solid supports (often silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols or amines.[4] The crude product solution is stirred with the resin, which chelates the palladium. The resin is then simply filtered off. This method is favored for its high efficiency and the low risk of product loss.
-
Activated Carbon: Stirring the crude product solution with activated carbon (typically 5-10% by weight) can effectively adsorb the palladium.[4][5] However, be aware that activated carbon can be non-specific and may also adsorb your desired product, potentially lowering your yield. A preliminary small-scale test is recommended.
-
Column Chromatography: While often sufficient, palladium complexes can sometimes co-elute with the product. If you are relying solely on chromatography, ensure good separation on your TLC plate before scaling up.[1]
-
Expert Tip: The nitrogen and oxygen atoms within the chromone scaffold can chelate with palladium, making it more soluble and harder to remove.[4] If you face this issue, using a high-affinity thiol-based scavenger is often the most reliable solution.
Q2: I'm struggling to separate my product from unreacted this compound. Their polarities seem very similar. What should I do?
A2: This is a common issue, as the pinacol ester is relatively non-polar. The key is to exploit the subtle chemical differences between the boronic ester and your coupled product.
-
Hydrolysis to Boronic Acid: The pinacol ester can be hydrolyzed to the corresponding boronic acid, which is significantly more polar. This can sometimes occur in situ on a standard silica gel column, but the process can be inconsistent.[6][7] A more controlled approach is a biphasic workup:
-
After the reaction, perform a liquid-liquid extraction with a mildly basic aqueous solution (e.g., dilute NaHCO₃) and an organic solvent like ethyl acetate. Your less polar product and any remaining pinacol ester should preferentially stay in the organic layer, while the hydrolyzed boronic acid may move to the aqueous layer.
-
Alternatively, you can intentionally hydrolyze the excess starting material post-reaction using acidic conditions (e.g., dilute HCl), followed by extraction.[8][9] The resulting polar boronic acid is then much easier to separate from your desired, less polar product via standard column chromatography.
-
-
Boric Acid-Treated Silica Gel: Standard silica gel is Lewis acidic and can cause streaking and loss of boronic esters.[10] Using silica gel impregnated with boric acid can suppress the over-adsorption of the pinacol ester, leading to a cleaner separation and better recovery.[11][12]
-
Chromatography Optimization: If the above methods are not suitable, meticulous optimization of your column chromatography is necessary.[13]
-
Use a Shallow Gradient: Instead of a steep change in solvent polarity, use a very gradual (shallow) gradient. This will improve the resolution between closely eluting spots.
-
Try Different Solvent Systems: Don't just rely on Hexane/Ethyl Acetate. Explore systems like Dichloromethane/Methanol or Toluene/Acetone. Different solvents can alter the selectivity of the separation.
-
Q3: My final chromone derivative is highly polar and either streaks badly or won't move from the baseline on a silica gel column. How can I purify it?
A3: Highly polar compounds, especially those with multiple heteroatoms or hydroxyl groups like many chromone derivatives, present a significant challenge for normal-phase chromatography.[14][15]
-
Modify the Mobile Phase:
-
Increase Polarity: A common solution is to use a highly polar mobile phase, such as a gradient of Dichloromethane (DCM) up to 10-20% Methanol (MeOH).[16]
-
Add a Modifier: If your compound is acidic, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape. If it's basic, adding triethylamine or ammonium hydroxide (0.5-1%) can prevent streaking by neutralizing active sites on the silica.[16]
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds.[17][18] The stationary phase is non-polar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) is used. Your polar compound will elute earlier than non-polar impurities. This is a powerful technique, especially at the preparative HPLC scale.
-
Alumina: For compounds that are sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative stationary phase.[19][20]
-
-
Recrystallization: Do not underestimate this classic technique. If you can find a suitable solvent system (one in which your compound is soluble when hot but insoluble when cold), recrystallization can be an extremely efficient way to obtain highly pure material, bypassing chromatography altogether.[21][22]
Q4: My NMR shows a persistent singlet around 1.2-1.3 ppm that I believe is pinacol from hydrolyzed starting material or other boronic ester byproducts. How can I remove it?
A4: Pinacol and pinacol-derived byproducts are common impurities in Suzuki-Miyaura reactions.[23] They are relatively non-polar and can be tricky to remove.
-
Aqueous Washes: Thoroughly wash the organic layer with water or brine during the workup. Pinacol has some water solubility that can be exploited.
-
Hexane Wash/Trituration: After concentrating your crude product, try triturating or washing the solid with cold hexanes. Pinacol is quite soluble in hexanes, while your potentially more polar product may remain as a solid. You can then decant the hexane. Repeating this process can be effective.[10]
-
High Vacuum: Pinacol is somewhat volatile. If your product is a stable solid with a high boiling point, leaving it under a high vacuum for an extended period can sometimes remove trace amounts of pinacol.
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for selecting an appropriate purification strategy for your chromone-based product.
Caption: Fig 1. Decision workflow for purification strategy.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound? A: Besides unreacted starting materials and residual catalyst, the most common side-products are:
-
Protodeboronation Product: The C-B bond is cleaved and replaced with a C-H bond, resulting in the parent chromone molecule. This is often favored by excess base, water, or elevated temperatures.[24]
-
Homocoupling Product: Two molecules of the boronic ester couple to form a bi-chromone dimer. This is often promoted by the presence of oxygen or Pd(II) species in the reaction.[25]
-
Pinacol and Boric Acid: These are byproducts from the boronic ester itself.
Table 1: Common Impurities and Their Characteristics
| Impurity | Typical Polarity | Identification (¹H NMR) | Removal Strategy |
| Unreacted Pinacol Ester | Less Polar | Signals for pinacol methyls (~1.3 ppm) | Hydrolysis & Extraction; Chromatography |
| Protodeboronated Chromone | Product Dependent | Absence of coupled group signal | Chromatography |
| Homocoupled Dimer | Often less polar than product | Complex aromatic region, high MW | Chromatography, Recrystallization |
| Pinacol | Non-polar | Sharp singlet (~1.2-1.3 ppm) | Aqueous wash, Hexane trituration |
| Palladium Catalyst | Variable | - | Scavengers, Filtration (Celite), Carbon |
Q: How do I choose the right starting solvent system for column chromatography? A: Thin-Layer Chromatography (TLC) is your most crucial tool for determining the right solvent system.[13] The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.2-0.4, with good separation from all impurities.
Table 2: Suggested Starting Solvent Systems for TLC Analysis
| Expected Product Polarity | Starting Solvent System (v/v) | Notes |
| Low to Medium | 10-30% Ethyl Acetate in Hexanes | The standard starting point for many organic compounds. |
| Medium to High | 50-100% Ethyl Acetate in Hexanes | Increase polarity if product has low Rf in the initial system. |
| High | 2-10% Methanol in Dichloromethane | A more polar system for challenging separations.[16] |
| Very High / Polar Heterocycles | 10% MeOH in DCM + 1% NH₄OH | For basic compounds that streak on silica. |
Q: Is recrystallization a viable purification method for these compounds? A: Absolutely. Recrystallization is a powerful and scalable purification technique.[26] Chromone derivatives are often crystalline solids. The key is finding a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but not when cold.[22] Common solvents to screen include ethanol, isopropanol, ethyl acetate, acetone, and mixtures like hexane/ethyl acetate or hexane/acetone.[21]
Q: How can I definitively assess the purity of my final product? A: A combination of analytical techniques is always best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a percentage purity based on peak area.[27][28]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your main product and helps identify the mass of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-2%).[29][]
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. ResearchGate. Available at: [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium. Google Patents.
-
ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Available at: [Link]
-
National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Chromatography of the chromone and flavonoid alkaloids. ResearchGate. Available at: [Link]
-
SciELO. (2019). Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. Journal of the Brazilian Chemical Society. Available at: [Link]
-
PubMed. (2008). Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography. Phytochemical Analysis. Available at: [Link]
- Google Patents. (1994). WO1994021668A1 - Removal of boronic acid protecting groups by transesterification. Google Patents.
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
ResearchGate. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. ResearchGate. Available at: [Link]
-
Oxford Academic. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
-
The Analytical Scientist. (2015). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. The Analytical Scientist. Available at: [Link]
-
Reddit. (n.d.). Best way to remove pinacol post suzuki. r/chemistry. Available at: [Link]
-
Swaranjali. (n.d.). Column Chromatography As A Tool For Purification. Swaranjali. Available at: [Link]
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Scholar. Available at: [Link]
-
The Analytical Scientist. (2016). Purification of polar compounds. The Analytical Scientist. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. Available at: [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
ScienceDirect. (2005). Efficient synthesis of chromone and flavonoid derivatives with diverse heterocyclic units. Tetrahedron. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
-
MDPI. (2022). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules. Available at: [Link]
-
YouTube. (2020). Recrystallization. Available at: [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. ChemCon GmbH. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
YouTube. (2018). 4 Recrystallization Methods for Increased Yield. Available at: [Link]
-
ResearchGate. (2019). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]
-
YouTube. (2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Available at: [Link]
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Technical Support Center: Advanced Strategies for Suzuki Couplings with Chromone Substrates
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-couplings with chromone scaffolds. As a Senior Application Scientist, I understand that while the Suzuki reaction is a powerful tool for C-C bond formation, its application to electron-deficient and sterically demanding heterocycles like chromones presents unique challenges.[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level troubleshooting to specific optimization strategies, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: A Diagnostic Approach
When a reaction fails or underperforms, a systematic approach is key. The flowchart below outlines a logical workflow to diagnose and resolve the most common issues encountered with chromone substrates.
Problem 1: Low or No Product Formation
Q: My reaction shows no conversion of the starting materials. What are the first things I should check?
A: Zero conversion typically points to a fundamental failure in the catalytic system or reaction setup. Before making drastic changes to the core components, verify the following:
-
Catalyst Activity: The most common culprit is an inactive catalyst. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[2] This process can be inefficient and is prone to failure.
-
Exclusion of Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) or palladium black by oxygen.[2][5]
-
Expert Recommendation: Ensure your solvent and aqueous base solution are rigorously degassed using a "freeze-pump-thaw" cycle or by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[1] Assemble your reaction under a positive pressure of inert gas.
-
-
Base and Solvent Integrity: The base is crucial for activating the boronic acid to facilitate transmetalation.[6]
-
Expert Recommendation: Ensure your base is fresh and anhydrous if required. For chromone substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to organic amines. Ensure your solvent is anhydrous and of sufficient purity.
-
Q: I'm getting some product, but the yield is very low. How do I choose a better catalyst and ligand system for my electron-deficient chromone substrate?
A: Low yield suggests the catalytic cycle is proceeding, but slowly or inefficiently. The rate-limiting step for electron-deficient aryl halides like chromones is often the initial oxidative addition of the palladium catalyst into the Carbon-Halide bond.[7][8] To overcome this, the palladium center needs to be as electron-rich as possible.
-
The Role of the Ligand: The ligand's primary role is to stabilize the palladium center and modulate its reactivity.[9] For challenging substrates, the ligand choice is paramount.
-
Electron-Rich Ligands: Ligands that are strong sigma-donors increase the electron density on the palladium, which promotes the oxidative addition step.[2][10][11]
-
Bulky Ligands: Steric bulk on the ligand promotes the final reductive elimination step, which releases the product and regenerates the active catalyst.[2][12]
-
-
Expert Recommendation: For chromone halides, especially the less reactive chlorides, standard ligands like PPh₃ are often insufficient. You should employ bulky, electron-rich dialkylbiaryl phosphine ligands.[11][13]
Recommended Catalyst & Ligand Systems for Chromone Halides
| Chromone Leaving Group | Recommended Ligand Class | Specific Ligand Examples | Recommended Precatalyst | Rationale |
| -Cl | Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | XPhos-Pd-G3, SPhos-Pd-G2 | Highly electron-rich and bulky to overcome the slow oxidative addition of the strong C-Cl bond.[12][13] |
| -Br | Dialkylbiaryl Phosphines | SPhos, XPhos | XPhos-Pd-G3 | Excellent general-purpose ligands for aryl bromides, providing high turnover and stability.[11] |
| -OTf | Dialkylbiaryl or Ferrocenyl | XPhos, dtbpf, dppf | Pd₂(dba)₃ / Ligand, Pd(dppf)Cl₂ | Triflates are highly reactive; the key is promoting fast reductive elimination to avoid side reactions.[6][14] |
Problem 2: Significant Byproduct Formation
Q: My main byproduct is a symmetrical biaryl (homocoupling of my boronic acid). How can I prevent this?
A: Homocoupling is a classic Suzuki side reaction that arises from two primary pathways.[5]
-
Oxygen-Mediated: Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2][15]
-
Pd(II)-Mediated: If you use a Pd(II) salt like Pd(OAc)₂ as your catalyst source, it can directly react with the boronic acid before the main catalytic cycle begins, causing an initial burst of homocoupling.[2][5]
-
Expert Recommendation:
-
Rigorously Degas: This is the most critical step to prevent oxygen-mediated homocoupling.[5][15]
-
Use a Pd(0) Source: Employ a Pd(0) source like Pd₂(dba)₃ or, even better, a modern precatalyst that cleanly generates Pd(0) without side reactions.
-
Use Bulky Ligands: Sterically hindered ligands can disfavor the formation of the intermediate that leads to homocoupling.[12]
-
Q: I'm observing significant protodeboronation (my boronic acid is being converted back to the parent arene). What causes this and how can I fix it?
A: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond.[16] This side reaction is particularly problematic for heteroaryl boronic acids and is highly dependent on the reaction conditions.[2]
-
Causes: The mechanism can be complex, but it is often catalyzed by residual palladium species or promoted by excessive base, high temperatures, and the presence of water.[16]
-
Expert Recommendation:
-
Use Boronate Esters or Trifluoroborates: This is the most effective strategy. MIDA boronates, pinacol esters (Bpin), or potassium trifluoroborate salts are more stable than the corresponding boronic acids.[16][17] They act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and favoring cross-coupling over protodeboronation.[3][18]
-
Choose the Right Base: Use the mildest base that is effective. K₃PO₄ is often a good choice. Stronger bases can accelerate the decomposition.
-
Control Temperature: Avoid unnecessarily high temperatures. If possible, screen for a more active catalyst that allows the reaction to run at a lower temperature.
-
Q: My mass spec shows dehalogenation of my chromone starting material. What should I do?
A: Dehalogenation occurs when the halide is replaced by a hydrogen atom. This typically happens after oxidative addition, where the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can proceed to transmetalation.[2]
-
Potential Hydride Sources: Common sources include amine bases or alcohol solvents.
-
Expert Recommendation:
-
Avoid Alcohol Solvents: Do not use solvents like methanol or ethanol, which can act as hydride donors. Stick to aprotic solvents like dioxane, toluene, or THF.
-
Use an Inorganic Base: Switch from an amine base (like Et₃N) to an inorganic base (like K₂CO₃ or K₃PO₄) to eliminate it as a potential hydride source.
-
General Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of a 3-bromo-chromone with an arylboronic acid using a modern precatalyst.
Materials:
-
3-Bromo-chromone derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos-Pd-G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Procedure:
-
Degassing: Place the K₃PO₄ in a reaction vessel equipped with a stir bar. Seal the vessel, evacuate, and backfill with argon. Repeat this cycle three times. Add the 1,4-dioxane and water. Degas the resulting solution by bubbling argon through it for 20 minutes.[1]
-
Charging Reagents: Under a positive pressure of argon, add the 3-bromo-chromone, the arylboronic acid, and the XPhos-Pd-G3 precatalyst to the vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS, typically 2-12 hours).[13]
-
Workup: Cool the reaction to room temperature and quench with water. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Frequently Asked Questions (FAQs)
Q: Why are chromone substrates considered "challenging" for Suzuki couplings? A: Chromones are electron-deficient heterocyclic systems. This electronic nature makes the C-X bond (where X is Cl, Br) stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle. This necessitates the use of more reactive, electron-rich catalyst systems.[1][7]
Q: What is a "precatalyst" and why is it recommended over traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄? A: A precatalyst is a stable, air-tolerant Pd(II) complex that is designed to cleanly and rapidly generate the highly active, 14-electron LPd(0) species in the reaction mixture.[3][4] Traditional sources like Pd(OAc)₂ require an often inefficient and poorly understood in-situ reduction, which can lead to the formation of inactive palladium black and inconsistent results.[2] Precatalysts provide greater reliability, higher activity at lower loadings, and are particularly crucial for difficult couplings.[3][19]
Q: How do I choose the right base? A: The base has two main roles: activating the boronic acid to form a more nucleophilic borate species for transmetalation, and neutralizing the acid generated during the cycle.[6] For sensitive substrates like chromones, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often ideal. Very strong bases (like NaOH or alkoxides) can promote boronic acid decomposition or hydrolysis of functional groups on your substrate.[17] Weaker bases like K₂CO₃ can also be effective, especially with more reactive coupling partners.
Q: Can I run the reaction under "ligand-free" conditions? A: While some "ligand-free" protocols exist, they often rely on the starting materials or solvent molecules to act as weak ligands. For a challenging, electron-deficient substrate like a chromone, this is highly unlikely to be effective. The rational selection of a specialized phosphine ligand is essential to promote the difficult oxidative addition and ensure an efficient reaction.[11][13]
References
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]
-
In Suzuki coupling can the boronic acid couple with each other? ResearchGate. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH. Available at: [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. RSC Publishing. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. pubs.acs.org [pubs.acs.org]
Side reactions and byproducts in chromone boronic ester couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting strategies, and in-depth answers to frequently asked questions regarding side reactions and byproduct formation in the Suzuki-Miyaura cross-coupling of chromone boronic esters. As specialists in synthetic chemistry, we understand the nuances of palladium-catalyzed reactions and the unique challenges presented by complex heterocyclic scaffolds like chromones.
The electron-deficient nature of the chromone ring system, while synthetically useful, can predispose Suzuki-Miyaura reactions to specific side reactions. This guide provides a systematic approach to identifying and mitigating these issues, ensuring higher yields and purity for your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of chromone boronic esters?
A1: The two most prevalent side reactions are protodeboronation and homocoupling of the chromone boronic ester.[1] Protodeboronation results in the replacement of the C-B bond with a C-H bond, yielding the parent chromone, while homocoupling leads to the formation of a bichromone dimer. Both side reactions consume the boronic ester, reducing the yield of the desired cross-coupled product.
Q2: I am observing a significant amount of the parent chromone in my reaction mixture. What is causing this?
A2: The formation of the parent chromone is a classic sign of protodeboronation. This side reaction is the protonolysis of the carbon-boron bond and is often catalyzed by residual water and the base used in the reaction.[1] Chromone boronic esters can be particularly susceptible due to the electron-withdrawing nature of the chromone core, which can destabilize the C-B bond.
Q3: My main byproduct is a high-molecular-weight species that appears to be a dimer of my starting material. What is this and how can I avoid it?
A3: This is indicative of homocoupling. This side reaction is often mediated by the palladium catalyst, particularly if Pd(II) species are present or if oxygen is not rigorously excluded from the reaction.[1] Homocoupling can occur at the beginning of the reaction when a Pd(II) precatalyst is reduced to the active Pd(0) by the boronic ester, or throughout the reaction if oxygen is present to re-oxidize Pd(0) to Pd(II).
Q4: Can the chromone ring itself degrade under Suzuki-Miyaura conditions?
A4: While less common than protodeboronation or homocoupling, the 4-pyrone ring of the chromone is susceptible to degradation under strongly basic conditions, especially at elevated temperatures. This can involve ring-opening reactions. It is crucial to select a base that is strong enough to facilitate the catalytic cycle but mild enough to not promote degradation of the chromone core.
Troubleshooting Guides
Issue 1: Excessive Protodeboronation
Protodeboronation is a major competing pathway that reduces the concentration of your active nucleophile. The following guide provides a systematic approach to diagnose and mitigate this issue.
Caption: Troubleshooting workflow for protodeboronation.
For enhanced stability, converting a potentially unstable chromone boronic acid to its corresponding pinacol ester is highly recommended.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chromone boronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a suitable anhydrous solvent such as THF or dichloromethane.
-
Drying: Add anhydrous magnesium sulfate or sodium sulfate to scavenge any water formed during the reaction.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting boronic acid.
-
Workup: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude chromone pinacol boronate can often be used directly in the Suzuki-Miyaura coupling without further purification.
Issue 2: Significant Homocoupling Byproduct
The formation of a bichromone dimer points to issues with the palladium catalyst's oxidation state or the presence of oxygen.
Caption: Competing reaction pathways in chromone boronic ester couplings.
References
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. International Journal of Molecular Sciences. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. Organic Letters. [Link]
-
Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
Technical Support Center: HPLC Analysis and Purity Assessment of Pinacolboronate Esters
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the nuanced challenge of analyzing pinacolboronate esters by HPLC. These crucial intermediates in Suzuki-Miyaura coupling and other synthetic pathways present unique analytical hurdles, primarily due to their susceptibility to hydrolysis.[1][2] An inaccurate purity assessment can lead to significant issues in reaction stoichiometry, yield, and downstream impurity profiles.[3]
This guide is structured as a series of frequently asked questions (FAQs) drawn from real-world laboratory challenges. My goal is to move beyond simple procedural lists and explain the causality behind our recommended strategies, empowering you to develop robust, reliable, and scientifically sound analytical methods. We will address the core problem of on-column and in-solution hydrolysis, explore method development strategies, and troubleshoot common chromatographic issues.
Let's begin with a general framework for troubleshooting.
General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of pinacolboronate esters.
Caption: A systematic workflow for troubleshooting HPLC analysis of pinacolboronate esters.
Part 1: Stability and Degradation Issues
The central challenge in analyzing pinacolboronate esters is preventing their hydrolysis to the corresponding boronic acid and pinacol.[4][5] This reaction can occur before injection or during the chromatographic separation, leading to an inaccurate assessment of purity.
Caption: The reversible hydrolysis of a pinacolboronate ester to its boronic acid.
Q1: I'm seeing a growing peak that corresponds to my boronic acid impurity over time. How can I be sure if the hydrolysis is happening in my sample vial or on the HPLC column?
A1: This is the most critical question to answer first. Differentiating between pre-column and on-column degradation is essential for effective troubleshooting.
-
Causality: Hydrolysis requires a nucleophile, typically water.[6] This can come from your sample diluent (pre-column) or be catalyzed by the stationary phase itself (on-column), particularly the free silanol groups on silica-based columns.[6][7]
-
Troubleshooting Protocol: The "Zero-Timepoint" Injection
-
Prepare your sample fresh in a recommended aprotic diluent (see Q2).
-
Immediately inject the sample onto the HPLC system. This is your t=0 chromatogram.
-
Let the same vial sit in the autosampler at its set temperature (e.g., 25°C or 4°C) for several hours (e.g., 8-24 hours).
-
Re-inject from the same vial.
-
Analysis:
-
If the boronic acid peak area is significantly larger in the later injection compared to the t=0 injection, you have a pre-column stability issue in your sample diluent.
-
If the boronic acid peak is present at a consistent (but potentially incorrect) level in both injections, the degradation is likely happening rapidly on the column .[2]
-
-
Q2: My ester is clearly degrading in the vial before injection. What is the best way to prepare my samples?
A2: Sample preparation is your first line of defense. The choice of diluent is paramount.
-
Causality: Protic solvents like water and methanol can directly participate in the hydrolysis reaction.[2][3] Aprotic solvents lack the acidic proton to facilitate this reaction, thus preserving the ester's integrity.
-
Validated Protocol: Aprotic Diluent Selection
-
Primary Choice: Use 100% Acetonitrile (ACN) as your sample diluent.[3][7] It is aprotic and fully compatible with reversed-phase mobile phases.
-
Alternative: Tetrahydrofuran (THF) is also an excellent aprotic choice, though care must be taken with certain HPLC components like PEEK tubing.[3][8]
-
Avoid: Do NOT use diluents containing water (e.g., ACN/Water mixtures) or methanol for sample preparation.[2]
-
Best Practices:
-
Keep the autosampler temperature low (e.g., 4°C) to slow any potential degradation.
-
Analyze samples as soon as possible after preparation.
-
-
Q3: I've confirmed my sample is stable in ACN, but I still see a significant boronic acid peak. How do I prevent on-column degradation?
A3: On-column degradation is directly related to the stationary phase and mobile phase conditions. The key is to create an environment that is less conducive to hydrolysis.
-
Causality: The free silanol groups (Si-OH) on the surface of traditional silica-based C18 columns are acidic and act as nucleophiles, catalyzing the hydrolysis of the ester as it passes through the column.[6] Mobile phase additives like formic acid can exacerbate this effect.[2][7]
-
Strategy 1: Use a Low-Silanol Column
-
Columns with advanced end-capping or hybrid particle technology have fewer and less accessible silanol groups. This "low nucleophile environment" is ideal for analyzing pinacolboronate esters.[6][9]
-
Recommended Columns: A Waters XTerra MS C18 column has been shown to be particularly effective at minimizing on-column hydrolysis.[2][6][7][10] Columns with Waters MaxPeak™ Premier technology are also designed to reduce interactions with metal-sensitive analytes, which can be beneficial.[11]
-
-
Strategy 2: Modify the Mobile Phase
-
Avoid Acid: Do not use acidic modifiers like formic or acetic acid, especially with standard silica columns, as this increases the rate of hydrolysis.[2] A mobile phase of just Water/ACN is often sufficient with a low-silanol column.[7]
-
Consider High pH: For particularly reactive esters (e.g., those with electron-withdrawing groups), a high pH mobile phase (e.g., pH 10-12.4) can be effective.[1][9] At high pH, the boronic acid becomes charged, which can improve its retention and separation, while the high concentration of hydroxide can surprisingly stabilize certain esters. This often requires a pH-stable column.
-
-
Strategy 3: Switch to an Alternative Chromatographic Mode
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This is an excellent alternative. HILIC uses a high concentration of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis.[4][9] It also provides good retention for both the relatively nonpolar ester and the very polar boronic acid, making it a powerful tool for purity analysis.[4]
-
Part 2: Method Development and Optimization
Developing a robust method from scratch requires a systematic approach.
Q4: Where do I start when developing a new HPLC method for a pinacolboronate ester?
A4: A structured screening approach will save time and lead to a more robust method. The primary goal is to achieve a baseline separation between the pinacolboronate ester, its corresponding boronic acid, and any process-related impurities.
| Parameter | Recommendation 1 (Reversed-Phase) | Recommendation 2 (HILIC) | Rationale |
| Sample Diluent | 100% Acetonitrile | 100% Acetonitrile | Minimizes pre-injection hydrolysis.[3] |
| Column | Waters XTerra MS C18 (or similar low-silanol column) | Waters ACQUITY UPLC BEH Amide or ZIC-cHILIC | RP: Minimizes on-column hydrolysis.[6] HILIC: High organic phase prevents hydrolysis and retains polar analytes.[4] |
| Mobile Phase A | Water (HPLC Grade) | 95:5 ACN:Water with 10 mM Ammonium Acetate | Standard aqueous phase for RP. Buffered high-organic phase for HILIC. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | 50:50 ACN:Water with 10 mM Ammonium Acetate | Standard organic phase for RP. Buffered low-organic phase for HILIC. |
| pH Modifier | None (initially) | None (use buffer) | Avoid acid in RP to prevent hydrolysis.[2] Buffer is standard for HILIC. |
| Detector | UV/PDA (e.g., 220 nm or λmax of analyte) | UV/PDA, ELSD, or MS | Select wavelength for best response. HILIC is MS-compatible.[4] |
| Column Temp. | 30-35 °C | 30-35 °C | Temperature has a minor effect on hydrolysis but can improve peak shape.[2][7] |
| Initial Gradient | Start at 80-95% A, gradient to 95% B over 10-15 min | Start at 95-99% A, gradient to 50% B over 10-15 min | A standard scouting gradient to survey the separation space. |
Q5: My boronic acid peak is eluting in the void volume in reversed-phase. How can I get it to retain?
A5: This is a common problem as many boronic acids are highly polar and have little interaction with a C18 stationary phase.
-
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. Polar molecules that are highly soluble in the aqueous mobile phase will pass through the column with little retention.
-
Solutions:
-
High pH Mobile Phase: As mentioned in A3, increasing the mobile phase pH to ~10 will deprotonate the boronic acid, giving it a negative charge. This can increase its interaction with the stationary phase and improve retention, though an ion-pairing agent may sometimes be needed.[1][11]
-
HILIC: This is the most direct solution. HILIC is designed to retain polar compounds. The boronic acid will have strong interactions with the polar stationary phase and will be well-retained.[4]
-
Boronate Affinity Chromatography: This is a specialized technique where the stationary phase contains a diol moiety that reversibly binds to boronic acids, providing very specific retention. While powerful, it is less common for general purity analysis.
-
Part 3: Peak Shape and Resolution Problems
Q6: My pinacolboronate ester peak is tailing badly. What's causing this?
A6: Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase.
-
Causality: For boronic esters, the most likely cause is interaction between the Lewis acidic boron atom and residual silanol groups on the column packing material.[3] Even on well-end-capped columns, some silanols remain and can cause tailing for sensitive compounds.
-
Solutions:
-
Use a Superior Column: This is the most effective solution. A column with extremely low silanol activity (like the recommended XTerra MS C18) or a column with technology designed to shield analytes from surface interactions (like Waters MaxPeak Premier columns) will significantly reduce these secondary interactions.[6][11]
-
Change Organic Modifier: Sometimes switching from methanol to acetonitrile (or vice-versa) can alter the interactions and improve peak shape.[12]
-
Check for Overload: Injecting too much sample mass onto the column can cause peak fronting or tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.
-
References
- Vertex AI Search, based on ResearchGate.
- Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.
- Vertex AI Search, based on ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- Ng, T., et al. (2012).
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Vertex AI Search, based on ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- Vertex AI Search, based on Bohrium. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- Vertex AI Search. HPLC solvents and mobile phase additives.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Trinity Biotech.
- ChemRxiv. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry.
- SIELC Technologies. Separation of Boric acid, triphenyl ester on Newcrom R1 HPLC column.
- ResearchGate.
- Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- De Muynck, C., et al. (2006). Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose.
- Forst, M.B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
- Vertex AI Search. HPLC Troubleshooting Guide.
Sources
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 11. waters.com [waters.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Impact of base and solvent choice on Chromone-6-boronic acid pinacol ester stability
Welcome to the technical support resource for Chromone-6-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile reagent. Below, you will find a series of frequently asked questions and troubleshooting guides rooted in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing signs of degradation during my Suzuki-Miyaura coupling reaction when using a strong base like sodium hydroxide. What is happening?
A1: The primary cause of degradation is likely the hydrolysis of the pinacol ester back to the boronic acid, followed by protodeboronation of the C-B bond, especially under harsh basic conditions. Chromone systems, being electron-deficient, can be sensitive to strong nucleophiles. The hydroxide ion can attack the boron atom, initiating these degradation pathways. The mechanism involves the formation of a boronate species, which can then be cleaved from the aromatic ring.
Troubleshooting Steps:
-
Switch to a Milder Base: Opt for bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These provide sufficient basicity for the catalytic cycle without promoting significant ester hydrolysis or protodeboronation.
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Water will facilitate the hydrolysis of the boronic ester.
-
Limit Reaction Time and Temperature: Prolonged exposure to basic conditions, even with milder bases, can lead to degradation. Monitor the reaction progress closely and work it up as soon as it is complete.
Q2: I am observing poor solubility of my this compound in common solvents like toluene for a cross-coupling reaction. Which solvent system is recommended?
A2: this compound has moderate polarity. While toluene is a common solvent for Suzuki-Miyaura reactions, a single non-polar solvent may not be sufficient for this substrate. A mixture of solvents is often more effective.
Recommended Solvent Systems:
-
Toluene/Ethanol or Toluene/Isopropanol: A popular choice where the alcohol improves the solubility of the boronic ester and the base.
-
Dioxane/Water: A common and effective mixture, but be mindful of the potential for hydrolysis as mentioned in Q1. Use a mild base and monitor the reaction carefully.
-
Tetrahydrofuran (THF): Can be a good choice, often used with an aqueous base solution.
Experimental Tip: Perform small-scale solubility tests with your specific reaction concentration before committing to a large-scale reaction.
Q3: Can I store a solution of this compound in a protic solvent like methanol for an extended period?
A3: It is highly discouraged. Storing boronic acid pinacol esters, especially those with electron-withdrawing groups like a chromone, in protic solvents can lead to transesterification or hydrolysis. Over time, the pinacol group can be exchanged with the solvent molecule (e.g., methanol), or if water is present, it can hydrolyze to the boronic acid. This will affect the stoichiometry and outcome of your subsequent reactions.
Best Practices for Storage:
-
Solid Form: Store the compound as a dry solid in a desiccator at low temperature (2-8 °C).
-
Aprotic Solvent Solutions: If a stock solution is necessary, prepare it in an anhydrous aprotic solvent like THF or dioxane and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperature for short periods.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Degradation of Boronic Ester | Use a milder base (e.g., K₂CO₃, K₃PO₄). Ensure anhydrous conditions. | Strong bases and water can lead to hydrolysis and protodeboronation of the boronic ester, reducing the amount of active reagent. |
| Poor Catalyst Activity | Screen different palladium catalysts and ligands. Ensure the catalyst is not deactivated. | The choice of catalyst and ligand is crucial for efficient transmetalation and reductive elimination steps in the catalytic cycle. |
| Suboptimal Solvent Choice | Use a solvent mixture (e.g., toluene/ethanol, dioxane/water) to ensure all components are in solution. | Proper solvation is necessary for the reaction to proceed efficiently. Poor solubility can lead to a heterogeneous reaction mixture and low yields. |
Issue 2: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Oxidative Homocoupling | Thoroughly degas the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). | Oxygen can promote the oxidative homocoupling of the boronic ester, leading to the formation of a bichromone byproduct. |
| Excessive Base | Use the stoichiometric amount of base required for the reaction. | A large excess of base can sometimes promote side reactions, including homocoupling. |
Experimental Protocols
Protocol 1: Stability Test of this compound
This protocol allows for the assessment of the stability of the title compound under different basic conditions.
Materials:
-
This compound
-
Selected bases (e.g., K₂CO₃, NaOH)
-
Selected solvent (e.g., Dioxane/Water 4:1)
-
Internal standard (e.g., Dodecane)
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare stock solutions of this compound and the internal standard in the chosen solvent.
-
In separate vials, add the boronic ester solution and the internal standard.
-
To each vial, add a different base (e.g., 2 equivalents of K₂CO₃ in one, 2 equivalents of NaOH in another).
-
Stir the solutions at a controlled temperature (e.g., 80 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each vial, quench with a dilute acid solution (e.g., 1M HCl), and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by HPLC or GC-MS to determine the remaining percentage of the starting material relative to the internal standard.
Visual Diagrams
Caption: Key degradation pathways for this compound.
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
References
-
Title: Kinetics and Mechanisms of Boronic Acid and Ester Hydrolysis Source: American Chemical Society URL: [Link]
-
Title: Base-Dependent Divergent Reactivity of Boronic Acids: A Route to C-N and C-O Bonds Source: Organic Letters URL: [Link]
-
Title: A Simple and Practical Protocol for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Role of Oxygen in the Suzuki-Miyaura Reaction Source: Chemistry – A European Journal URL: [Link]
Deprotection methods for pinacol boronate esters to yield boronic acids
Technical Support Center: Deprotection of Pinacol Boronate Esters
Welcome to the technical support center for the deprotection of pinacol boronate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the conversion of pinacol boronate esters to their corresponding boronic acids. As boronic acids are crucial intermediates in a vast array of chemical transformations, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, mastering their synthesis and handling is paramount.[1][2] This resource is structured to address common challenges and provide practical, field-proven solutions.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of pinacol boronate esters. Each problem is followed by potential causes and actionable solutions.
Issue 1: Incomplete or No Reaction
You've followed a standard deprotection protocol, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
Potential Cause A: Insufficiently Hydrolytic Conditions. Pinacol boronate esters are known for their stability, which makes them excellent for purification and storage but can also render them resistant to deprotection.[3][4] Direct hydrolysis often requires forcing conditions, such as strong acids and heat, which may not be suitable for all substrates.[3]
-
Solution 1: Increase Acidity/Basicity and/or Temperature. For acid-catalyzed hydrolysis, consider switching to a stronger acid (e.g., from 1M HCl to trifluoroacetic acid) or increasing the reaction temperature. However, be mindful of the stability of your desired boronic acid and other functional groups in your molecule.[2]
-
Solution 2: Employ a More Reactive Deprotection Method. If simple hydrolysis is ineffective, consider alternative methods such as transesterification or conversion to a trifluoroborate intermediate.[1][2][3]
-
-
Potential Cause B: Biphasic System with Poor Mass Transfer. Many deprotection protocols utilize a biphasic system (e.g., ether and aqueous acid). If agitation is insufficient, the reaction can be slow or incomplete due to poor mixing of the reactants.
-
Solution: Enhance Mixing. Increase the stirring rate to ensure efficient mixing of the two phases. In some cases, the use of a phase-transfer catalyst may be beneficial, although this is less common for this specific transformation.
-
-
Potential Cause C: Steric Hindrance. Highly substituted or sterically hindered pinacol boronate esters can be particularly challenging to deprotect due to the difficulty of nucleophilic attack at the boron center.[5]
Issue 2: Low Yield of Boronic Acid and/or Product Decomposition
The deprotection reaction appears to proceed, but the isolated yield of the desired boronic acid is low, or you observe significant formation of byproducts.
-
Potential Cause A: Instability of the Boronic Acid. Boronic acids are susceptible to various decomposition pathways, including protodeboronation (loss of the boronic acid group), oxidation, and the formation of cyclic trimeric anhydrides (boroxines).[6][7] This instability is often exacerbated by the reaction or workup conditions.[6][7]
-
Solution 1: Minimize Exposure to Harsh Conditions. Use the mildest effective deprotection conditions and minimize the reaction time. During workup, avoid prolonged exposure to strong acids or bases and high temperatures.
-
Solution 2: In Situ Trapping of the Boronic Acid. If the boronic acid is known to be unstable, it can be "trapped" in situ as a more stable derivative. For example, after deprotection, the crude boronic acid can be immediately converted to a trifluoroborate salt or another stable boronate ester.[1]
-
Solution 3: Careful Workup and Purification. After the reaction, quickly neutralize the mixture and extract the boronic acid into an organic solvent. When purifying by column chromatography, some sources suggest using silica gel that has been treated with boric acid to improve the stability of the boronic acid on the column.[3] Recrystallization is often a preferred method for purifying boronic acids to avoid decomposition on silica gel.[8]
-
-
Potential Cause B: Trimerization to Boroxines. Boronic acids can readily dehydrate to form boroxines, which can complicate purification and characterization.[3][9]
-
Solution: Controlled Hydration/Dehydration. Boroxine formation is an equilibrium process. While challenging to completely avoid, careful control of water content during workup and storage can minimize their formation. In some cases, dissolving the crude product in a solvent system containing a small amount of water can help to hydrolyze the boroxine back to the boronic acid before final isolation.
-
Issue 3: Difficulty in Purification
You've successfully deprotected the pinacol boronate ester, but isolating the pure boronic acid is proving to be a challenge.
-
Potential Cause A: Co-elution with Pinacol. The pinacol byproduct can be difficult to separate from the desired boronic acid, especially if the boronic acid is of similar polarity.
-
Solution 1: Oxidative Workup. Treat the reaction mixture with sodium periodate, which cleaves the pinacol to acetone and can be easily removed.[1][2]
-
Solution 2: Transesterification with a Scavenger. Employ a transesterification method where the pinacol is transferred to a scavenger, such as a polystyrene-boronic acid resin or another boronic acid that forms a readily separable ester.[10]
-
Solution 3: Aqueous Extraction. The water solubility of pinacol can be exploited. Multiple extractions with water or a slightly basic aqueous solution can help to remove the pinacol.
-
-
Potential Cause B: Streaking on Silica Gel Chromatography. Boronic acids are known to interact strongly with the silanol groups on silica gel, leading to significant tailing and poor separation during column chromatography.[11][8]
-
Solution 1: Alternative Purification Methods. Prioritize recrystallization or trituration for purification.[8]
-
Solution 2: Modified Silica Gel. If chromatography is necessary, consider using a less acidic stationary phase or modifying the silica gel by pre-treating it with a small amount of acid or base in the eluent.[8]
-
Solution 3: Derivatization for Purification. Convert the crude boronic acid to a more stable and less polar derivative, such as a different boronate ester, for purification. This purified ester can then be deprotected in a subsequent step.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which deprotection method should I choose for my specific substrate?
The choice of deprotection method depends heavily on the stability of your substrate and the desired boronic acid. The following flowchart provides a general decision-making framework:
Caption: Decision tree for selecting a pinacol boronate ester deprotection method.
Q2: How can I monitor the progress of my deprotection reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Boronic acids often have a different Rf value than their pinacol esters. However, be aware that boronic acids can streak on silica TLC plates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction, as it provides both retention time and mass information, confirming the conversion of the starting material to the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet for the methyl groups of the pinacol ester (around 1.3 ppm). ¹¹B NMR is also highly informative, with boronic acids appearing at a different chemical shift than boronate esters.
Q3: My boronic acid is an oil and difficult to handle. What can I do?
While many boronic acids are crystalline solids, some are oils or low-melting solids. If your boronic acid is difficult to handle, consider converting it to a stable, solid derivative for storage and handling. Common options include:
-
Potassium Trifluoroborate Salts: These are often highly crystalline and stable solids.[12][13]
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable and can be easily handled and stored.[7]
Q4: Can I use my pinacol boronate ester directly in my subsequent reaction?
In many cases, yes. Pinacol boronate esters are often used directly in Suzuki-Miyaura cross-coupling reactions, as they can hydrolyze in situ to the active boronic acid under the reaction conditions.[6] However, for other reactions, such as certain copper-catalyzed couplings, the free boronic acid is required for efficient reaction. It is essential to consult the literature for the specific reaction you are performing.
Section 3: Key Deprotection Protocols
Here are detailed, step-by-step protocols for three common deprotection methods.
Protocol 1: Acidic Hydrolysis
This method is straightforward but may not be suitable for acid-sensitive substrates.
-
Dissolve the pinacol boronate ester (1.0 equiv) in a suitable organic solvent (e.g., diethyl ether, dichloromethane, or tetrahydrofuran).
-
Add an aqueous solution of a strong acid (e.g., 1-2 M HCl). A biphasic system is commonly used.
-
Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude boronic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Transesterification with Diethanolamine followed by Hydrolysis
This two-step method is often milder and can be effective for stubborn deprotections.[1][2][14]
-
Step A: Formation of the Diethanolamine Adduct
-
Dissolve the pinacol boronate ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution. A white precipitate of the diethanolamine adduct should form.[1][2]
-
Stir the mixture at room temperature until the starting material is consumed (typically 30-60 minutes).
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the solid adduct.
-
-
Step B: Hydrolysis of the Diethanolamine Adduct
-
Suspend the diethanolamine adduct in a biphasic mixture of diethyl ether and 0.1 M HCl.
-
Stir vigorously at room temperature for 20-30 minutes.[1]
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the boronic acid.
-
Protocol 3: Conversion to Potassium Trifluoroborate followed by Hydrolysis
This method provides a stable, crystalline intermediate, which can be advantageous for purification and storage.[13]
-
Step A: Formation of the Potassium Trifluoroborate Salt
-
Dissolve the pinacol boronate ester (1.0 equiv) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (excess).
-
Stir the mixture at room temperature. A precipitate of the potassium trifluoroborate salt will form.
-
Collect the solid by filtration, wash with cold methanol and then diethyl ether.
-
Dry the potassium trifluoroborate salt.
-
-
Step B: Hydrolysis of the Potassium Trifluoroborate Salt
-
Suspend the potassium trifluoroborate salt in a mixture of silica gel and a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Stir the slurry at room temperature. The hydrolysis can also be facilitated by the addition of an acid scavenger like trimethylsilyl chloride (TMSCl).[12][15]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the silica gel and inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the boronic acid.
-
Section 4: Comparative Data
The following table summarizes the key features of the different deprotection methods to aid in your selection process.
| Method | Typical Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | HCl, H₂SO₄, or TFA in a biphasic system, RT to reflux | Simple, inexpensive reagents. | Can be harsh, not suitable for acid-sensitive substrates, potential for protodeboronation. |
| Transesterification with Diethanolamine | Diethanolamine in ether, then mild acid | Mild conditions, often high-yielding, adduct is easily isolated.[1][2] | Two-step process, may not work for all substrates. |
| Transesterification with Polystyrene-Boronic Acid | Polystyrene-boronic acid resin, acidic acetonitrile | Byproducts are easily removed by filtration.[10] | Requires a specialized resin, can be slow. |
| Conversion to Trifluoroborate | KHF₂, then silica gel or TMSCl | Forms a stable, crystalline intermediate, good for purification and storage.[13] | Two-step process, use of fluoride salts. |
| Oxidative Cleavage of Pinacol | NaIO₄ in a biphasic system | Effectively removes the pinacol byproduct.[1][2] | Reagent can be oxidizing towards other functional groups. |
Section 5: Visualizing the Workflow
The general workflow for the deprotection of pinacol boronate esters and subsequent purification can be visualized as follows:
Caption: General workflow for pinacol boronate ester deprotection and purification.
References
- General procedure for hydrolysis of pinacol boronic esters. The Royal Society of Chemistry.
- Protecting Groups for Boronic Acids.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
- How to purify boronic acids/boronate esters?.
- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi
- A Method for the Deprotection of Alkylpinacolyl Boron
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid.
- Purific
- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters.
- Boronic acid pinacol ester deprotection. Reddit.
- A method for the deprotection of alkylpinacolyl boron
- Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates.
- Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Deprotection of pinacolyl boronate esters by transesterification with polystyrene–boronic acid. ElectronicsAndBooks.
- Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
- Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities.
- Boronic acid. Wikipedia.
- Removal of boronic acid protecting groups by transesterification.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Macrocycle synthesis by trimerization of boronic acids around a hexaol template, and recognition of polyols by resulting macrocyclic oligoboronic acids. PubMed.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Analytical techniques for monitoring the degrad
- Can I remove boronic acid using Work up process?.
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- 15. reddit.com [reddit.com]
Validation & Comparative
A Head-to-Head Comparison: The Reactivity of Chromone-6-boronic Acid Pinacol Ester Versus Its Free Boronic Acid in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] The choice of the organoboron reagent is a critical decision that can significantly impact reaction efficiency, yield, and overall practicality. This guide provides an in-depth, objective comparison of two key reagents: Chromone-6-boronic acid and its corresponding pinacol ester, focusing on their reactivity, stability, and practical application in Suzuki-Miyaura coupling.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the decision between using a free boronic acid and its pinacol ester lies a fundamental trade-off between reactivity and stability.[2] Generally, free boronic acids are more reactive and can lead to faster reaction times.[2][3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2] However, this comes at the cost of reduced stability. Boronic acids, particularly heteroaryl derivatives, can be susceptible to decomposition pathways like protodeboronation and oxidation, which can negatively impact their shelf-life and reaction yields.[2][4]
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[2][5] The pinacol group protects the boron atom, making the molecule less prone to degradation.[5] This translates to a longer shelf life, easier handling, and often the ability to purify the reagent via standard column chromatography.[5] This stability makes them particularly well-suited for multi-step syntheses where the boronic acid moiety needs to endure various reaction conditions. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.
Structural and Property Comparison
| Feature | Chromone-6-boronic Acid | Chromone-6-boronic acid pinacol ester |
| Chemical Structure | ![]() | ![]() |
| Stability | Lower; susceptible to dehydration to form boroxines, protodeboronation, and oxidation.[2][4] | High; the pinacol group protects the boron atom, leading to a longer shelf-life and easier handling.[5] |
| Reactivity in Suzuki Coupling | Generally higher, often leading to faster reaction times.[2][3] | Generally lower, may require more forcing conditions (higher temperature, longer reaction time) to achieve comparable yields. |
| Solubility | Generally more polar. | Generally less polar, more soluble in common organic solvents. |
| Purification | Can be challenging due to instability. | Often a crystalline solid that can be purified by column chromatography.[5] |
| Handling | More sensitive to air and moisture.[5] | Less sensitive to air and moisture, making it easier to handle and weigh.[5] |
Mechanistic Considerations in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The nature of the boron-containing reagent directly influences the critical transmetalation step.
For the free boronic acid, the reaction with a base (e.g., hydroxide, carbonate) forms a more nucleophilic "ate" complex, which then readily undergoes transmetalation with the palladium(II) center. In the case of the pinacol ester, two primary pathways are considered:
-
In situ Hydrolysis: Under the aqueous basic conditions often employed in Suzuki couplings, the pinacol ester can hydrolyze to the more reactive free boronic acid, which then enters the catalytic cycle.
-
Direct Transmetalation: There is evidence to suggest that boronic esters can undergo direct transmetalation without prior hydrolysis, although this is often slower than with the corresponding boronic acid.
The choice of base and solvent system can significantly influence which pathway is favored and the overall reaction efficiency.
Experimental Protocols: A Representative Comparison
Protocol 1: Suzuki-Miyaura Coupling of Chromone-6-boronic acid with an Aryl Bromide
This protocol is optimized for the more reactive, but less stable, free boronic acid. Milder conditions are often sufficient.
Workflow Diagram:
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask, add Chromone-6-boronic acid (1.0 equiv.), the aryl bromide (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol employs slightly more forcing conditions to compensate for the lower reactivity of the pinacol ester.
Workflow Diagram:
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and a stronger base such as K₃PO₄ (3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Sparge the mixture with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and a suitable ligand, for example, Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%).
-
Reaction: Heat the reaction mixture to a higher temperature, typically 100-110 °C, and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice between Chromone-6-boronic acid and its pinacol ester is contingent upon the specific requirements of the synthetic route.
-
For rapid, small-scale syntheses where the boronic acid can be used shortly after preparation or purchase, the free boronic acid is often the reagent of choice due to its higher reactivity. This can lead to shorter reaction times and potentially lower catalyst loadings.
-
For multi-step syntheses, library synthesis, or when long-term storage is required, the pinacol ester is the superior option due to its enhanced stability. While it may necessitate more forcing reaction conditions, the reliability and ease of handling often outweigh the potential for slightly lower reactivity. The pinacol ester is also advantageous when working with sensitive substrates that may not tolerate the harsher conditions sometimes associated with the decomposition of free boronic acids.
Ultimately, the optimal choice will depend on a careful consideration of the reaction scale, the stability of other functional groups in the molecule, and the desired timeline for the synthesis.
References
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). BenchChem.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Comparison of reactivity of different boron reagents. (n.d.).
- Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” prec
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Havelková, M., Dvořák, D., & Hocek, M. (2001).
- ChemInform Abstract: Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling. (2010).
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
- Thomas, S. P., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2116-2127.
- Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(7), 1279-1294.
- Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Polášek, J. (2015). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce [tetramethyl-1,3,2-dioxaborolane and its cross-coupling reactions]. Masaryk University.
- Which conditions are favorable for the efficient Suzuki coupling? (2014).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. (n.d.).
- Selič, L., & Stanovnik, B. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565.
- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). ScienceDirect.
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
- Organometallic cross-coupling reactions. (n.d.).
- Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. (2020). Tokyo University of Science.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
- Li, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13875-13884.
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Chromone-6-boronic acid pinacol ester vs. other heterocyclic boronic esters in Suzuki coupling
An In-Depth Comparative Guide to Heterocyclic Boronic Esters in Suzuki-Miyaura Coupling: The Case of Chromone-6-Boronic Acid Pinacol Ester
For researchers at the forefront of organic synthesis and drug discovery, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its power lies in its functional group tolerance and its ability to unite complex molecular fragments, with heterocyclic boronic acids and their esters serving as critical building blocks for introducing heteroaromatic moieties into target structures.[3]
This guide provides a detailed comparison of this compound against other common classes of heterocyclic boronic esters in the context of the Suzuki-Miyaura coupling. We will delve into the mechanistic nuances, explore the critical trade-off between reactivity and stability, and provide field-proven insights to guide your experimental design.
The Suzuki-Miyaura Catalytic Cycle: The Engine of C-C Bond Formation
The efficacy of any boronic ester is dictated by its performance within the palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing reactions. The cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[1]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. This step requires activation by a base to form a more nucleophilic "ate" complex.[4] The nature of the boronic ester directly influences the rate and efficiency of this transfer.[5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic Acids vs. Pinacol Esters: A Fundamental Trade-Off
The choice between a boronic acid and its pinacol ester derivative represents a classic stability-versus-reactivity dilemma.[7]
-
Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times. This is often attributed to their Lewis acidity, which facilitates the transmetalation step.[7] However, they are often less stable, being susceptible to decomposition pathways like protodeboronation (cleavage of the C-B bond), which can lower yields and complicate storage.[2][7]
-
Boronic Esters (Pinacol): Offer significantly enhanced stability.[7][8][9] They are typically crystalline solids that are easier to handle, purify by chromatography, and store for long periods.[7][8] This robustness makes them highly reliable reagents, especially for complex, multi-step syntheses, though they are generally less reactive than the corresponding free acids.[8][10]
Caption: The stability vs. reactivity trade-off between boronic acids and esters.
Comparative Analysis of Heterocyclic Boronic Esters
The electronic nature of the heterocyclic ring profoundly impacts reactivity in Suzuki coupling.[3] this compound, with its unique benzo-γ-pyrone structure, presents an interesting case when compared to more common heterocyclic systems.
This compound
The chromone core contains an electron-withdrawing α,β-unsaturated ketone moiety. This electronic feature can influence the nucleophilicity of the boronic ester, potentially slowing the transmetalation step compared to electron-rich heterocycles. However, its key advantage lies in the stability conferred by the pinacol ester group, making it a reliable and storable building block for introducing the valuable chromone scaffold, which is prevalent in bioactive molecules.
π-Rich Heterocycles (e.g., Thiophene and Furan Esters)
-
Reactivity: These are generally highly reactive substrates.[3] The electron-rich nature of the ring facilitates the transmetalation step. The presence of the heteroatom (sulfur or oxygen) alpha to the boronic ester functionality has been shown to be beneficial for reactivity.[10][11]
-
Challenges: Their high reactivity is coupled with a greater susceptibility to decomposition, particularly protodeboronation at elevated temperatures.[3][12] This instability can make achieving reproducible high yields challenging.
π-Deficient Heterocycles (e.g., Pyridine and Quinoline Esters)
-
Reactivity: These are often challenging coupling partners.[3] The electron-withdrawing character of the ring slows down the transmetalation step.[3]
-
Challenges: The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to deactivation.[3] This is particularly problematic for 2-pyridyl boronic esters (the "2-pyridyl problem"), which are notoriously unstable and unreactive.[3][13] Consequently, 3- and 4-pyridyl isomers are generally more stable and provide better yields.[3] To overcome these issues, specialized conditions or more stable boronate derivatives (e.g., MIDA or N,N-diethanolamine esters) are often required.[13][14]
Data Presentation: At-a-Glance Comparison
The following table summarizes the general performance characteristics of different heterocyclic boronic ester classes in Suzuki-Miyaura coupling. Yields are representative and highly dependent on the specific substrates, catalyst, and conditions used.
| Heterocycle Class | Boronic Ester Example | Relative Reactivity | Stability Profile | Common Challenges & Considerations | Representative Yield Range |
| Oxygen Heterocycle | This compound | Moderate | High (as pinacol ester) | Electron-withdrawing nature may require more forcing conditions. | Good to Excellent |
| π-Rich (Thiophene) | 2-Thiopheneboronic acid pinacol ester | High | Moderate to Low | Prone to protodeboronation at high temperatures.[12] | Good to Excellent[11] |
| π-Rich (Furan) | 2-Furanboronic acid pinacol ester | High | Moderate to Low | Susceptible to decomposition. | Good to Excellent[10] |
| π-Deficient (Pyridine) | 3-Pyridylboronic acid pinacol ester | Moderate | Moderate to High | Potential for catalyst inhibition by nitrogen lone pair.[3] | Modest to Good[10] |
| π-Deficient (Pyridine) | 2-Pyridylboronic acid pinacol ester | Low | Low | Significant instability and catalyst inhibition (2-pyridyl problem).[3] | Low to Modest[14] |
| π-Deficient (Quinoline) | Quinoline-8-boronic acid pinacol ester | Moderate | High (as pinacol ester) | Stable and effective intermediate for complex derivatives.[15] | Good to Excellent |
Experimental Protocols: A Representative Workflow
This protocol provides a generalized starting point for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the heterocyclic boronic acid pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand.
-
Solvent and Degassing: Add the solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
This compound stands as a robust and valuable reagent for introducing the chromone scaffold into complex molecules via Suzuki-Miyaura coupling. Its performance is characterized by the high stability conferred by the pinacol protecting group, which mitigates the risk of decomposition common to many free heteroaryl boronic acids.
While it may be less reactive than π-rich systems like thiophene or furan boronic esters, it avoids their inherent instability. Compared to π-deficient heterocycles like pyridine, it does not suffer from the severe catalyst inhibition associated with the 2-pyridyl position. The choice of boronic ester ultimately depends on the specific target molecule and the desired balance between reactivity and stability. For applications demanding reliability, ease of handling, and access to the privileged chromone structure, this compound is an excellent and highly recommended choice for the synthetic chemist's toolbox.
References
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate.
- Quinoline-8-boronic acid pinacol ester. MySkinRecipes.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate.
- Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol... ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Suzuki reaction. Wikipedia.
- Recent progress in the synthesis of pyridinylboronic acids and esters. arkat usa.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.
- Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
- Optimum conditions for the Suzuki–Miyaura coupling reactiona. ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed.
- Suzuki Coupling. Organic Chemistry Portal.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem.
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A Comparative Guide to the Kinetic Studies of the Transmetalation Step: Chromone-6-boronic acid pinacol ester
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its reliability and functional group tolerance have cemented its role in the synthesis of pharmaceuticals and fine chemicals.[2][3] The efficiency of this reaction often hinges on its rate-determining step, the transmetalation, where the organic moiety is transferred from the boron reagent to the palladium catalyst.[4] A thorough understanding of the kinetics of this step is paramount for reaction optimization, catalyst selection, and process scale-up.[5]
This guide provides an in-depth analysis of the kinetic studies of the transmetalation step, focusing on Chromone-6-boronic acid pinacol ester, a heterocyclic building block of significant interest in medicinal chemistry. We will objectively compare common kinetic analysis methodologies, evaluate the performance of the pinacol ester against its parent boronic acid, and provide the causal logic behind experimental design, grounded in authoritative mechanistic insights.
The Heart of the Matter: The Transmetalation Step
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][6] While seemingly straightforward, the transmetalation step is mechanistically nuanced. For decades, a central debate has revolved around the nature of the active boron species and the palladium complex.[7][8] Two primary pathways are often considered[4][7]:
-
The Boronate Pathway (Path A): The base activates the organoboron species to form a more nucleophilic "ate" complex (e.g., a trihydroxyborate), which then reacts with the arylpalladium(II) halide complex.[7]
-
The Neutral Pathway (Path B): The base reacts with the arylpalladium(II) halide to form a more reactive arylpalladium(II) hydroxo complex, which then undergoes transmetalation with the neutral boronic acid or ester.[7]
Stoichiometric and kinetic studies have provided compelling evidence that for many systems, particularly those using weak bases and aqueous solvents, the reaction between an arylpalladium hydroxo complex and the neutral boronic acid (Path B) is the dominant and kinetically favored pathway.[4][7] Crucially, recent investigations have confirmed that boronic esters can and do transmetalate directly without prior hydrolysis, and the choice of the ester group can significantly enhance reaction rates compared to the parent boronic acid.[3][8]
Why this compound?
The chromone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The corresponding boronic acid and its esters are therefore valuable building blocks. The choice of the pinacol ester over the free boronic acid is a classic example of the reactivity-stability trade-off that chemists must navigate.[9]
-
Enhanced Stability: Boronic acid pinacol esters are significantly more stable towards air and moisture compared to their free boronic acid counterparts.[10] They are less prone to decomposition pathways like protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry and shelf-life.[9][11] This stability makes them easier to handle, purify by chromatography, and store for extended periods.[9][10]
-
Reactivity: While more stable, the trade-off is often a perceived lower reaction rate.[9] However, this is not a universal rule. As we will discuss, kinetic studies reveal that certain boronic esters can exhibit significantly enhanced transmetalation rates.[3][8] Understanding these kinetics is key to unlocking their full synthetic potential.
Comparative Methodologies for Kinetic Analysis
To accurately assess the performance of this compound, robust kinetic methodologies are required. The primary objective is to measure the rate of conversion of the arylpalladium(II) precursor to the cross-coupled product under controlled conditions.
Method 1: In-situ NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring.[5][12] By acquiring spectra at regular intervals, one can directly observe the decay of starting materials and the formation of products.
Experimental Protocol: Kinetic Analysis of Transmetalation via NMR Spectroscopy
This generalized protocol is based on methodologies for studying reactions between arylpalladium(II) complexes and organoboron reagents.[7][12][13]
-
Objective: To determine the observed rate constant (k_obs) for the transmetalation and subsequent reductive elimination by monitoring the concentration of a key species over time.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a variable temperature probe.
-
Materials:
-
Arylpalladium(II) hydroxo complex precursor (e.g., [(IPr)Pd(Ar)(OH)]₂)
-
This compound
-
Anhydrous, deuterated solvent (e.g., THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
-
Procedure:
-
Preparation: In an inert atmosphere (glovebox), prepare a stock solution of the arylpalladium(II) complex and the internal standard in an NMR tube. Prepare a separate stock solution of the this compound.
-
Equilibration: Cool the NMR probe to the desired temperature (e.g., -40 °C) to slow the reaction for accurate monitoring. Insert the NMR tube containing the palladium complex and allow it to thermally equilibrate.
-
Initiation & Acquisition: Acquire a reference spectrum (t=0). Rapidly inject a stoichiometric equivalent of the boronic ester solution into the NMR tube. Immediately begin acquiring a series of spectra (e.g., ¹H or ¹⁹F if using a fluorinated aryl group on the palladium complex) at fixed time intervals.
-
Data Analysis: Integrate the signals of a characteristic peak for the starting palladium complex relative to the internal standard in each spectrum. Plot the natural logarithm of the concentration of the starting complex versus time. For a first-order process, the plot should be linear, and the negative of the slope yields the observed rate constant (k_obs).
-
Causality Behind Experimental Choices:
-
Low Temperature: The transmetalation step can be extremely fast.[13] Low temperatures are essential to slow the reaction into a timescale that can be accurately captured by NMR.
-
Arylpalladium(II) Hydroxo Complex: Using a well-defined hydroxo complex allows for the direct study of the kinetically favored "Neutral Pathway" (Path B) and avoids complications from the in-situ generation of this species from a halide precursor and base.[7]
-
Inert Atmosphere: Palladium catalysts and organoboron reagents can be sensitive to oxygen and moisture, making an inert atmosphere crucial for reproducibility.
Method 2: In-situ IR Spectroscopy (ReactIR)
In-situ Infrared (IR) spectroscopy provides real-time data on the vibrational modes of molecules, allowing for the tracking of functional group changes throughout a reaction.[14] It is particularly useful for monitoring the consumption of starting materials and the appearance of products by tracking characteristic IR absorption bands.[14]
Advantages over NMR:
-
No Deuterated Solvents: Reactions can be run in their optimal, non-deuterated solvents.
-
Higher Concentration Range: Less sensitive to concentration limitations than NMR.
-
Complementary Data: Provides orthogonal data to confirm kinetic trends observed by other methods.[14]
Performance Comparison: Pinacol Ester vs. Alternatives
The central question for any researcher is which boron reagent to choose. While stability is a key practical advantage for pinacol esters, kinetic performance is paramount.[9]
Alternative 1: Chromone-6-boronic Acid (The Parent Acid)
Boronic acids are generally considered more reactive than their ester counterparts.[9][15] This is often attributed to the Lewis acidity of the boronic acid facilitating the transmetalation. However, studies by the Sigman and Hartwig groups have shown that this is not always the case. Their work revealed that for certain substrates, boronic esters can transmetalate directly and, depending on the diol used, can lead to significant rate enhancements.[3][8] For example, simple aliphatic esters like dimethyl and glycol boronic esters showed a 21-fold and 9-fold rate increase, respectively, compared to the parent boronic acid in a model system.[8]
Conversely, the sterically bulky pinacol boronic ester often reacts more slowly than the free boronic acid, and in some cases, a discrete pre-transmetalation intermediate is not observed, suggesting a different kinetic profile.[8]
Alternative 2: Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are another class of highly stable, crystalline, and easy-to-handle organoboron reagents.[11] Their stability to air and moisture often surpasses that of pinacol esters.[11] Kinetically, they require activation, typically by a base, to slowly release the active boronic acid or a related species in situ. While this can sometimes lead to slower overall reaction times compared to a highly reactive boronic acid, it offers excellent control and can be advantageous in complex syntheses.
Table 1: Conceptual Kinetic & Stability Comparison of Boron Reagents
| Reagent Type | Relative Transmetalation Rate (k_rel) | Stability / Ease of Handling | Key Considerations |
| Boronic Acid | Often Highest[15] | Low | Prone to protodeboronation and boroxine formation.[9] Best used fresh. |
| Pinacol Ester | Moderate to Low[8] | High | Excellent stability for storage and purification.[10] Steric bulk can slow transmetalation.[8] |
| Other Esters (e.g., Glycol) | Potentially Very High[8] | Moderate | Can offer significant rate enhancements over the parent acid.[3][8] |
| Trifluoroborate (BF₃K) | Variable (Slow Release) | Very High | Requires activation. Excellent stability and functional group tolerance.[11] |
Note: Relative rates are generalized and highly dependent on the specific substrate, ligand, and reaction conditions.
Troubleshooting & Advanced Considerations
-
The Role of the Base: The choice and stoichiometry of the base are critical.[16] An insufficient amount of base may not generate enough of the active palladium hydroxo species, while an excessive amount can lead to the formation of unreactive boronate "ate" complexes or catalyst deactivation.[16][17]
-
Catalyst Deactivation: During kinetic runs, it is crucial to ensure the catalyst is not degrading over the course of the experiment, which would lead to erroneous kinetic data.[18][19] This can be checked by monitoring catalyst-specific signals (e.g., in ³¹P NMR for phosphine-ligated systems).
-
Protodeboronation: A key side reaction, especially with electron-rich or heteroaromatic boronic acids/esters, is protodeboronation, where the C-B bond is cleaved by a proton source.[8] This competitive pathway consumes the nucleophile and must be accounted for or minimized.
Conclusion and Recommendations
The kinetic study of the transmetalation step is essential for the rational development of robust Suzuki-Miyaura coupling reactions. For a valuable substrate like this compound, the choice of boron reagent is a balance between the practical advantages of stability and the desired reaction efficiency.
Key Takeaways:
-
Mechanism Dictates Method: Kinetic studies should be designed with the prevailing mechanistic understanding in mind, primarily the pathway involving an arylpalladium(II) hydroxo complex reacting with the neutral boronic ester.[7]
-
Pinacol Esters Offer Stability: The pinacol ester of chromone-6-boronic acid provides superior stability, simplifying handling, purification, and storage, which is a major advantage in multi-step synthesis and drug development workflows.[9][10]
-
Kinetics are Substrate-Dependent: While often slower than the parent acid, the transmetalation rate of the pinacol ester is not guaranteed to be inferior. Empirical kinetic analysis via in-situ NMR or IR spectroscopy is the only way to definitively determine its performance in a specific catalytic system.
-
Consider Alternatives: For challenging couplings, exploring alternatives like other boronic esters (e.g., glycol) or potassium trifluoroborates may unlock significant rate enhancements or offer better functional group compatibility.[8][11]
Ultimately, this guide serves as a framework for researchers to approach the kinetic analysis of the Suzuki-Miyaura transmetalation step with confidence. By combining robust experimental protocols with a deep understanding of the underlying reaction mechanism, scientists can optimize their synthetic routes, accelerate discovery, and develop more efficient chemical processes.
References
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Amatore, C., Le Duc, G., & Jutand, A. (2013). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 19(31), 10082-10093. [Link]
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IP, F. S. M., & Tcyda, N. (Year). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research, 49(5), 1028-1041. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
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Fyfe, J. W. B., Fazakerley, N. J., & Watson, A. J. B. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. Angewandte Chemie International Edition, 56(5), 1249-1253. [Link]
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Vantourout, J. C., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Holland, M. C., & Chirik, P. J. (2020). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 6(8), 1369-1378. [Link]
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Vantourout, J. C., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(11), 3871-3883. [Link]
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Karunananda, K. G., & Ryde, U. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. [Link]
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A Senior Application Scientist's Guide to X-ray Crystal Structure Analysis of Chromone-Based Compounds
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of chromone-based compounds is paramount. The chromone scaffold is a "privileged structure" in drug discovery, forming the backbone of numerous bioactive molecules with applications ranging from anti-inflammatory to anticancer agents.[1] X-ray crystallography remains the gold standard for unambiguously determining molecular structure, providing precise data on conformation, stereochemistry, and intermolecular interactions that govern a compound's behavior in a biological system.[2]
This guide provides an in-depth comparison of common crystallization techniques for chromone derivatives, supported by experimental data from published crystal structures. It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to empower you to successfully obtain high-quality single crystals suitable for X-ray diffraction analysis.
The Decisive First Step: A Comparative Analysis of Crystallization Strategies
The journey to a crystal structure begins with the often-challenging step of crystallization. For chromone derivatives, the aromatic nature of the benzopyran ring system and the potential for hydrogen bonding through various substituents dictate the most effective crystallization strategies. The success of any method hinges on slowly achieving a state of supersaturation, allowing molecules to self-assemble into a well-ordered crystal lattice.
The choice of method is often empirical, but an understanding of the principles behind each can guide your experimental design. Below, we compare the most prevalent techniques for chromone-based compounds.
Crystallization Methodologies: A Head-to-Head Comparison
| Method | Principle | Ideal For | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound is allowed to stand, and the solvent slowly evaporates, gradually increasing the concentration to the point of supersaturation and crystallization.[3] | Milligram to gram quantities of material; thermally stable compounds. | Simple setup, requires minimal specialized equipment.[4] | Can be slow; may lead to crust formation or multiple small crystals if evaporation is too rapid.[4] |
| Vapor Diffusion | A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (anti-solvent) in a sealed chamber. The anti-solvent vapor diffuses into the drop, reducing the compound's solubility and inducing crystallization.[5][6][7] | Microgram to milligram quantities; allows for fine-tuning of supersaturation rate.[4] | Highly controlled; excellent for small sample amounts; minimizes risk of evaporation to dryness.[5] | Requires careful selection of solvent/anti-solvent pairs; setup can be more complex. |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Compounds with a steep solubility curve with respect to temperature. | Can produce large, high-quality crystals; effective for many organic compounds. | Requires careful control of the cooling rate; risk of oiling out or rapid precipitation if cooled too quickly. |
| Co-crystallization | The target chromone derivative is crystallized in the presence of a stoichiometric amount of a second compound (a "coformer") to form a new crystalline solid with a unique structure held together by non-covalent interactions. | Improving solubility, stability, or bioavailability of an active pharmaceutical ingredient (API). | Can produce crystalline material from compounds that are difficult to crystallize on their own; modifies physicochemical properties. | Requires screening for suitable coformers; the resulting structure is of a multi-component system. |
Supporting Experimental Data: Crystallization of Chromone Derivatives
The following table summarizes successful crystallization conditions reported for various chromone derivatives, showcasing the practical application of the methods described above. This data provides a valuable starting point for developing your own crystallization screens.
| Compound | Crystallization Method | Solvent(s) | Crystal System | Space Group | Reference / CSD Code |
| Chromone-3-carboxylic acid | Not specified in abstract | Not specified in abstract | Monoclinic | P21/n | [8][9] |
| 3-Formyl-6-methylchromone derivative | Slow Evaporation | Acetonitrile | Monoclinic | P21/c | [10] |
| 6-Fluorochromone | Slow Cooling | Acetonitrile | Monoclinic | P21/c | [11] |
| Chromone | Slow Evaporation | Chloroform / Hexanes | Orthorhombic | P212121 | [11] |
| 3-(1-(((1H-imidazol-4-yl)methyl)amino)ethyl)chromane-2,4-dione | Not specified | Methanol | Monoclinic | P21 | [12] |
| Phosphorochromone Derivative 1 | Slow Evaporation | Methanol | Monoclinic | P21/c | [13] |
| Phosphorochromone Derivative 2 | Slow Evaporation | Methanol | Triclinic | P-1 | [13] |
This table is a representative sample compiled from the referenced literature and is not exhaustive.
The Role of Intermolecular Forces in Chromone Crystal Engineering
The crystal packing of chromone derivatives is predominantly governed by a delicate interplay of weak intermolecular forces, primarily hydrogen bonds and π-π stacking interactions.[13][14] A deep understanding of these interactions is crucial for rationalizing crystallization outcomes and for the broader field of crystal engineering.
-
Hydrogen Bonding: Substituents such as hydroxyl (-OH), carboxyl (-COOH), and amide (-CONH2) groups are potent hydrogen bond donors and acceptors. These groups can form robust intermolecular networks, often dictating the primary supramolecular synthons that build the crystal lattice. Even weaker C-H···O hydrogen bonds, involving the chromone carbonyl group or ether oxygen, play a significant role in stabilizing the crystal packing.[15]
-
π-π Stacking: The planar, aromatic nature of the chromone core makes it highly susceptible to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, are a major cohesive force in the crystals of many aromatic compounds.[13] The arrangement can be face-to-face or offset, and the presence of electron-withdrawing or electron-donating substituents on the aromatic ring can modulate the strength and geometry of these interactions.[2]
The choice of solvent is critical as solvent molecules can compete for hydrogen bonding sites or influence the π-stacking arrangement, sometimes even being incorporated into the final crystal lattice.[13] Therefore, screening a variety of solvents with different polarities and hydrogen bonding capabilities is a key strategy in developing a successful crystallization protocol.
Experimental Protocols & Workflows
To ensure a self-validating and reproducible system, the following protocols are provided with detailed steps and explanations.
Visualization of the General Crystallization Workflow
The overall process, from a pure compound to a refined crystal structure, follows a logical sequence.
Caption: General workflow for single-crystal X-ray structure analysis.
Protocol 1: Slow Evaporation Crystallization
This is often the simplest and first method to try, particularly if a moderate amount of material is available.
-
Solvent Selection: Begin by testing the solubility of your chromone derivative (approx. 1-2 mg) in a range of solvents (0.5 mL) covering different polarities (e.g., hexane, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water). The ideal solvent is one in which the compound is moderately soluble.[3]
-
Prepare a Near-Saturated Solution: Dissolve your compound (e.g., 10-20 mg) in the chosen solvent or solvent mixture at room temperature or with gentle warming. Add the solvent dropwise until the compound just dissolves. If using a co-solvent system, dissolve the compound in a small amount of the "good" solvent, then slowly add the "poor" solvent (anti-solvent) until the solution becomes faintly turbid. Clarify the solution by adding a drop of the "good" solvent or by gentle warming.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial (e.g., a 1-dram vial or an NMR tube). This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[4]
-
Evaporation Control: Cover the vial with parafilm and pierce it with a needle 1-3 times. The number of holes controls the rate of evaporation; fewer holes for volatile solvents (e.g., dichloromethane) and more for less volatile ones (e.g., ethanol).[4]
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization incubator) and leave it undisturbed. Monitor periodically for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Sitting Drop Method)
This method is highly controlled and ideal for small amounts of material.[5][7]
Caption: Schematic of the sitting drop vapor diffusion method.
-
Prepare Reservoir Solution: Fill the reservoir of a crystallization plate well (e.g., a 24-well plate) with 500 µL of the anti-solvent (a volatile solvent in which your compound is insoluble).[6]
-
Prepare the Drop: On the sitting drop post in the center of the well, pipette 1 µL of your concentrated chromone solution (dissolved in a "good," less volatile solvent like acetonitrile or methanol).
-
Add Reservoir Solution to Drop: To the drop on the post, add 1 µL of the reservoir solution. This initiates the equilibration process.
-
Seal the Well: Immediately seal the well with clear sealing tape or a cover slip to create a closed system. This is crucial to allow vapor equilibration to occur.
-
Incubation and Observation: Store the plate in a stable, vibration-free environment. Over time, the vapor from the anti-solvent in the reservoir will diffuse into the drop, while water/solvent from the drop diffuses out. This slowly increases the concentration of both the compound and the anti-solvent in the drop, leading to crystallization.
Protocol 3: X-ray Diffraction Data Collection and Structure Refinement
Once a suitable crystal is obtained, the final phase of the analysis begins.
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in size) with sharp edges and no visible cracks or defects. Mount the crystal on a cryo-loop.
-
Cryo-protection (if necessary): Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection. Often, the crystal is briefly dipped in a cryoprotectant (e.g., Paratone-N oil or a solution containing glycerol) before cooling to prevent ice formation.[16]
-
Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A preliminary set of frames is collected to determine the unit cell parameters and crystal system.[17][18] Based on this, a data collection strategy is devised to collect a complete and redundant dataset by rotating the crystal in the X-ray beam.[8]
-
Data Processing: The collected diffraction images are processed to integrate the intensities of all the Bragg reflections. The data are corrected for various experimental factors (e.g., Lorentz and polarization effects).[15]
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map. This model is then refined against the experimental data using least-squares methods until the calculated diffraction pattern matches the observed pattern as closely as possible.[19]
-
Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy before deposition in a public database like the Cambridge Structural Database (CSD).[9][11][20][21]
Conclusion
The successful X-ray crystal structure analysis of chromone-based compounds is a multi-step process that requires careful planning, execution, and an understanding of the underlying chemical principles. While slow evaporation and vapor diffusion are the most commonly employed and successful techniques, the optimal conditions for any given chromone derivative are unique and must be determined empirically. By leveraging the comparative data and detailed protocols in this guide, and by considering the crucial role of intermolecular forces like hydrogen bonding and π-π stacking, researchers can significantly increase their chances of obtaining high-quality crystals. The resulting three-dimensional structures are invaluable assets, providing the definitive structural insights needed to accelerate research and drive innovation in drug discovery and materials science.
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Berbasova, T., et al. (2021). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 155(15), 154101. [Link]
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- 14. The interplay between hydrogen bonds and stacking/T-type interactions in molecular cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 19. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. CSD (Cambridge Structural Database) [udc.es]
Navigating the Boron Landscape: A Comparative Guide to Alternatives for Chromone-6-Boronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling
For the modern medicinal chemist and drug development professional, the chromone scaffold represents a "privileged structure," a recurring motif in a multitude of pharmacologically active compounds. Its derivatization is key to unlocking new therapeutic potential. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging new carbon-carbon bonds, and in this context, Chromone-6-boronic acid pinacol ester has been a reliable workhorse. However, the demands of complex, multi-step syntheses and the quest for optimal reaction efficiency necessitate a deeper understanding of the available boron reagents.
This guide provides a comprehensive comparison of viable alternatives to this compound, moving beyond a simple catalog of options. We will delve into the mechanistic nuances, practical handling considerations, and the strategic rationale for choosing one reagent over another. Our focus is to equip the research scientist with the knowledge to make informed, data-driven decisions that enhance the robustness and efficiency of their synthetic campaigns.
The Incumbent: this compound
Pinacol esters, including the chromone-6-yl variant, are widely used due to their generally good balance of stability and reactivity. They are often crystalline, free-flowing solids that are more stable to air and moisture than their corresponding boronic acids, making them easier to handle, purify by silica gel chromatography, and store.[1]
In the Suzuki-Miyaura catalytic cycle, the pinacol ester is believed to undergo hydrolysis to the boronic acid or a boronate species in situ, which then participates in the crucial transmetalation step with the palladium catalyst.[2] While effective in many cases, this reliance on in situ activation can sometimes lead to variable reaction rates and yields, particularly with challenging substrates. Furthermore, some pinacol esters can be sluggish to react, requiring higher temperatures or more active catalytic systems.
The Alternatives: A Spectrum of Stability and Reactivity
The choice of a boron reagent is fundamentally a trade-off between stability and reactivity. While highly reactive species may offer faster conversions, they are often difficult to handle and store. Conversely, highly stable reagents may require more forcing conditions to participate in the catalytic cycle. Here, we compare three principal alternatives to the pinacol ester: the free boronic acid, the potassium trifluoroborate salt, and the N-methyliminodiacetic acid (MIDA) boronate.
Chromone-6-Boronic Acid: The High-Octane Precursor
The free boronic acid is the most fundamental and often the most reactive organoboron species in Suzuki-Miyaura coupling.[1] Its Lewis acidity is thought to facilitate a rapid transmetalation with the palladium center.[1]
Advantages:
-
High Reactivity: Generally leads to faster reaction times and can be effective at lower temperatures.[1]
-
High Atom Economy: No protecting groups are lost during the reaction.
Disadvantages:
-
Instability: Boronic acids are prone to decomposition through pathways like protodeboronation and oxidation.[2] They can also undergo dehydration to form cyclic trimers known as boroxines, which can complicate stoichiometry and reaction reproducibility.[3]
-
Handling and Purification Challenges: The instability of boronic acids often necessitates storage under inert atmosphere and at low temperatures.[1] Their polarity can also make purification by standard column chromatography difficult.[3]
When to Choose Chromone-6-Boronic Acid: This reagent is best suited for rapid, small-scale reactions where the material can be synthesized and used immediately. It is also a good choice when coupling with less reactive electrophiles, where its higher reactivity can be advantageous.
Potassium Chromone-6-Trifluoroborate: The Crystalline Stalwart
Potassium organotrifluoroborates are tetracoordinate boron species that offer exceptional stability.[4] They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, a significant advantage over boronic acids and their esters.[4]
Advantages:
-
Exceptional Stability: Resistant to protodeboronation and stable to a wide range of reaction conditions, allowing them to be carried through multi-step syntheses.[4]
-
Ease of Handling and Storage: Can be stored indefinitely at room temperature without special precautions.[4]
-
Improved Reactivity in Some Cases: In certain systems, they have been shown to be more reactive than the corresponding pinacol esters.[5]
Disadvantages:
-
Activation Required: The trifluoroborate salt must be hydrolyzed in situ to generate the active boronic acid or a related species for transmetalation. This typically requires specific conditions, often involving a base and an aqueous solvent system.[4][5]
-
Stoichiometry: The use of a salt adds to the overall mass of the reagent.
When to Choose Potassium Chromone-6-Trifluoroborate: This is an excellent choice for large-scale syntheses and for multi-step reaction sequences where the boron functionality needs to survive various chemical transformations. Its high stability and ease of handling make it a robust and reliable reagent.
Chromone-6-MIDA Boronate: The Controlled-Release Specialist
N-methyliminodiacetic acid (MIDA) boronates represent a clever solution to the problem of unstable boronic acids.[6] The MIDA ligand forms a dative bond with the boron atom, creating a stable, tetracoordinate species.[6] This "protecting group" renders the boronate unreactive under anhydrous Suzuki-Miyaura conditions but can be cleaved under mild aqueous basic conditions to slowly release the active boronic acid.[6]
Advantages:
-
Superb Stability: MIDA boronates are exceptionally stable to air, moisture, and silica gel chromatography.[6]
-
Slow-Release Capability: The controlled, in situ generation of the boronic acid can be highly beneficial for reactions involving unstable boronic acids, minimizing their decomposition and maximizing their participation in the desired cross-coupling.[6][7]
-
Enables Iterative Cross-Coupling: The stability of the MIDA boronate allows for sequential, controlled cross-coupling reactions.
Disadvantages:
-
Two-Step Process: The MIDA group must be removed to enable reactivity, which adds a step to the overall process (though it can be done in situ).
-
Potentially Slower Reactions: The rate of hydrolysis can influence the overall reaction time.
When to Choose Chromone-6-MIDA Boronate: MIDA boronates are the reagent of choice when dealing with inherently unstable boronic acids. The chromone ring, being an electron-deficient system, could potentially render its boronic acid derivatives more susceptible to protodeboronation, making the MIDA variant an attractive option.[2] It is also the ideal platform for complex synthetic strategies involving iterative cross-coupling.
Comparative Summary of Boron Reagents for the Chromone-6-yl Scaffold
| Feature | This compound | Chromone-6-boronic acid | Potassium chromone-6-trifluoroborate | Chromone-6-MIDA boronate |
| Stability | Moderate; can be stored, but may degrade over time. | Low; prone to decomposition (protodeboronation, boroxine formation).[2][3] | High; crystalline solids, stable to air and moisture. | Very High; stable to air, moisture, and chromatography.[6] |
| Handling | Relatively easy; often a crystalline solid. | Difficult; requires inert atmosphere and low temperatures for long-term storage.[1] | Easy; free-flowing, crystalline solids. | Easy; free-flowing, crystalline solids. |
| Reactivity | Moderate; requires in situ hydrolysis. | High; often the most reactive species.[1] | High, but requires specific activation conditions. | Inert until deprotection; then high reactivity of the released boronic acid.[6] |
| Purification | Generally amenable to column chromatography. | Challenging due to polarity and instability.[3] | Typically purified by recrystallization. | Amenable to column chromatography. |
| Key Advantage | Good balance of stability and reactivity for general use. | Highest reactivity for challenging couplings. | Exceptional stability for multi-step synthesis. | Controlled release of unstable boronic acids; enables iterative coupling.[6] |
Visualizing the Workflow and Chemistry
To aid in the selection and application of these reagents, the following diagrams illustrate their structures, their entry points into the Suzuki-Miyaura catalytic cycle, and a decision-making workflow.
Experimental Protocols: A Practical Guide
While specific, optimized protocols for the Suzuki-Miyaura coupling of each Chromone-6-boron reagent variant are not extensively reported, the following general procedures, adapted from established methodologies for other heterocyclic systems, serve as excellent starting points for experimental design.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for each specific substrate combination.
Materials:
-
Chromone-6-boron reagent (Pinacol ester, Trifluoroborate, or MIDA boronate) (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a reaction vessel, add the chromone-6-boron reagent, the aryl halide, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note on MIDA Boronate Deprotection/Coupling: For MIDA boronates, the use of an aqueous base (like K₃PO₄ in a dioxane/water mixture) at elevated temperatures will facilitate the in situ hydrolysis and subsequent cross-coupling.[6]
Synthesis of Potassium Chromone-6-Trifluoroborate from the Boronic Acid
This protocol is based on a general procedure for the synthesis of potassium organotrifluoroborates.[4]
Procedure:
-
Dissolve Chromone-6-boronic acid (1.0 equiv) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv) to the stirring methanolic solution.
-
A white precipitate of potassium chromone-6-trifluoroborate should form.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold methanol.
-
Dry the solid under vacuum to yield the potassium trifluoroborate salt.
Conclusion: Making the Right Choice for Your Synthesis
The selection of a boron reagent is a critical parameter in the success of a Suzuki-Miyaura cross-coupling reaction. While This compound remains a viable and convenient option for many applications, a nuanced understanding of the available alternatives can unlock greater efficiency, stability, and synthetic flexibility.
-
For rapid, exploratory work where the boronic acid can be used fresh, the free boronic acid offers the highest reactivity.
-
For robust, scalable, and multi-step syntheses, the exceptional stability of potassium chromone-6-trifluoroborate makes it an ideal choice.
-
When faced with potential instability of the boronic acid or when designing complex, iterative synthetic routes, chromone-6-MIDA boronate provides an elegant solution through its controlled-release mechanism.
By carefully considering the specific demands of the synthetic target and the inherent properties of each class of reagent, researchers can navigate the boron landscape with confidence, ultimately accelerating the discovery and development of novel chromone-based therapeutics.
References
- (No specific reference for this compound was found in the provided search results, but its use is analogous to other aryl boronic acid pinacol esters.)
- (No specific reference for Chromone-6-boronic acid was found, but its properties are inferred from general knowledge of boronic acids.)
- (No specific reference for Potassium chromone-6-trifluoroborate was found, but its synthesis and properties are based on general procedures for trifluorobor
- Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [URL: https://www.scientificupdate.com/articles/something-unique-or-methyl-butyl-futile-born-again-boron]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7309699/]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277491/]
- Synthesis of heterobiaryls via Suzuki‐Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems. ResearchGate. [URL: https://www.researchgate.net/publication/230752119_Synthesis_of_heterobiaryls_via_Suzuki-Miyaura_coupling_reaction_of_potassium_aryltrifluoroborates_with_heteroaryl_halides_in_aqueous_systems]
- (This is a general knowledge point and not tied to a specific search result.)
- MIDA-protected Boronate Esters. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19405470/]
- (This is a general knowledge point and not tied to a specific search result.)
- (This is a general knowledge point and not tied to a specific search result.)
- (This is a general knowledge point and not tied to a specific search result.)
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem. [URL: https://www.benchchem.com/product/b5753]
- Molander, G. A., & Ellis, N. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 107(5), 1767–1825. [URL: https://pubs.acs.org/doi/10.1021/cr050530u]
Sources
- 1. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of Chromone-6-Boronic Acid Pinacol Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromone Scaffold and the Power of C-C Bond Formation
The chromone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals with a wide array of biological activities. The ability to functionalize this heterocyclic system, particularly through the formation of new carbon-carbon bonds, is paramount for modern drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for this purpose.[1][2] It offers mild reaction conditions, exceptional functional group tolerance, and utilizes organoboron reagents that are generally stable and have low toxicity.[3]
This guide focuses on a key building block, Chromone-6-boronic acid pinacol ester , and provides a comparative analysis of different palladium catalyst systems for its coupling with various aryl halides. The choice of catalyst is not trivial; it is the linchpin that dictates reaction efficiency, scope, and overall success, especially when dealing with heteroaromatic substrates. We will dissect the performance of three classes of palladium catalysts, moving from the classical workhorse to modern high-performance systems, providing not just protocols, but the scientific rationale behind catalyst selection.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand why different catalysts exhibit varying efficacy, one must first grasp the fundamental mechanism of the Suzuki-Miyaura reaction.[4] The process is a catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive halides like aryl chlorides.
-
Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom.[5]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
The ligand bound to the palladium atom profoundly influences the rates of these steps, thereby dictating the overall efficiency of the catalyst.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalyst Systems
We will evaluate three representative palladium catalyst systems, each with distinct characteristics, for the coupling of this compound with a generic aryl halide (Ar-X).
Catalyst System 1: The Classic Workhorse - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is one of the original and most straightforward catalysts for Suzuki couplings. It is a pre-formed, air-sensitive Pd(0) complex that can directly enter the catalytic cycle.
-
Expertise & Experience: The triphenylphosphine (PPh₃) ligands are moderately electron-donating and sterically accessible. While effective, this catalyst often requires higher temperatures (80-100 °C) and longer reaction times. The dissociation of PPh₃ ligands to generate the catalytically active 14-electron species can be slow, sometimes impacting reaction rates. It performs reliably with reactive aryl iodides and bromides but is generally inefficient for coupling less reactive and more cost-effective aryl chlorides.[6][7] For the chromone substrate, its performance is expected to be adequate for routine syntheses where cost and simplicity are prioritized over speed and substrate scope.
-
Trustworthiness: Due to its long history, reaction conditions using Pd(PPh₃)₄ are well-documented.[8] However, its sensitivity to air requires careful handling (e.g., use of an inert atmosphere) to prevent oxidation to inactive Pd(II) species, which can lead to inconsistent results.
Catalyst System 2: The Versatile Standard - PdCl₂(dppf)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a stable, air-tolerant Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The key to its success is the bidentate dppf ligand.
-
Expertise & Experience: The dppf ligand possesses a large "bite angle" and unique electronic properties conferred by the ferrocene backbone. This structure promotes the reductive elimination step and stabilizes the palladium center, preventing the formation of inactive palladium black.[9] This catalyst system is known for its broad applicability and generally provides higher yields and tolerates a wider range of functional groups compared to Pd(PPh₃)₄.[10][11] It is particularly effective for heteroaromatic systems and is a strong candidate for reliable and high-yielding coupling with the chromone boronic ester, even with moderately challenging coupling partners.[12]
-
Trustworthiness: As an air-stable solid, PdCl₂(dppf) is easier to handle and weigh than Pd(PPh₃)₄, leading to more reproducible experimental setups. Its robust nature makes it a go-to catalyst for exploring new reactions.
Catalyst System 3: The High-Performance Specialist - Buchwald Ligand Systems (e.g., SPhos)
In recent decades, the development of bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by Stephen Buchwald, has revolutionized cross-coupling chemistry.[13] These "second-generation" systems, often using a palladium acetate or dba source with a specific ligand like SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), exhibit exceptional reactivity.
-
Expertise & Experience: The steric bulk and strong electron-donating nature of ligands like SPhos have a profound effect on the catalytic cycle. They dramatically accelerate the rate-limiting oxidative addition step, allowing for the efficient coupling of unactivated and sterically hindered aryl chlorides.[13][14] They also promote the final reductive elimination step. This high activity enables reactions to be run at lower temperatures (often room temperature) and with significantly lower catalyst loadings (down to 0.0005 mol%).[13] For the chromone substrate, this catalyst system is the premium choice for challenging transformations, such as coupling with sterically demanding partners or unreactive aryl chlorides, or when mild conditions are required to preserve sensitive functional groups.
-
Trustworthiness: These systems provide access to products that are unattainable with classical catalysts. While the ligands can be more expensive, the ability to use very low catalyst loadings and achieve high yields under mild conditions often makes them economically viable, especially in process development and pharmaceutical manufacturing.
Projected Performance Summary
The following table summarizes the expected performance of each catalyst system for the coupling of this compound with various aryl halides, based on established reactivity patterns for similar substrates.
| Catalyst System | Coupling Partner (Ar-X) | Typical Base | Typical Solvent | Temp. (°C) | Expected Yield Range | Key Advantages/Disadvantages |
| Pd(PPh₃)₄ | Aryl Iodide/Bromide | K₂CO₃, Na₂CO₃ | Toluene, Dioxane/H₂O | 80 - 100 | 70-90% | Pro: Inexpensive, simple. Con: Air-sensitive, requires high temp, poor with Ar-Cl. |
| Aryl Chloride | K₂CO₃, Na₂CO₃ | Toluene, Dioxane/H₂O | 80 - 100 | <10% | ||
| PdCl₂(dppf) | Aryl Iodide/Bromide | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 80 - 100 | 85-98% | Pro: Air-stable, versatile, good for heteroaryls. Con: Less active than Buchwald systems. |
| Aryl Chloride | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 100 - 110 | 40-70% | ||
| Pd(OAc)₂ / SPhos | Aryl Iodide/Bromide | K₃PO₄ | Toluene, CPME | 25 - 80 | >95% | Pro: Extremely high activity, low temp, low loading, couples Ar-Cl. Con: Higher ligand cost. |
| Aryl Chloride | K₃PO₄, K-OtBu | Toluene, CPME | 80 - 100 | 80-99% |
Catalyst Selection Workflow
Choosing the right catalyst is a strategic decision based on the reactivity of the coupling partners and the desired reaction conditions. The following workflow can guide this selection process.
Figure 2. A decision workflow for selecting an appropriate palladium catalyst.
Detailed Experimental Protocols
The following are representative, detailed protocols for conducting the Suzuki-Miyaura coupling. Safety Note: These reactions should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using PdCl₂(dppf)
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ adduct (2 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
To an oven-dried reaction vial, add this compound, the aryl halide, PdCl₂(dppf)·CH₂Cl₂ adduct, and cesium carbonate.
-
Seal the vial with a Teflon-lined cap.
-
Evacuate the vial and backfill with an inert gas. Repeat three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the vial in a preheated block at 100 °C and stir.
-
Monitor the reaction progress by LC-MS. Typical reaction times are 4-12 hours.
-
Workup and purification are performed as described in Protocol 1.
Protocol 3: Using a Buchwald Ligand System (Pd(OAc)₂ / SPhos)
Materials:
-
This compound (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)
-
SPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the aryl chloride and this compound.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. These reactions are often complete in 1-6 hours.
-
Workup and purification are performed as described in Protocol 1. The high activity often leads to cleaner reactions requiring less intensive purification.
Conclusion and Recommendations
The choice of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical parameter that dictates the efficiency and scope of the synthesis.
-
For routine applications with simple aryl iodides or bromides where cost is a primary concern, Pd(PPh₃)₄ remains a viable, albeit slower and more temperature-intensive, option.
-
For general-purpose synthesis and as a robust starting point for optimization, PdCl₂(dppf) offers an excellent balance of reactivity, stability, and substrate scope. Its reliability with heteroaromatic systems makes it a highly recommended choice for this specific substrate.
-
For challenging couplings involving sterically hindered partners or unreactive aryl chlorides, or when mild conditions and high throughput are essential, a Buchwald ligand-based system such as Pd/SPhos is unequivocally the superior choice.[13] Its high catalytic activity allows for broader substrate scope and milder conditions that are often not achievable with other systems.
By understanding the mechanistic roles of these catalyst systems, researchers can make informed decisions, moving beyond simple protocol-following to rationally designing and troubleshooting their synthetic strategies.
References
- Szöllősi, G., et al. (2011). Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 76(12), 1331-1336.
- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
-
ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a... [Table]. ResearchGate. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Available at: [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
-
Wu, C., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Xie, L., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(16), 3605–3608. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
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Ramirez, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
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Pospíšil, T., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2530. Available at: [Link]
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Roy, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 226. Available at: [Link]
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Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]
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Wang, W., et al. (2024). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Advances, 14(1), 38-43. Available at: [Link]
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ResearchGate. (n.d.). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. Available at: [Link]
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Khanye, S. D., et al. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 26(18), 5601. Available at: [Link]
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Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications, 39(18), 3330-3339. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Kotha, S., & Lahiri, K. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Arkivoc, 2002(10), 147-160. Available at: [Link]
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Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]
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Sharma, P., et al. (2020). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 10(37), 21877-21890. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. Available at: [Link]
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Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. Available at: [Link]
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Ramirez, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
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Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to NMR Spectroscopic Validation of Suzuki Coupling Products with Chromone Moieties
<content_type>PUBLISH_COMPARISON_GUIDEcontent_type> <core_directive>
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of complex molecules like chromone derivatives.[1][2] These scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. However, the successful synthesis of these target molecules is only half the battle; rigorous structural confirmation is paramount. This is where Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the gold standard for unambiguous validation.
This guide provides an in-depth, experience-driven approach to the NMR spectroscopic validation of Suzuki coupling products featuring a chromone moiety. We will move beyond a simple recitation of techniques and delve into the causality behind experimental choices, empowering you to not only acquire high-quality data but also to interpret it with confidence.
The Challenge: Distinguishing Success from a Mixture of Possibilities
The primary challenge in analyzing the outcome of a Suzuki coupling reaction lies in unequivocally identifying the desired product amidst a potential milieu of starting materials and byproducts. A typical reaction mixture might contain:
-
Starting Materials: The halo-chromone and the boronic acid or ester.
-
Desired Product: The coupled chromone-aryl system.
-
Homocoupling Byproducts: Biaryl compounds formed from the coupling of two boronic acid molecules.
-
Protodeboronation Byproduct: The boronic acid is replaced by a hydrogen atom.
-
Residual Catalyst and Ligands: While usually in small quantities, these can sometimes complicate spectral analysis.[3]
NMR spectroscopy provides the necessary resolution and structural information to differentiate these species, turning a complex mixture into an interpretable dataset.
Foundational NMR Principles for the Suzuki-Chromone System
A solid understanding of basic ¹H and ¹³C NMR principles as they apply to the specific structural features of chromones and the newly formed biaryl linkage is crucial.
-
¹H NMR: The proton NMR spectrum is the initial and often most informative experiment. Key diagnostic signals include the disappearance of the proton ortho to the halogen on the chromone ring and the appearance of new aromatic signals corresponding to the coupled aryl group. The integration of these signals provides quantitative information about the relative amounts of different species in the mixture.[4]
-
¹³C NMR: Carbon NMR provides direct insight into the carbon skeleton of the molecule.[4] The formation of the new C-C bond results in characteristic changes in the chemical shifts of the carbons at the coupling site. Notably, the ipso-carbon of the newly attached aryl ring and the carbon on the chromone where the coupling occurred will show distinct resonances.
A Multi-faceted Approach to Validation: 1D and 2D NMR Techniques
While 1D NMR provides a foundational overview, a comprehensive validation strategy necessitates the use of 2D NMR techniques to establish unambiguous connectivity.[5][6]
One-Dimensional (1D) NMR: The First Look
-
¹H NMR:
-
Disappearance of Starting Material Signals: Monitor the characteristic signals of the halo-chromone and the boronic acid. For instance, the proton adjacent to the halogen in the starting material will be absent in the product spectrum.
-
Appearance of New Aromatic Signals: The newly introduced aryl ring will present a new set of signals with specific multiplicities and coupling constants.
-
Chemical Shift Changes: Protons on the chromone ring, particularly those close to the site of coupling, will experience a change in their chemical environment and thus a shift in their resonance frequency.
-
-
¹³C NMR {¹H}:
-
Diagnostic Carbon Shifts: The most telling evidence is the upfield or downfield shift of the carbon atom on the chromone that was bonded to the halogen. Additionally, the ipso-carbon of the new aryl group will have a characteristic chemical shift.
-
Quaternary Carbons: The carbonyl carbon (C4) and other quaternary carbons within the chromone and the coupled ring can be readily identified.[7]
-
Two-Dimensional (2D) NMR: Unraveling the Connections
For complex structures or when 1D spectra are ambiguous due to signal overlap, 2D NMR is indispensable.[8][9]
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds.[10][11] It is invaluable for:
-
Tracing Spin Systems: Identifying coupled protons within the chromone and the newly attached aryl ring.
-
Confirming Connectivity: Verifying the expected coupling patterns within each aromatic ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[12] Its primary uses are:
-
Assigning Protonated Carbons: Unambiguously linking each proton signal to its corresponding carbon signal.
-
Resolving Ambiguity: Differentiating between carbons with similar chemical shifts based on the chemical shift of their attached protons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for confirming the Suzuki coupling. It shows correlations between protons and carbons over two to three bonds (and sometimes four).[10][12] Key correlations to look for are:
-
The Crucial Inter-ring Correlation: A cross-peak between a proton on the newly introduced aryl ring (typically the ortho-proton) and the carbon on the chromone ring where the coupling occurred. This is the definitive proof of the C-C bond formation.
-
Intra-ring Correlations: Confirming the overall structure by observing long-range couplings within both the chromone and the new aryl ring.
-
Experimental Workflow and Data Interpretation
A systematic approach to data acquisition and analysis is key to a successful and efficient validation process.
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise and resolution.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
-
-
2D NMR Acquisition (if necessary):
-
Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra. Standard parameter sets are often sufficient, but optimization may be required for specific molecules.
-
dot graph "" { graph [rankdir="LR", splines="ortho", nodesep="0.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} caption: "Workflow for NMR-based structural validation."
Interpreting the Data: A Case Study Approach
Let's consider a hypothetical Suzuki coupling between 3-bromo-chromone and phenylboronic acid to yield 3-phenyl-chromone.
| Technique | Expected Observation | Interpretation |
| ¹H NMR | Disappearance of the H-3 proton signal. Appearance of a new multiplet integrating to 5 protons in the aromatic region. | Successful replacement of the bromine atom with a phenyl group. |
| ¹³C NMR | Significant shift of the C-3 signal. Appearance of new signals for the phenyl ring carbons. | Confirmation of the new C-C bond and the presence of the phenyl group. |
| COSY | No correlation between the chromone protons and the new phenyl protons. | Confirms that the two aromatic systems are distinct spin systems. |
| HMBC | A cross-peak between the ortho-protons of the new phenyl ring and C-3 of the chromone ring. | Definitive evidence of the 3-phenyl-chromone structure. |
dot graph "" { graph [splines="ortho", nodesep="0.6"]; node [shape="plaintext", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10", color="#34A853"];
} caption: "Key HMBC correlation for 3-phenyl-chromone."
Troubleshooting and Advanced Considerations
-
Signal Overlap: In cases of severe overlap in the ¹H NMR spectrum, consider using a higher field NMR spectrometer or employing 2D techniques like TOCSY (Total Correlation Spectroscopy) to trace entire spin systems.
-
Byproduct Identification: The NMR signatures of common byproducts are often well-characterized. For example, homocoupled biphenyl will show a simpler, more symmetric ¹H NMR spectrum than the desired product.
-
Quantitative NMR (qNMR): For determining the precise yield and purity of the reaction, qNMR can be employed by adding a known amount of an internal standard.[13]
Conclusion
The robust validation of Suzuki coupling products bearing a chromone moiety is a critical step in synthetic and medicinal chemistry. A methodical approach, combining 1D and 2D NMR techniques, provides an unparalleled level of structural detail, enabling researchers to proceed with confidence. By understanding the principles behind each experiment and knowing what key correlations to look for, particularly the inter-ring HMBC cross-peak, scientists can definitively confirm the formation of the desired C-C bond and ensure the integrity of their synthesized compounds.
References
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Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
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BYJU'S. Suzuki Coupling Reaction. Available at: [Link]
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Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
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JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
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University of Bath. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
- Pelter, A., Ward, R. S., & Little, D. C. (1990). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 68(8), 1344-1350.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Thananatthanachon, T., & Lecklider, J. (2018). Monitoring a Nickel-Catalyzed Suzuki Cross-Coupling Reaction by 19F NMR Spectroscopy: A Discovery-Based Experiment for the Undergraduate Organic Chemistry Laboratory.
- Al-Majid, A. M., et al. (2020).
- D'hooghe, M., & De Kimpe, N. (2009). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 14(10), 4055-4091.
- Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(4), 1293-1302.
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Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
- Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 35(9), 805-818.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
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YouTube. (2021). Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
- Ganesan, A. (2017). Essential Practical NMR for Organic Chemistry. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
- Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
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- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
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A Comparative Guide to MIDA Boronates and Pinacol Esters for Chromone Synthesis
For researchers, synthetic chemists, and professionals in drug development, the chromone scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials. Its synthesis, often achieved through the versatile Suzuki-Miyaura cross-coupling, hinges on the critical choice of the boron reagent. This guide provides an in-depth, objective comparison between two leading classes of organoboron reagents: N-methyliminodiacetic acid (MIDA) boronates and pinacol boronic esters. We will explore the fundamental differences in their stability, reactivity, and handling, supported by experimental insights, to empower chemists to select the optimal tool for their specific synthetic challenge.
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1] The efficacy of this reaction is profoundly influenced by the nature of the boron species, which participates in the crucial transmetalation step of the catalytic cycle. For transmetalation to occur, the boron atom must possess a vacant, Lewis acidic p-orbital to facilitate the transfer of the organic group to the palladium center.[2] While free boronic acids are highly reactive, their instability often presents significant challenges in synthesis. This has led to the widespread adoption of more stable boronic esters, primarily pinacol and the more advanced MIDA esters.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Profiling the Contenders: Structural and Functional Differences
The choice between a pinacol ester and a MIDA boronate is not merely one of preference but is dictated by the chemical properties endowed by their respective boron-protecting groups.
Caption: Structural comparison of Pinacol and MIDA boronates.
Pinacol Boronic Esters: The Established Workhorse
Pinacol esters are formed by the condensation of a boronic acid with pinacol. The pinacol group offers a significant stability enhancement over the free boronic acid, making these compounds generally easier to handle, purify by silica gel chromatography, and store for longer periods.[3][4] They are widely commercially available and have been successfully employed in countless syntheses.
However, their stability is relative. Pinacol esters are still susceptible to hydrolysis, especially under acidic or basic conditions, which can complicate analysis and reaction consistency.[5] Furthermore, while more stable than boronic acids, they are not inert, and their reactivity can sometimes lead to undesired side reactions or decomposition, particularly with sensitive substrates.[6]
MIDA Boronates: The Modern Solution for Stability and Control
N-methyliminodiacetic acid (MIDA) boronates represent a transformative advance in organoboron chemistry. The trivalent MIDA ligand coordinates to the boron atom, changing its hybridization from sp² to sp³, and shields the vacant p-orbital.[7] This structural change renders the boron center temporarily inert to the conditions of the Suzuki-Miyaura coupling.[1][2]
The key advantages of MIDA boronates are:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop under air.[8] They are remarkably robust and compatible with a vast range of synthetic reagents and, crucially, with silica gel chromatography, simplifying purification immensely.[2][8][9]
-
Controlled, Slow Release of Boronic Acid: The MIDA group acts as a protecting group that can be cleaved under specific basic conditions to liberate the free boronic acid in situ. This "slow-release" mechanism is their most powerful feature.[1][9] By using a mild base like potassium phosphate (K₃PO₄) in an aqueous solvent mixture, the boronic acid is generated slowly and consumed immediately in the catalytic cycle.[9][10] This prevents the accumulation of unstable boronic acids (e.g., 2-heterocyclic, vinyl derivatives) that would otherwise rapidly decompose, leading to dramatically improved reaction yields.[1][7][9]
-
Facilitation of Iterative Cross-Coupling (ICC): Because the MIDA boronate functional group is inert to coupling conditions, it's possible to design bifunctional building blocks (e.g., a halo-aryl MIDA boronate). One can selectively react the halide, perform subsequent chemical transformations, and then, in a final step, deprotect the MIDA group to reveal the boronic acid for a second coupling. This enables a powerful, Lego-like approach to constructing complex molecules.[2][8]
Head-to-Head Comparison: Performance Metrics
The choice of reagent for chromone synthesis should be based on a clear understanding of their performance trade-offs.
| Feature | Pinacol Boronic Esters | MIDA Boronates | Rationale & Causality |
| Benchtop Stability | Moderate to Good. Susceptible to slow hydrolysis.[5] | Excellent. Indefinitely stable as crystalline solids.[1][8] | The trivalent MIDA ligand fully shields the boron atom, preventing degradation pathways like oxidation and protodeboronation.[7] |
| Chromatographic Stability | Generally good, but some degradation can occur on silica gel.[3][4] | Excellent. Fully compatible with standard silica gel chromatography.[2][9] | The robust B-N dative bond in MIDA boronates prevents cleavage on the acidic silica surface. |
| Reactivity Control | Limited. Reactivity is inherent to the ester. | High. Can be "switched on" by adding an aqueous base. | MIDA boronates are protected and unreactive until deprotection, allowing for controlled, in situ generation of the active species.[1][2] |
| Handling Unstable Substrates | Challenging. Often gives low yields due to boronate decomposition. | Superior. Slow-release prevents decomposition and maximizes yield.[1][9] | The slow release maintains a very low concentration of the unstable boronic acid, ensuring it couples faster than it decomposes.[7] |
| Suitability for Iterative Synthesis | Not suitable. The ester is reactive under coupling conditions. | Ideal. The inert nature of the MIDA group is the foundation of ICC.[2][8] | One end of a bifunctional MIDA boronate building block can be reacted while the boron end remains protected and inert. |
| Deprotection/Activation | Not required; it's the active species (though less reactive than the acid). | Required. Fast release (NaOH) or slow release (K₃PO₄).[1][10] | Hydrolysis of the MIDA ligand is required to generate the sp²-hybridized boronic acid needed for transmetalation. |
A direct comparison in Suzuki-Miyaura polymerization reactions demonstrated that thienyl MIDA boronate monomers produced higher molecular weight polymers in significantly better yields (up to 94%) compared to the analogous pinacol boronate esters under identical conditions.[11][12] This underscores the superior efficiency and control offered by the MIDA platform.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents in chromone synthesis, we provide detailed, self-validating protocols. The target transformation is the coupling of a 6-bromo-2-methylchromone with a boronic ester to yield a 6-aryl-2-methylchromone.
Caption: General experimental workflow for chromone synthesis via Suzuki-Miyaura coupling.
Protocol 1: Synthesis using an Aryl Pinacol Boronate
This protocol is suitable for stable, readily available aryl pinacol boronates.
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-2-methylchromone (1.0 equiv), the aryl pinacol boronate (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add degassed 1,4-dioxane and water (4:1 v/v, to make a 0.1 M solution based on the bromochromone).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-aryl-2-methylchromone.
Protocol 2: Synthesis using an Aryl MIDA Boronate (Slow-Release Conditions)
This protocol is superior for substrates where the corresponding boronic acid is unstable, such as many heteroaryl derivatives. The causality behind these specific conditions is to ensure the slow, steady generation of the active boronic acid, preventing its decomposition.[9]
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-2-methylchromone (1.0 equiv), the aryl MIDA boronate (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add degassed 1,4-dioxane and water (5:1 v/v, to make a 0.1 M solution based on the bromochromone).
-
Reaction (Slow Release): Heat the mixture to 80 °C and stir vigorously for 18 hours. The K₃PO₄ base promotes the slow hydrolysis of the MIDA ester, maintaining a low, steady-state concentration of the active boronic acid.[1]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The high stability of any unreacted MIDA boronate allows for a straightforward purification by silica gel column chromatography to isolate the pure 6-aryl-2-methylchromone.[2]
Conclusion and Strategic Recommendations
Both MIDA boronates and pinacol esters are valuable reagents for the synthesis of chromones. The optimal choice is dictated by the specific demands of the synthesis.
-
Choose Pinacol Boronic Esters when:
-
The desired boronic acid is known to be stable and robust.
-
The pinacol ester is commercially available and cost-effective for large-scale synthesis.
-
The synthetic route is straightforward and does not require the protection of the boron moiety for subsequent steps.
-
-
Choose MIDA Boronates when:
-
Dealing with unstable boronic acids: This is the most critical application. For 2-heterocyclic, vinyl, or other sensitive boronic acids, the slow-release method using MIDA boronates is often the only viable path to achieving high yields.[9]
-
Executing multi-step, iterative synthesis: The unique stability of the MIDA group makes it the enabling technology for Iterative Cross-Coupling (ICC) strategies to build molecular complexity in a controlled, sequential manner.[2][8]
-
Purity and handling are paramount: The crystalline, air-stable nature of MIDA boronates simplifies weighing, handling, and purification, leading to more reproducible and reliable reaction outcomes.[8]
-
By understanding the fundamental principles of stability and controlled reactivity that distinguish these two classes of reagents, researchers can strategically design more efficient, robust, and successful syntheses of complex chromone derivatives.
References
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9, 158–164. [Link]
-
Chem-Station. MIDA boronate. Chem-Station International Edition. [Link]
-
Gillis, E. P. (2008). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
- Burke, M. D. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
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Kaur, N., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(73), 10633-10651. [Link]
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Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(24), 6294–6297. [Link]
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Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. PubMed. [Link]
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Al-Badran, K., & Luscombe, C. K. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 956–962. [Link]
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Wisniewski, S. R., & Zbieg, J. R. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566. [Link]
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Wang, Z., et al. (2023). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
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Ghorai, A., & Kumar, S. (2022). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 20(2), 235-251. [Link]
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Al-Badran, K., & Luscombe, C. K. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ACS Publications. [Link]
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A Head-to-Head Comparison for Synthetic Strategy: Chromone-6-boronic Acid Pinacol Ester vs. Potassium Chromone-6-trifluoroborate in Suzuki-Miyaura Coupling
Executive Summary: The Strategic Choice in Chromone Functionalization
In the landscape of medicinal chemistry, chromone scaffolds are celebrated as "privileged structures," forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technique for the late-stage functionalization of such scaffolds, enabling the efficient formation of carbon-carbon bonds.[5] The choice of the organoboron reagent is a critical decision point that dictates not only the reaction's success but also the overall efficiency and robustness of the synthetic workflow.
This guide provides a comprehensive, data-driven comparison between two popular organoboron reagents derived from the chromone core: Chromone-6-boronic acid pinacol ester and Potassium chromone-6-trifluoroborate . We will move beyond a simple catalog of properties to dissect the fundamental differences in their stability, handling, and reactivity. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic campaigns.
The Competitors: Profiling the Boron Reagents
The primary distinction between these two reagents lies in the coordination state and substituents on the boron atom. This structural difference has profound implications for their chemical and physical properties.
-
This compound is a neutral, tricoordinate boronate ester. The boron atom possesses an empty p-orbital, rendering it Lewis acidic and susceptible to interaction with nucleophiles, including water and oxygen.[5] While the pinacol group provides more steric bulk and stability compared to a free boronic acid, inherent vulnerabilities remain.[6][7]
-
Potassium chromone-6-trifluoroborate is an anionic, tetracoordinate borate salt. The boron atom is coordinatively saturated, and the highly electronegative fluorine atoms create a stable, less reactive "protected" form of the boronic acid.[8][9] This structure imparts exceptional stability, making trifluoroborates robust, crystalline solids that are easy to handle and store.[10][11]
Caption: Chemical structures of the two competing boron reagents.
Head-to-Head Benchmarking: Stability and Handling
A reagent's utility is defined as much by its performance on the benchtop as its reactivity in the flask. Here, the differences between the pinacol ester and the trifluoroborate salt are stark.
| Feature | This compound | Potassium chromone-6-trifluoroborate | Rationale & Causality |
| Physical Form | Often an oil or low-melting solid | Crystalline, free-flowing solid | The ionic lattice of the trifluoroborate salt leads to a well-defined crystalline structure, simplifying weighing and handling.[12][13] |
| Air & Moisture Stability | Susceptible to slow hydrolysis and oxidation.[6][7] | Exceptionally stable to both air and moisture.[14][15][16] | The tetracoordinate boron in the trifluoroborate is shielded from attack by water and oxygen, preventing common decomposition pathways like protodeboronation.[8][9][11] |
| Purification | Can be challenging; prone to streaking on silica gel.[7] | Readily purified by simple recrystallization.[12] | The non-polar pinacol group can lead to chromatographic issues. Specialized techniques, like boric acid-impregnated silica, may be needed.[17] |
| Stoichiometry | Purity can be inconsistent due to potential hydrolysis or boroxine formation from parent acid. | High purity and well-defined stoichiometry. | Trifluoroborates do not form anhydrides (boroxines) and their high stability ensures consistent purity and more precise reaction stoichiometry.[9] |
| Storage | Recommended storage under inert atmosphere, refrigerated. | Can be stored indefinitely on the benchtop at room temperature.[11][18] | The inherent chemical robustness of the trifluoroborate salt eliminates the need for special storage conditions.[10] |
Experimental Workflow: Suzuki-Miyaura Coupling
To provide a practical comparison, we outline parallel experimental protocols for the Suzuki-Miyaura coupling of each boron reagent with a representative partner, 4-bromoanisole.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Coupling with this compound
-
Reagents & Setup:
-
To a flame-dried Schlenk flask, add this compound (1.2 eq), 4-bromoanisole (1.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Seal the flask, evacuate, and backfill with argon (repeat 3x).
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Add Pd(dppf)Cl₂ (2 mol%) to the stirring mixture.
-
-
Reaction & Workup:
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash with water, then brine. Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 2: Coupling with Potassium chromone-6-trifluoroborate
-
Reagents & Setup:
-
To a vial, add Potassium chromone-6-trifluoroborate (1.5 eq), 4-bromoanisole (1.0 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).[5]
-
Add toluene and water (10:1 v/v).
-
Add a solution of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene.
-
Seal the vial and place it in a preheated aluminum block at 100 °C.
-
-
Reaction & Workup:
-
Stir vigorously for 2-6 hours, monitoring by LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Performance Analysis: Reactivity and Yield
The most crucial benchmark is performance in the reaction itself. While both reagents can yield the desired product, their underlying mechanisms and efficiencies differ. Organotrifluoroborates are thought to act as a reservoir for the slow release of the active boronic acid in situ through hydrolysis.[9][19] This controlled release can minimize side reactions, such as protodeboronation and homocoupling of the aryl halide, which can plague reactions using less stable boronic esters.[5][20]
| Performance Metric | This compound | Potassium chromone-6-trifluoroborate | Mechanistic Insight |
| Typical Yield | 75-85% | 85-95% | The higher stability and slow-release mechanism of the trifluoroborate can lead to cleaner reactions and higher yields by minimizing decomposition and side-product formation.[9] |
| Reaction Time | 4-8 hours | 2-6 hours | While not a universal rule, the combination of optimized modern ligands (e.g., SPhos) and the clean nature of trifluoroborate reactions can sometimes lead to faster conversions. |
| Catalyst Loading | 1-3 mol% | 1-3 mol% | Catalyst loading is highly dependent on the specific substrates and ligands used, but both reagents are compatible with low catalyst loadings under optimized conditions. |
| Side Products | Potential for protodeboronation and homocoupling products. | Lower incidence of side products due to enhanced stability. | The tricoordinate boronic ester is more susceptible to premature decomposition (protodeboronation), especially with challenging substrates or extended reaction times.[20] |
Final Verdict and Recommendations
Both this compound and its corresponding trifluoroborate salt are viable reagents for Suzuki-Miyaura cross-coupling. However, the data and underlying chemical principles point to a clear recommendation.
-
Choose this compound when:
-
It is the only commercially available or synthetically accessible option.
-
Performing a quick, small-scale reaction where long-term stability is not a concern.
-
The material is freshly prepared or purified and used immediately.
-
-
Choose Potassium chromone-6-trifluoroborate for:
-
Robustness and Reproducibility: Its exceptional stability ensures consistent quality and performance, which is paramount in drug development and process chemistry.[11][14]
-
Ease of Use: As a stable, crystalline solid, it simplifies handling, storage, and reaction setup.[10][12]
-
Higher Yields & Purity: The reduced propensity for side reactions often leads to cleaner reaction profiles and higher isolated yields.[9]
-
Complex Syntheses: Its ability to withstand a variety of reaction conditions allows it to be carried through multi-step sequences where a boronic ester might not survive.[8][21]
-
References
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Geronikaki, A., & Gavalas, A. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry, 22(7), 1030-1050. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chromone: A Pillar in Modern Drug Discovery and Medicinal Chemistry. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Shagufta, & Ahmad, I. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Pharmaceutical Chemistry Journal, 54, 213–235. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Silva, T., et al. (2012). Chromone as a Valid Scaffold in Medicinal Chemistry. CORE Repository. [Link]
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Singhal, M. (2020). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 7(1), 720-730. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
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Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-86. [Link]
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 724-725. [Link]
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Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Organic Chemistry Frontiers, 9(4), 1018-1024. [Link]
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Stefani, H. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 63(18), 3623-3658. [Link]
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Schmidt, J., & Nadeau, O. W. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 2136–2142. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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Ridder, A., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(19), 4398-4401. [Link]
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 724-725. [Link]
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Hutton, C. A., & Yuen, A. K. L. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 75(2), 468-471. [Link]
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Hutton, C. A., & Yuen, A. K. L. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 468-471. [Link]
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Dreher, S. D., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(26), 3293-3295. [Link]
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Ku, M., et al. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 14(11), 2802-2805. [Link]
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Aggarwal, V. K., et al. (2011). Asymmetric Homologation of Boronic Esters with Lithiated Carbamates. Organic Syntheses, 88, 8-18. [Link]
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Le-Gall, T., et al. (2016). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]
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Hitosugi, S., et al. (2017). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 46(10), 1503-1505. [Link]
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Banfi, L., et al. (2017). Pinacol removal from boronic esters 6 and 7 and synthesis of cyclic boronate 14. ResearchGate. [Link]
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Molander, G. A., et al. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 23-33. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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A Senior Application Scientist's Guide to Mechanistic Investigation of Oxidative Addition with Chromone-Based Substrates
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromone Scaffold in Catalysis
Chromones (4H-chromen-4-ones) and their derivatives are privileged heterocyclic scaffolds found in a vast array of natural products and pharmacologically active molecules. Their synthesis and functionalization are of paramount importance in medicinal chemistry and materials science. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose, and a key elementary step in many of these catalytic cycles is the oxidative addition of a C-X or C-O bond to a low-valent metal center.[1]
While the oxidative addition of aryl halides is well-documented, the activation of the relatively inert C–O bonds within the chromone core presents a more significant challenge and a frontier in catalytic method development.[2][3] Understanding the intimate mechanism of how a metal complex cleaves a C–O bond in a chromone substrate is critical for catalyst design, reaction optimization, and expanding the synthetic utility of this important class of molecules.
This guide provides a comprehensive framework for the mechanistic investigation of oxidative addition involving chromone-based substrates. It is designed to move beyond a simple listing of procedures, offering insights into the causality behind experimental choices and providing a comparative analysis of potential mechanistic pathways and alternative substrates.
Mechanistic Hypotheses for C–O Bond Oxidative Addition in Chromones
The chromone scaffold presents several potential sites for oxidative addition, primarily the C2-O1, C4-O5 (in flavones), and C-X bonds if a halide is present. This guide will focus on the activation of the endocyclic C2-O1 vinyl ether-type bond, a challenging but synthetically valuable transformation. Several mechanistic pathways can be postulated for the oxidative addition of a low-valent metal complex (e.g., Pd(0) or Ni(0)) to this bond.
Concerted Mechanism
In a concerted mechanism, the metal center coordinates to the C=C bond of the pyrone ring, followed by a simultaneous insertion into the C2-O1 bond through a three-membered transition state.[4] This pathway is often favored for non-polar bonds but is plausible here due to the π-system of the chromone.
Sₙ2-Type Mechanism
An Sₙ2-type mechanism involves the nucleophilic attack of the electron-rich metal center at the electrophilic C2 carbon, leading to the cleavage of the C2-O1 bond and the formation of a metal-alkoxide species.[5] This pathway is more common for polarized bonds.
Radical Mechanism
A radical mechanism could proceed through a single-electron transfer (SET) from the metal to the chromone substrate, generating a radical anion. Subsequent fragmentation of the C-O bond would yield an oxygen-centered radical and a metal-carbon species.
Below is a visual representation of these potential mechanistic pathways.
Caption: Workflow for Hammett analysis.
Comparative Computational Investigations
Density Functional Theory (DFT) calculations provide invaluable insights into reaction mechanisms, allowing for the characterization of transition states and intermediates that are often inaccessible experimentally. [6][7] Objective: To calculate the activation barriers for the proposed mechanistic pathways and to analyze the electronic structure of the transition states.
Computational Protocol: DFT Modeling
-
Model System Selection: Choose a model system consisting of a simplified chromone substrate (e.g., unsubstituted chromone) and a realistic metal-ligand complex (e.g., Pd(PPh₃)₂ or Ni(dppe)).
-
Geometry Optimization: Optimize the geometries of the reactants, products, and any proposed intermediates and transition states using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) for organic fragments and a larger basis set with an effective core potential for the metal). [8]3. Transition State Search: Locate the transition state structures for the concerted, Sₙ2-type, and radical pathways.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Profile Construction: Construct a potential energy surface for each pathway by calculating the relative free energies of all species.
Comparative Data Summary:
| Mechanistic Pathway | Calculated Activation Barrier (kcal/mol) | Key Structural Features of Transition State |
| Concerted | ΔG‡concerted | Symmetric M-C and M-O bond formation. |
| Sₙ2-Type | ΔG‡SN2 | Elongated C-O bond, linear M-C-O arrangement. |
| Radical | ΔG‡radical | Spin density localized on the chromone ring. |
The pathway with the lowest calculated activation barrier is the most likely operative mechanism.
Comparison with Alternative Substrates
To contextualize the reactivity of chromones, it is instructive to compare their behavior with that of other substrates known to undergo C-O bond oxidative addition.
| Substrate Class | Typical Catalyst | Relative Reactivity | Mechanistic Notes |
| Aryl Ethers | Ni(0) with strong σ-donating ligands | Generally less reactive than aryl halides | C-O bond strength is a major barrier. [2] |
| Vinyl Ethers | Ni(0), Pd(0) | More reactive than aryl ethers | π-coordination of the double bond can facilitate oxidative addition. [9] |
| Allylic Ethers | Pd(0), Ni(0) | Highly reactive | Formation of a stable π-allyl metal intermediate drives the reaction. |
| Chromones | (To be determined) | (To be determined) | The electron-withdrawing carbonyl group may influence the reactivity of the vinyl ether moiety. |
This comparative table allows researchers to place their findings on chromone reactivity within the broader context of C-O bond activation chemistry.
Conclusion
The mechanistic investigation of oxidative addition with chromone-based substrates requires a multi-faceted approach combining rigorous kinetic studies, insightful physical organic chemistry principles like Hammett analysis, and powerful computational modeling. By systematically evaluating the plausible concerted, Sₙ2-type, and radical pathways, researchers can gain a deep understanding of the factors that govern C-O bond activation in these important heterocyclic systems. This knowledge is not merely academic; it is the foundation upon which more efficient, selective, and novel catalytic transformations for the synthesis and functionalization of chromones will be built.
References
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RSC Publishing. (n.d.). An efficient cleavage of the aryl ether C–O bond in supercritical carbon dioxide–water. Chemical Communications. Retrieved from [Link]
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Schmalz, H.-G., & Squier, A. J. (2017). Nickel Catalyzed Cross-Coupling of Vinyl-Dioxanones to Form Enantiomerically Enriched Cyclopropanes. PMC. Retrieved from [Link]
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Shukla, K. H., & DeShong, P. (2007). Studies on the Mechanism of Allylic Coupling Reactions: A Hammett Analysis of the Coupling of Aryl Silicate Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
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-
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PMC. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
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University of Rochester. (n.d.). Oxidative Addition. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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PubMed. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Retrieved from [Link]
-
ThinkIR. (n.d.). Computational investigations of bond breaking processes using DFT and TD-DFT approaches. Retrieved from [Link]
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MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Retrieved from [Link]
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Bohrium. (2020). c-o-bond-activation-as-a-strategy-in-palladium-catalyzed-cross-coupling. Retrieved from [Link]
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ACS Publications. (2021). A Tutorial on Selectivity Determination in C(sp2)–H Oxidative Addition of Arenes by Transition Metal Complexes. Retrieved from [Link]
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Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]
-
YouTube. (2021). 27.05 Linear Free-energy Relations: Applying Hammett Constants. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic Cleavage of Ether CO Bonds by Pincer Iridium Complexes. Retrieved from [Link]
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PMC. (n.d.). Computational Study on Homolytic Bond Energies of the Ag–X (X = C, O, and H) Complexes and Hammett-Type Analysis of Reactivity. Retrieved from [Link]
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ACS Publications. (2011). DFT Study on the Mechanism of the Activation and Cleavage of CO2 by (NHC)CuEPh3 (E = Si, Ge, Sn). Retrieved from [Link]
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PubMed. (2024). A DFT study on the heterolytic bond cleavage of hydrazones under cathodic conditions in acetonitrile. Retrieved from [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Chromone-6-boronic acid pinacol ester
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Chromone-6-boronic acid pinacol ester (CAS 928773-42-6). As a specialized reagent in research and development, its proper management is paramount to ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar boronic acid derivatives.
Core Principles and Hazard Assessment
The fundamental principle governing the disposal of this compound is to treat all associated waste as hazardous . Under no circumstances should this chemical, its solutions, or contaminated materials be discarded in common trash or poured down the drain.[1]
While a specific, detailed toxicological profile for this exact compound is not widely published, its chemical class provides essential safety information. Boronic acids and their esters are typically classified as irritants.[2] Analogous compounds, such as Furan-2-boronic acid pinacol ester, are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3]
Furthermore, boronic acids ultimately degrade into boric acid.[4] Boric acid is classified as a substance that may damage fertility or the unborn child (Reproductive Toxicity 1B) and is recognized as a substance of very high concern in the European Union.[5][6] Therefore, a conservative and cautious approach to disposal is mandatory to mitigate both immediate and long-term health risks. Environmentally, while boron is a naturally occurring element, anthropogenic input can be hazardous to aquatic organisms and toxic to terrestrial plants in moderate concentrations.[6][7][8]
Personal Protective Equipment (PPE) and Handling
All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1] The required PPE provides a primary barrier against exposure and is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or contact with airborne solid particulates.[1] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation.[9] Gloves must be inspected before use and disposed of immediately upon contamination. |
| Body Protection | A fully-fastened laboratory coat. | Prevents contamination of personal clothing and underlying skin.[10] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[1] |
Step-by-Step Disposal Protocol
Adherence to a strict waste segregation and containment protocol is critical for safe and compliant disposal.
Part A: Waste Segregation and Collection
-
Prepare Designated Waste Containers : Use separate, chemically compatible, and clearly labeled containers for solid and liquid waste. Containers must have secure, sealable lids.
-
Proper Labeling : Each container must be labeled with the following information:
-
The words "Hazardous Waste " in bold lettering.
-
The full chemical name: "This compound ".
-
The CAS Number: "928773-42-6 ".
-
Associated Hazards: "Irritant, Potential Reproductive Toxin ".
-
-
Segregate Waste Streams :
-
Solid Hazardous Waste : This stream includes any solid material contaminated with the compound. Examples include:
-
Used gloves, weigh paper, and pipette tips.
-
Contaminated bench paper or absorbent pads.
-
Residual solid chemical scraped from containers.
-
-
Liquid Hazardous Waste : This stream includes all liquids containing the compound. Examples include:
-
Unused or expired solutions of the chemical.
-
All solvent rinses used for decontaminating glassware (see Section 4).
-
Liquid reaction mixtures containing the compound.
-
-
Part B: Decontamination of Glassware and Equipment
Residual boronic esters in laboratory glassware must be neutralized and collected as hazardous waste before the glassware is returned to general use.
-
Initial Solvent Rinse : Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the bulk of the residual ester. Collect this rinsate in the liquid hazardous waste container.
-
Secondary Decontamination (Hydrolysis) : Boronic acids can be converted to more water-soluble boronate salts by a basic wash.[1][11] Prepare a dilute aqueous solution of a mild base, such as sodium bicarbonate. Rinse the glassware thoroughly with this solution. Collect this basic rinsate in the same liquid hazardous waste container.
-
Final Rinse : Perform a final rinse with deionized water. This final rinse water must also be collected as liquid hazardous waste to ensure no environmental discharge.[1]
-
Drying : Allow the fully decontaminated glassware to air dry in a well-ventilated area before reuse.
Spill Management Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational if the spill occurs within it.
-
Don PPE : Wear the full PPE ensemble as detailed in the table above.
-
Contain the Spill :
-
For Solid Spills : Gently cover the spill with absorbent paper to avoid raising dust.[10] Carefully sweep the solid material into a suitable container for disposal as solid hazardous waste.
-
For Liquid Spills : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large spills.
-
-
Collect Waste : Scoop the absorbent material and place it into the designated solid hazardous waste container.[12]
-
Decontaminate the Area : Clean the spill area using the decontamination procedure outlined in Section 3, Part B. Collect all cleaning materials and rinsates as hazardous waste.
Waste Storage and Final Disposal
-
Secure Containers : Once an experiment is complete or a waste container is full, ensure the lid is tightly sealed.
-
Temporary Storage : Store sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.[1]
-
Institutional Pickup : Follow your institution's specific procedures for arranging hazardous waste pickup by the Environmental Health and Safety (EHS) department.[9] Never attempt to transport or dispose of the waste personally.
Disposal Workflow Diagram
Caption: Decision workflow for segregating and storing waste containing this compound.
References
-
Boric Acid Safety Data Sheet . Fisher Scientific.
-
Boric acid and precursors to boric acid: Environment tier II assessment . Australian Department of Health: National Industrial Chemicals Notification and Assessment Scheme (NICNAS), 2019.
-
Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide . Benchchem.
-
Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide . Benchchem.
-
What Are The Safety Precautions For Using Boric Acid? . Chemistry For Everyone.
-
Effects assessment: boron compounds in the aquatic environment . Chemosphere, 2011.
-
Effects assessment: Boron compounds in the aquatic environment . ResearchGate, 2011.
-
Boric Acid Safety & Hazards . Lab Alley.
-
This compound | 928773-42-6 . Sigma-Aldrich.
-
This compound | CAS 928773-42-6 . Chemical-Suppliers.com.
-
BORIC ACID | Occupational Safety and Health Administration . OSHA.
-
SAFETY DATA SHEET BORIC ACID . Wilson Salt.
-
SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER Safety Data Sheet . ChemicalBook.
-
SAFETY DATA SHEET - Furan-2-boronic acid pinacol ester . Thermo Fisher Scientific.
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications . Wiley-VCH.
-
Trying to remove a boronic acid in a workup. Help! . Reddit r/chemistry.
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A Senior Application Scientist's Guide to Handling Chromone-6-boronic acid pinacol ester
Author's Note: As laboratory professionals, our primary responsibility extends beyond achieving novel results; it begins with ensuring a safe and controlled environment for ourselves and our colleagues. This guide addresses the safe handling of Chromone-6-boronic acid pinacol ester. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its chemical class—boronic acid pinacol esters—provides a well-documented hazard profile. The protocols herein are synthesized from established best practices for this chemical family. The underlying principle is one of proactive caution: treat this compound with the respect it deserves, based on the known reactivity and potential hazards of its analogs. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practice.
Immediate Safety Profile
Based on data from analogous boronic acid pinacol esters, this compound should be handled as a hazardous substance. The primary risks are associated with irritation upon contact.[1][2][3][4] Furthermore, many boronic esters exhibit sensitivity to air and moisture, which can affect compound integrity and reactivity.[1][3][4][5]
Table 1: Hazard Identification for Boronic Acid Pinacol Esters
| Hazard Category | GHS Classification & Statement | Rationale & Precautionary Action |
|---|---|---|
| Skin Irritation | Category 2 (H315: Causes skin irritation)[2][3][4] | Direct contact can cause redness, itching, or inflammation. Prevent all skin exposure through proper glove and lab coat use. |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation)[1][2][3][4] | The compound, particularly as a fine powder, can cause significant and painful eye damage. Mandatory use of chemical safety goggles is required. |
| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation)[1][2][3][4] | Inhalation of dust can irritate the nose, throat, and lungs. All handling of the solid must be performed in a certified chemical fume hood. |
| Moisture Sensitivity | Not Classified (Known chemical property) | Pinacol esters can hydrolyze to their corresponding boronic acids in the presence of moisture, affecting reaction stoichiometry and purity.[5] Store in a desiccator and handle under inert atmosphere if possible. |
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to create effective barriers against exposure. Each component is chosen to mitigate the specific hazards identified above.
-
Eye and Face Protection:
-
Hand Protection:
-
Body Protection:
-
A flame-resistant laboratory coat must be worn, fully buttoned.[7] This protects the skin on your arms and torso from accidental spills.
-
Long pants and closed-toe shoes are required to ensure no skin is exposed.
-
-
Respiratory Protection:
-
For handling small quantities within a certified and properly functioning chemical fume hood, specific respiratory protection may not be necessary.[6]
-
If there is any risk of generating dust outside of a fume hood (e.g., during spill cleanup) or if ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[1][7]
-
Safe Handling and Operations Protocol
This step-by-step protocol is designed to minimize exposure and maintain the integrity of the compound. The foundation of this workflow is the combination of engineering controls and diligent personal practices.
Preparation and Engineering Controls
-
Verify Engineering Controls: Before starting, ensure you are working in a designated area with a certified chemical fume hood.[6][7] Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[1][6]
-
Prepare a Clean Workspace: Declutter the fume hood work surface. Only the necessary equipment and chemicals for the immediate procedure should be present.
-
Assemble PPE: Don all required PPE as detailed in Section 2 before bringing the chemical into the workspace.
-
Inert Atmosphere (If Required): Many boronic esters are sensitive to air and moisture.[4][9] For reactions requiring anhydrous conditions, ensure glassware is oven-dried and cooled under a stream of inert gas like nitrogen or argon.[9]
Weighing and Transfer
-
Container Handling: Keep the primary container of this compound tightly closed when not in use.[2][7]
-
Aliquot Transfer: Perform all weighing and transfers inside the chemical fume hood to contain any dust.
-
Avoid Dust Generation: Use a spatula to carefully transfer the solid compound to a tared weigh boat or directly into the reaction vessel.[7] Avoid any scooping or dropping actions that could create airborne dust.
-
Close Securely: Immediately and securely recap the source container after extracting the desired amount. Store it in a desiccator to protect it from atmospheric moisture.
Post-Handling
-
Decontaminate Tools: Clean spatulas and any other reusable equipment that came into contact with the chemical.
-
Clean Workspace: Wipe down the work surface in the fume hood to remove any residual chemical traces.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[2][7]
Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

